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  • Product: 8-Chloro-4-hydroxyquinoline-3-carboxylic acid
  • CAS: 35966-16-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

Abstract: 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a key heterocyclic compound, recognized for its role as a crucial intermediate in the synthesis of quinolone antibiotics[1]. Its molecular architecture, featurin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a key heterocyclic compound, recognized for its role as a crucial intermediate in the synthesis of quinolone antibiotics[1]. Its molecular architecture, featuring a chlorinated quinoline core with hydroxyl and carboxylic acid functionalities, dictates its physicochemical behavior, which in turn governs its reactivity, solubility, and bioavailability. This guide provides a comprehensive examination of the structural and physicochemical properties of this compound, offering both theoretical predictions and comparative data from analogous structures. Detailed methodologies for its synthesis and the experimental determination of its core properties are presented to support researchers, scientists, and drug development professionals in its application.

Introduction and Molecular Overview

8-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS No. 35966-16-6) belongs to the quinoline carboxylic acid class of compounds[2]. The strategic placement of the chloro group at the C8 position, the hydroxyl group at C4, and the carboxylic acid at C3 creates a molecule with distinct electronic and steric characteristics. These features are fundamental to its utility as a building block in medicinal chemistry, particularly in the development of fluoroquinolone antimicrobials where the quinoline scaffold is essential for antibacterial activity[1].

The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with its 4-quinolone form. For this molecule, the keto-enol tautomerism is a critical consideration, influencing its hydrogen bonding capabilities, aromaticity, and interaction with biological targets. The IUPAC name, reflecting the predominant tautomer, is 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Core Physicochemical Properties

A quantitative understanding of the physicochemical properties of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is paramount for its effective use in synthesis and drug design. The following table summarizes key identifiers and both predicted and experimentally-derived (for analogous compounds) properties.

PropertyValue / PredictionSource / Comment
Molecular Formula C₁₀H₆ClNO₃Chemdiv[2], PubChemLite[3]
Molecular Weight 223.61 g/mol Chemdiv[2]
CAS Number 35966-16-6Chemdiv[2]
Appearance Expected to be a solidBased on analogous compounds
Melting Point > 250 °C (Predicted)No direct experimental data found. The analogous 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid melts at 250 °C with decomposition. High melting points are characteristic of this class due to strong intermolecular hydrogen bonding.
pKa Predicted ~4-5 (Carboxylic Acid), ~9-10 (Phenolic Hydroxyl)No direct experimental data found. Values are estimated based on general pKa values for aromatic carboxylic acids and phenols[4].
LogP (Octanol/Water Partition Coefficient) XlogP = 2.5 (Predicted)PubChemLite[3]. This value indicates moderate lipophilicity.
Water Solubility Low; pH-dependentNo direct experimental data found. As a carboxylic acid, solubility is expected to be low in acidic media and increase significantly in neutral to alkaline conditions due to salt formation[5].

Synthesis and Purification Workflow

The synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid can be achieved via the Gould-Jacobs reaction, followed by ester hydrolysis. A common and effective route involves the cyclization of an aniline derivative with diethyl ethoxymethylenemalonate (EMME), followed by hydrolysis of the resulting ester.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification (Hydrolysis) cluster_3 Step 4: Acidification & Isolation A 2-Chloroaniline C Diethyl ((2-chloroanilino)methylene)malonate A->C Heat B Diethyl Ethoxymethylenemalonate (EMME) B->C D Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate C->D High-boiling solvent (e.g., Diphenyl ether) High Temperature E Sodium 8-chloro-4-hydroxyquinoline-3-carboxylate D->E NaOH (aq) Reflux F 8-Chloro-4-hydroxyquinoline-3-carboxylic acid (Product) E->F HCl (aq) Precipitation -> Filtration

Caption: Synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

Materials:

  • 2-Chloroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Deionized water

Procedure:

  • Step 1: Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.

    • In a round-bottom flask equipped with a reflux condenser and a distillation head, combine equimolar amounts of 2-chloroaniline and diethyl ethoxymethylenemalonate.

    • Heat the mixture to 120-130°C. Ethanol will begin to distill off. Continue heating for 1-2 hours until the theoretical amount of ethanol is collected.

    • Expert Insight: This initial condensation forms the intermediate diethyl ((2-chloroanilino)methylene)malonate. Ensuring the removal of ethanol drives the reaction to completion.

    • Add the crude intermediate to a high-boiling solvent like diphenyl ether, preheated to ~250°C.

    • Maintain the temperature for 30-60 minutes to effect thermal cyclization[6]. The product will precipitate upon cooling.

    • Cool the mixture to room temperature, add hexane to dilute the diphenyl ether, and collect the solid product by vacuum filtration. Wash the solid with hexane to remove residual solvent.

  • Step 2: Hydrolysis to 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

    • Suspend the crude ethyl ester from Step 1 in a 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 2-4 hours until the solid has completely dissolved, indicating the completion of saponification.

    • Trustworthiness: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ester. A suitable mobile phase would be a mixture of ethyl acetate and hexane.

    • Cool the resulting solution in an ice bath and acidify slowly with concentrated HCl until the pH is approximately 2-3.

    • A precipitate of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid will form.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties is essential for quality control and formulation development.

Workflow for Physicochemical Property Determination

Property_Determination Compound Purified Product MP Melting Point (Capillary Method) Compound->MP pKa pKa Determination (Potentiometric Titration) Compound->pKa Sol Solubility (Shake-Flask Method) Compound->Sol LogP LogP Determination (Shake-Flask Method) Compound->LogP

Caption: Experimental workflow for property characterization.

Protocol 1: Melting Point Determination (Capillary Method)

Principle: The melting point is a key indicator of purity. For a pure crystalline solid, melting occurs over a narrow temperature range.

Procedure:

  • Ensure the synthesized product is completely dry.

  • Finely powder a small amount of the sample.

  • Pack the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus rapidly to about 20°C below the expected melting point (based on analogs, start heating slowly from ~230°C).

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For compounds that decompose, the temperature of decomposition should be noted.

Protocol 2: pKa Determination (Potentiometric Titration)

Principle: The pKa is the pH at which a functional group is 50% ionized. For a compound with both an acidic (carboxylic acid) and a weakly acidic (enol) proton, titration with a strong base will reveal the inflection points corresponding to each pKa value.

Procedure:

  • Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent system (e.g., water/DMSO) if aqueous solubility is low.

  • Calibrate a pH meter with standard buffers (pH 4, 7, and 10).

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

  • Record the pH after each addition of the titrant.

  • Plot the pH versus the volume of NaOH added. The pKa values can be determined from the midpoints of the buffer regions (the flattest parts of the curve). The first midpoint will correspond to the carboxylic acid pKa, and the second to the hydroxyl/enol pKa.

Protocol 3: Solubility and LogP Determination (Shake-Flask Method)

Principle: This method directly measures the partitioning of a compound between two immiscible phases (water and n-octanol) at equilibrium. It is the gold standard for determining LogP. Aqueous solubility can be determined from the concentration in the aqueous phase.

Procedure:

  • Prepare a saturated solution of the compound in both pH 7.4 phosphate buffer and n-octanol.

  • Add a known amount of the compound to a flask containing a known volume of pH 7.4 buffer.

  • Add an equal volume of n-octanol.

  • Seal the flask and shake it at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the flask to ensure complete separation of the two phases.

  • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Solubility: The concentration in the aqueous phase represents the water solubility at that pH.

  • LogP Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Conclusion

8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry. This guide has detailed its core physicochemical properties, providing a blend of predicted data and insights from structurally related molecules. The provided protocols for synthesis and experimental characterization offer a robust framework for researchers. A thorough understanding of these properties is the foundation for the rational design of novel therapeutics and the optimization of synthetic routes.

References

  • R&D Chemicals. (n.d.). 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid. Retrieved January 4, 2026, from [Link]

  • MySkinRecipes. (n.d.). 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. Retrieved January 4, 2026, from [Link]

  • Genc, N., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. REV. CHIM. (Bucharest), 61(8), 745-748.
  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved January 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 232489, Quinoline-5-carboxylic acid. Retrieved January 4, 2026, from [Link]

  • Leboho, T. C., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 60(16), 7079–7094.
  • Al-Ghorbani, M., et al. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 3(3), 224-232.
  • The Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved January 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735364, 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved January 4, 2026, from [Link]

  • PubChemLite. (n.d.). 8-chloro-4-hydroxyquinoline-3-carboxylic acid (C10H6ClNO3). Retrieved January 4, 2026, from [Link]

  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved January 4, 2026, from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved January 4, 2026, from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved January 4, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

This guide provides a comprehensive overview of the synthetic pathways leading to 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, a key intermediate in the development of various pharmaceuticals. The content is tailored f...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, a key intermediate in the development of various pharmaceuticals. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven insights into its synthesis.

Introduction

8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a crucial building block in medicinal chemistry, particularly in the synthesis of quinolone antibiotics.[1] Its structural motif is integral to the antibacterial activity of many fluoroquinolone-class antimicrobial agents. A robust and efficient synthesis of this core structure is therefore of significant interest to the pharmaceutical industry. This document details the predominant synthetic route, focusing on the Gould-Jacobs reaction, and provides detailed experimental protocols.

Primary Synthetic Pathway: The Gould-Jacobs Reaction

The most established and widely utilized method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction.[2][3] This multi-step process begins with the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a thermal cyclization and subsequent hydrolysis. For the synthesis of the target molecule, 2-chloroaniline serves as the starting aniline derivative.

The overall transformation can be visualized as a three-stage process:

  • Condensation: Formation of the enamine intermediate.

  • Cyclization: High-temperature ring closure to form the quinoline core.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

Experimental Protocols

Stage 1: Synthesis of Diethyl 2-((2-chlorophenyl)amino)maleate (Enamine Intermediate)

This initial step involves the condensation of 2-chloroaniline with diethyl ethoxymethylenemalonate. The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the reaction mixture at 110-120 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The excess diethyl ethoxymethylenemalonate and the ethanol byproduct can be removed under reduced pressure to yield the crude diethyl 2-((2-chlorophenyl)amino)maleate, which is often a viscous oil or a low-melting solid and can be used in the next step without further purification.

Stage 2: Thermal Cyclization to Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

This step is the core of the Gould-Jacobs reaction, where the enamine intermediate undergoes an intramolecular cyclization at high temperatures to form the stable quinoline ring system. The use of a high-boiling solvent is crucial to achieve the necessary reaction temperature.

Protocol:

  • To a flask containing a high-boiling solvent such as diphenyl ether, add the crude diethyl 2-((2-chlorophenyl)amino)maleate (1 equivalent).

  • Heat the mixture to approximately 250 °C with vigorous stirring.[4] The reaction is typically complete within 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solvent.

  • The solid product can be collected by filtration and washed with a non-polar solvent like hexane or petroleum ether to remove the diphenyl ether.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Stage 3: Hydrolysis to 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through alkaline hydrolysis.

Protocol:

  • Suspend the ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (1 equivalent) in a solution of sodium hydroxide (e.g., 10% aqueous solution).

  • Heat the mixture to reflux for 2-4 hours, or until the starting material is no longer detectable by TLC.

  • Cool the reaction mixture to room temperature and acidify with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3.

  • The 8-Chloro-4-hydroxyquinoline-3-carboxylic acid will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.

Data Summary

StepReactantsProductTypical Yield
1. Condensation2-Chloroaniline, Diethyl ethoxymethylenemalonateDiethyl 2-((2-chlorophenyl)amino)maleate>90%
2. CyclizationDiethyl 2-((2-chlorophenyl)amino)maleateEthyl 8-chloro-4-hydroxyquinoline-3-carboxylate70-85%
3. HydrolysisEthyl 8-chloro-4-hydroxyquinoline-3-carboxylate8-Chloro-4-hydroxyquinoline-3-carboxylic acid>90%

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product1 Ester Product cluster_final_product Final Product 2_Chloroaniline 2-Chloroaniline Enamine Diethyl 2-((2-chlorophenyl)amino)maleate 2_Chloroaniline->Enamine Condensation + DEEM DEEM Diethyl Ethoxymethylenemalonate Ester Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate Enamine->Ester Thermal Cyclization (e.g., Diphenyl Ether, ~250°C) Acid 8-Chloro-4-hydroxyquinoline- 3-carboxylic acid Ester->Acid Hydrolysis (e.g., NaOH, H2O, Reflux) caption Gould-Jacobs Synthesis Pathway

Sources

Foundational

mechanism of action of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

An In-Depth Technical Guide to the Mechanism of Action of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid Authored by a Senior Application Scientist This guide provides a detailed exploration of the potential mechanisms of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the potential mechanisms of action for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, a significant heterocyclic compound. While direct and extensive research on this specific molecule is limited, this document synthesizes information from structurally related quinoline and 8-hydroxyquinoline derivatives to propose its likely biological activities and molecular targets. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

8-Chloro-4-hydroxyquinoline-3-carboxylic acid belongs to the quinoline family, a class of heterocyclic aromatic compounds. Structurally, it features a quinoline core with a chloro group at the 8th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 3rd position. This particular substitution pattern suggests a range of potential biological activities, drawing from the well-documented properties of both 4-hydroxyquinoline-3-carboxylic acids and 8-hydroxyquinolines. Notably, it serves as a crucial intermediate in the synthesis of quinolone antibiotics, particularly fluoroquinolones, highlighting its importance in medicinal chemistry.[1]

The biological effects of quinoline derivatives are diverse, ranging from antimicrobial and anticancer to anti-inflammatory and antineurodegenerative activities.[2][3] These activities are often attributed to their ability to interact with various biological targets, including enzymes and metal ions.

Postulated Mechanisms of Action

Based on the activities of analogous compounds, the can be postulated to involve several key pathways: enzyme inhibition, metal ion chelation, and potential interference with cellular signaling.

Enzyme Inhibition: Targeting Dehydrogenases

A significant body of research points to the inhibitory effects of 4-hydroxyquinoline-3-carboxylic acid derivatives on dehydrogenase enzymes.[4] Specifically, studies have demonstrated that compounds with this core structure can inhibit malate dehydrogenase.[5] This inhibition is thought to be a key contributor to their observed effects on cellular respiration.[5]

The proposed mechanism for this inhibition involves the interaction of the quinoline scaffold with the enzyme's active site. The specific substitutions on the quinoline ring play a crucial role in the potency of this inhibition. For instance, in a study of 7-substituted 4-hydroxyquinoline-3-carboxylic acids, the inhibition of malate dehydrogenase was found to be linearly related to the molar refractivity (MR) of the substituent, suggesting that the size and polarizability of the substituent are critical for binding.[5]

Hypothetical Interaction with Malate Dehydrogenase:

The 4-hydroxy and 3-carboxylic acid groups are likely key to the binding affinity. The carboxylic acid can form ionic bonds or hydrogen bonds with basic amino acid residues in the active site, while the hydroxyl group can act as a hydrogen bond donor or acceptor. The chloro-substituted benzene ring portion of the molecule likely engages in hydrophobic or van der Waals interactions with nonpolar residues within the enzyme's binding pocket.

Metal Ion Chelation: A Hallmark of 8-Hydroxyquinolines

The 8-hydroxyquinoline scaffold is a well-known and potent metal chelator.[3][6] The proximity of the hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring allows for the formation of stable five-membered chelate rings with various divalent and trivalent metal ions, such as Cu²⁺, Zn²⁺, and Fe³⁺.[7] This chelation ability is central to many of the biological activities attributed to 8-hydroxyquinoline derivatives, including their anticancer, antimicrobial, and antineurodegenerative effects.[3][6]

While the topic compound is a 4-hydroxyquinoline, the general principles of metal chelation by quinoline derivatives with hydroxyl groups are relevant. The presence of the hydroxyl and carboxylic acid groups, along with the ring nitrogen, provides potential sites for metal ion coordination.

Consequences of Metal Chelation:

  • Disruption of Metalloenzymes: Many essential enzymes, known as metalloenzymes, require a metal cofactor for their catalytic activity. By sequestering these metal ions, 8-Chloro-4-hydroxyquinoline-3-carboxylic acid could indirectly inhibit these enzymes, leading to a disruption of critical cellular processes.[8]

  • Generation of Reactive Oxygen Species (ROS): The complexes formed between quinolines and metal ions, particularly copper, can be redox-active. This can lead to the catalytic generation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components like DNA, proteins, and lipids. This ROS-mediated cytotoxicity is a proposed mechanism for the anticancer activity of some 8-hydroxyquinoline derivatives.

  • Inhibition of Proteasomes: Some copper-chelating quinoline derivatives have been shown to inhibit proteasome activity, which is crucial for protein degradation and cellular homeostasis. This inhibition is thought to contribute to their antitumor effects.[3]

Diagram of 8-Hydroxyquinoline Metal Chelation:

Caption: Chelation of a metal ion (M²⁺) by 8-hydroxyquinoline.

Potential for DNA Replication and Repair Inhibition

As an intermediate for quinolone antibiotics, 8-Chloro-4-hydroxyquinoline-3-carboxylic acid shares a core structure with a class of drugs known for their potent antibacterial activity. The primary mechanism of action of quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately cell death.

While 8-Chloro-4-hydroxyquinoline-3-carboxylic acid itself is not a marketed antibiotic, its structural similarity suggests that it might possess some intrinsic, albeit likely weaker, inhibitory activity against these topoisomerases. A related compound, 8-chloroquinoline-3-carboxylic acid, has been suggested to act as an antibacterial agent by damaging the cell membrane and inhibiting the production of proteins essential for DNA replication.

Experimental Workflow for Investigating Topoisomerase Inhibition:

Topoisomerase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DNA Supercoiled Plasmid DNA Incubation Incubate DNA, Enzyme, and Compound DNA->Incubation Enzyme DNA Gyrase / Topoisomerase IV Enzyme->Incubation Compound 8-Chloro-4-hydroxyquinoline- 3-carboxylic acid Compound->Incubation Gel Agarose Gel Electrophoresis Incubation->Gel Visualization Visualize DNA Bands Gel->Visualization Result Inhibition indicated by persistence of supercoiled DNA Visualization->Result Relaxed vs. Supercoiled DNA

Caption: Workflow for a DNA topoisomerase inhibition assay.

Interference with Cellular Signaling: The STAT3 Pathway

Certain derivatives of 4-oxo-quinoline-3-carboxylic acid have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9] The STAT3 pathway is a critical regulator of genes involved in cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers, making it an attractive target for cancer therapy.

In one study, a high-throughput screen identified a 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ethyl ester as a potential STAT3 pathway inhibitor.[9] Optimization of this initial hit led to the discovery of more potent analogs that inhibited STAT3 phosphorylation.[9] Given the structural similarities, it is plausible that 8-Chloro-4-hydroxyquinoline-3-carboxylic acid could also modulate the activity of the STAT3 pathway, potentially by inhibiting upstream kinases such as Janus kinases (JAKs).

Summary of Potential Biological Activities

The following table summarizes the potential biological activities of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid based on evidence from related compounds.

Potential Biological Activity Proposed Molecular Target/Mechanism Supporting Evidence from Related Compounds References
Anticancer Inhibition of dehydrogenases, metal ion chelation leading to ROS production, proteasome inhibition, STAT3 pathway inhibition.Derivatives of 4-hydroxyquinoline-3-carboxylic acids inhibit malate dehydrogenase. 8-Hydroxyquinolines are potent metal chelators with demonstrated anticancer effects. 4-Oxo-quinoline derivatives can inhibit the STAT3 pathway.[3][4][5][9]
Antimicrobial Inhibition of bacterial DNA gyrase and topoisomerase IV, disruption of cell membrane, metal chelation.Serves as an intermediate for quinolone antibiotics. 8-Hydroxyquinolines exhibit broad-spectrum antimicrobial activity.[1][2]
Antineurodegenerative Metal ion chelation, reducing metal-induced oxidative stress.8-Hydroxyquinoline derivatives are investigated for Alzheimer's and Parkinson's diseases due to their ability to chelate excess metal ions in the brain.[3]

Experimental Protocol: Malate Dehydrogenase Inhibition Assay

To validate the proposed mechanism of dehydrogenase inhibition, the following protocol can be employed. This protocol is designed as a self-validating system with appropriate controls.

Objective: To determine the inhibitory effect of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid on malate dehydrogenase activity.

Materials:

  • Malate dehydrogenase (from a commercial source)

  • Oxaloacetate

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Tris-HCl buffer (pH 7.5)

  • 8-Chloro-4-hydroxyquinoline-3-carboxylic acid (dissolved in DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM Tris-HCl buffer, pH 7.5.

    • Prepare stock solutions of oxaloacetate (10 mM) and NADH (10 mM) in Tris-HCl buffer.

    • Prepare a stock solution of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid (e.g., 10 mM) in DMSO. Create serial dilutions in DMSO to achieve a range of test concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 150 µL of Tris-HCl buffer

      • 20 µL of NADH solution

      • 10 µL of malate dehydrogenase solution

      • 10 µL of the test compound solution (or DMSO for control)

    • Mix gently and incubate at room temperature for 10 minutes to allow for any pre-incubation effects.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 10 µL of the oxaloacetate solution to each well.

  • Data Acquisition:

    • Immediately place the microplate in the spectrophotometer.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The decrease in absorbance corresponds to the oxidation of NADH to NAD⁺.

  • Controls:

    • Positive Control: Wells containing the enzyme, substrates, and DMSO (vehicle) but no inhibitor. This represents 100% enzyme activity.

    • Negative Control: Wells containing the substrates and buffer but no enzyme. This accounts for any non-enzymatic degradation of NADH.

    • Inhibitor Control: Wells containing the enzyme, buffer, and inhibitor but no substrate. This checks for any interference of the compound with the absorbance reading.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a molecule of significant interest due to its structural relationship to biologically active quinolines. While direct studies on its mechanism of action are not abundant, a comprehensive analysis of related compounds strongly suggests that its biological effects are likely mediated through a combination of enzyme inhibition (particularly dehydrogenases), metal ion chelation, and potential interference with key cellular signaling pathways such as STAT3. Further experimental validation, following protocols such as the one outlined, is necessary to fully elucidate its precise molecular targets and therapeutic potential.

References

  • MySkinRecipes. 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.
  • ACS Publications. Irreversible enzyme inhibitors. 189. Inhibition of some dehydrogenases by derivatives of 4-hydroxyquinoline-2- and -3-carboxylic acids | Journal of Medicinal Chemistry.
  • PubMed. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ChemicalBook. 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis.
  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • PubMed Central.
  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • PubMed.
  • R&D Chemicals. 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid.
  • ScienceOpen.
  • Biosynth. 8-Chloroquinoline-3-carboxylic acid | 71082-54-7 | WCA08254.
  • PMC - NIH. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds.
  • PubChemLite. 8-chloro-4-hydroxyquinoline-3-carboxylic acid (C10H6ClNO3).
  • Chemdiv. Compound 8-chloro-4-hydroxyquinoline-3-carboxylic acid.
  • SciSpace.
  • PubMed. Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters.
  • Sigma-Aldrich. 8-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester AldrichCPR 73987-37-8.
  • PubMed. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry.

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Exploratory

The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 8-Chloro-4-hydroxyquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide delves into the discovery, history, and significance of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, a pivotal scaffold in m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, history, and significance of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, a pivotal scaffold in medicinal chemistry. By exploring its synthetic origins, physicochemical properties, and the biological activities of its derivatives, we aim to provide a comprehensive resource for professionals engaged in drug discovery and development.

Genesis of a Versatile Heterocycle: The Gould-Jacobs Reaction

The story of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is intrinsically linked to the development of synthetic methodologies for quinoline derivatives. The foundational breakthrough arrived in 1939 when R. Gordon Gould and Walter A. Jacobs published their seminal work on the synthesis of 4-hydroxyquinolines.[1][2] This elegant and robust method, now known as the Gould-Jacobs reaction, provided a reliable pathway to this important class of heterocyclic compounds.[3][4]

The reaction proceeds through the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.[3][5] This discovery opened the door for the systematic exploration of substituted quinolones, allowing chemists to tailor their properties for various applications.

The synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a direct application of this venerable reaction, starting with 2-chloroaniline. The process involves two key stages: the initial condensation and the subsequent high-temperature cyclization.

Visualizing the Gould-Jacobs Reaction Pathway

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Thermal Cyclization cluster_hydrolysis Hydrolysis Aniline 2-Chloroaniline Intermediate Diethyl 2-((2-chlorophenylamino)methylene)malonate Aniline->Intermediate + EMME - EtOH EMME Diethyl Ethoxymethylenemalonate Cyclized Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate Intermediate->Cyclized Heat (e.g., Dowtherm A) - EtOH Product 8-Chloro-4-hydroxyquinoline-3-carboxylic acid Cyclized->Product NaOH, H2O - EtOH

Caption: The Gould-Jacobs reaction pathway for the synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

A Cornerstone for Quinolone Antibiotics

While the specific historical moment of the first synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is not prominently documented, its significance emerged with the rise of quinolone antibiotics. This compound serves as a crucial intermediate in the synthesis of more complex fluoroquinolone antimicrobial agents.[6] The 4-hydroxy-3-carboxylic acid moiety is a key pharmacophore responsible for the antibacterial activity of this class of drugs, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. The chloro-substitution at the 8-position can influence the compound's electronic properties and bioavailability.

Synthesis Protocol: A Step-by-Step Guide

The following protocol outlines a typical laboratory synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, adapted from established procedures for similar quinoline derivatives.[7]

Part 1: Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine 1.0 mole of 2-chloroaniline and 1.1 moles of diethyl ethoxymethylenemalonate.

  • Condensation: Heat the mixture gently on a steam bath. Ethanol will begin to distill off as the condensation reaction proceeds. Continue heating for approximately 1-2 hours, or until the theoretical amount of ethanol has been collected. The crude product, diethyl 2-((2-chlorophenylamino)methylene)malonate, is a viscous oil and is typically used in the next step without further purification.

  • Cyclization: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, bring a high-boiling point solvent such as Dowtherm A to a vigorous reflux (approximately 250-260 °C).

  • Addition: Slowly add the crude intermediate from the dropping funnel into the refluxing solvent. The addition should be controlled to maintain a steady reflux.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes. The cyclized product, ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, will begin to precipitate from the hot solution.

  • Isolation: Allow the reaction mixture to cool to room temperature. The precipitated solid is collected by vacuum filtration.

  • Washing: Wash the filter cake with a low-boiling petroleum ether or hexane to remove the high-boiling point solvent. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Part 2: Hydrolysis to 8-Chloro-4-hydroxyquinoline-3-carboxylic acid
  • Saponification: In a round-bottom flask, suspend the crude ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Reflux: Heat the mixture to reflux with stirring. Continue refluxing until the solid has completely dissolved, indicating the completion of the saponification (typically 1-2 hours).

  • Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic (test with litmus paper).

  • Precipitation and Isolation: The 8-Chloro-4-hydroxyquinoline-3-carboxylic acid will precipitate out of the solution as a solid. Collect the product by vacuum filtration, wash with cold water, and dry thoroughly.

Physicochemical and Analytical Data

A comprehensive understanding of a molecule requires detailed characterization. Below is a summary of the key physicochemical and analytical data for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

PropertyValue
Molecular Formula C₁₀H₆ClNO₃
Molecular Weight 223.61 g/mol
CAS Number 35966-16-6
Appearance Off-white to pale yellow solid
Melting Point >300 °C (decomposes)
Solubility Sparingly soluble in water, soluble in DMSO and DMF

Spectroscopic Data: While a complete set of publicly available spectra is limited, typical spectroscopic features can be predicted based on the structure and data from similar compounds.

  • ¹H NMR: Aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm). The proton at the 2-position of the quinoline ring would be a singlet, and the protons on the benzene ring would show a characteristic splitting pattern. The hydroxyl and carboxylic acid protons would be broad singlets, and their chemical shifts would be concentration and solvent dependent.

  • ¹³C NMR: The spectrum would show 10 distinct carbon signals, including those for the carbonyl of the carboxylic acid and the carbons of the quinoline core.

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid and hydroxyl group, a C=O stretch for the carboxylic acid, and C=C and C-N stretching vibrations for the aromatic rings.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the chlorine atom.

Biological Significance and Future Directions

8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective effects.[8][9][10] The biological activity is often attributed to their ability to chelate metal ions, which are essential for the function of many enzymes.

While specific biological data for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is not extensively published, its structural features suggest it would be a valuable scaffold for the development of new therapeutic agents. The 8-chloro substituent can enhance the lipophilicity of the molecule, potentially improving its cell permeability and bioavailability.

Future research could focus on:

  • Synthesis of Novel Derivatives: Utilizing the carboxylic acid and hydroxyl groups as handles for further chemical modifications to create a library of novel compounds.

  • Biological Screening: A systematic evaluation of the antibacterial, antifungal, and anticancer activities of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid and its derivatives.

  • Mechanism of Action Studies: Investigating the specific molecular targets and pathways through which these compounds exert their biological effects.

The foundational chemistry established by Gould and Jacobs continues to provide a fertile ground for the discovery of new and potent bioactive molecules. 8-Chloro-4-hydroxyquinoline-3-carboxylic acid stands as a testament to the enduring legacy of this powerful synthetic reaction and as a promising starting point for future drug discovery endeavors.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • ResearchGate. General scheme of the Gould–Jacobs quinoline synthesis. [Link]

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • MySkinRecipes. 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. [Link]

  • Al-Ostoot, F. H., et al. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules2020 , 25(18), 4321. [Link]

  • ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Semantic Scholar. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • PubMed. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • SpectraBase. 8-CHLORO-1,4-DIHYDRO-1-ETHYL-4-OXOQUINOLINE-3-CARBOXYLIC-ACID-ETHYLESTER - Optional[13C NMR] - Chemical Shifts. [Link]

  • R&D Chemicals. 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid. [Link]

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Foundational

A Technical Guide to 8-Chloro-4-hydroxyquinoline-3-carboxylic Acid: Synthesis, Analogs, and Therapeutic Potential

For Distribution To: Researchers, scientists, and drug development professionals. Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Within this broad family, the 8-Chloro-4-hydroxyquinoline-3-carboxylic acid core represents a versatile template for the development of novel therapeutic agents. Its unique electronic and structural features, arising from the interplay of the chloro, hydroxyl, and carboxylic acid functionalities, offer a rich landscape for chemical modification and biological exploration. This technical guide provides an in-depth analysis of this core moiety, detailing its synthesis, the strategic design of its structural analogs and derivatives, and a survey of their potential therapeutic applications. We will explore the underlying structure-activity relationships that govern efficacy and discuss detailed experimental methodologies for synthesis and biological evaluation, aiming to equip researchers with the foundational knowledge to innovate within this promising chemical space.

The Core Scaffold: 8-Chloro-4-hydroxyquinoline-3-carboxylic Acid

The parent compound, 8-chloro-4-hydroxyquinoline-3-carboxylic acid, belongs to the 4-quinolone class, which is tautomeric with the 4-hydroxyquinoline form. This scaffold is a key intermediate in the synthesis of various bioactive molecules, including quinolone antibiotics[1]. The chlorine atom at the 8-position significantly influences the molecule's lipophilicity and electronic properties, which can have profound effects on its pharmacokinetic profile and target interactions. The 4-hydroxyl group and the 3-carboxylic acid are critical for biological activity, often acting as key hydrogen bonding donors/acceptors or metal-chelating moieties. This chelation capability is a well-documented mechanism for the antimicrobial and anticancer effects of related compounds like 8-hydroxyquinoline[2].

Synthesis of the Core Structure

The most established and versatile method for constructing the 4-hydroxyquinoline-3-carboxylic acid scaffold is the Gould-Jacobs reaction [3][4]. This thermal cyclization process provides a direct route to the core structure from readily available starting materials.

The synthesis begins with the condensation of a substituted aniline—in this case, 2-chloroaniline—with diethyl ethoxymethylenemalonate (DEEM). This initial reaction forms an intermediate, 2-((2-chlorophenylamino)methylene)malonic acid diethyl ester. Subsequent intramolecular thermal cyclization, typically carried out in a high-boiling point solvent like diphenyl ether, yields the ethyl ester of the target compound[5][6]. The final step is the hydrolysis of the ethyl ester to the free carboxylic acid.

Structural Analogs and Derivatives: A Gateway to Diverse Bioactivity

The therapeutic potential of the 8-chloro-4-hydroxyquinoline-3-carboxylic acid scaffold can be unlocked and optimized through systematic structural modifications. The three primary points for derivatization are the C3-carboxylic acid, the C4-hydroxyl group, and the C8-chloro substituent.

Modifications at the C3-Carboxylic Acid Position

The carboxylic acid group is a versatile handle for creating a diverse library of derivatives, most notably esters and amides.

  • Esters: Esterification of the carboxylic acid is a straightforward modification. The ethyl ester, for instance, is the direct product of the Gould-Jacobs synthesis[5]. While esters can serve as valuable synthetic intermediates, they can also function as prodrugs, improving membrane permeability and oral bioavailability before being hydrolyzed in vivo to the active carboxylic acid.

  • Amides: Conversion of the carboxylic acid to an amide introduces a new vector for interaction with biological targets. Amide derivatives can be synthesized by first converting the carboxylic acid to an acyl chloride, followed by reaction with a primary or secondary amine. This approach allows for the introduction of a wide array of substituents, enabling fine-tuning of the compound's physicochemical properties and biological activity. Studies on related quinoline-3-carboxamides have shown that these derivatives can exhibit potent immunomodulatory and antimalarial activities[6][7].

Modifications at the C4-Hydroxyl Group

The 4-hydroxyl group is crucial for the characteristic 4-quinolone tautomerism and often participates in key binding interactions. Alkylation or acylation of this group can significantly alter the compound's electronic profile and steric bulk, potentially leading to a modified or novel mechanism of action.

Modifications at the C8-Chloro Position

The nature of the substituent at the C8 position plays a critical role in defining the molecule's overall lipophilicity and how it orients within a target's binding pocket.

  • Halogen Series: Replacing the chlorine with other halogens (F, Br, I) allows for a systematic investigation of the influence of electronegativity and atomic radius on activity.

  • Other Substituents: Introduction of small alkyl, alkoxy, or amino groups can further probe the steric and electronic requirements for optimal biological activity. Structure-activity relationship (SAR) studies on antibacterial quinolones have demonstrated that substituents at the 6, 7, and 8-positions are critical determinants of potency and spectrum of activity[8].

Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of the quinoline scaffold have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects[9][10].

Antimicrobial Activity

Chloro-substituted 8-hydroxyquinolines are known for their potent antimicrobial effects[7][11][12]. The mechanism is often attributed to the chelation of essential metal ions, which disrupts microbial enzyme function[2]. For the 8-chloro-4-hydroxyquinoline-3-carboxylic acid class, a similar mechanism may be at play, with the 4-hydroxyl and 3-carbonyl groups potentially participating in metal binding. SAR studies on related compounds suggest that lipophilicity, governed by substituents on the benzene ring, is a key driver for whole-cell activity against bacteria and fungi[11][13].

Anticancer and Enzyme Inhibitory Activity

The 4-hydroxyquinoline-3-carboxylic acid scaffold has been identified as a potential inhibitor of various enzymes crucial for cell proliferation.

  • Inhibition of Cellular Respiration: A study on 7-substituted 4-hydroxyquinoline-3-carboxylic acids revealed their ability to inhibit the respiration of cancer cells. The analysis indicated that inhibitory activity was linearly related to the lipophilicity (π value) of the substituent[11]. This suggests that derivatives of the 8-chloro analog could also function as inhibitors of cellular respiration, with their potency being tunable by modifying the C3-carboxamide substituent to alter lipophilicity.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for cancer therapy. Structurally related quinoline carboxylic acids have been identified as potent inhibitors of DHODH[14]. It is plausible that the 8-chloro-4-hydroxyquinoline-3-carboxylic acid scaffold could be optimized to target this enzyme.

The general SAR trend suggests that for enzyme inhibition, the specific steric and electronic properties of the substituents are more critical than overall lipophilicity[11].

Experimental Protocols

Synthesis of Ethyl 8-Chloro-4-hydroxyquinoline-3-carboxylate

This protocol is based on the principles of the Gould-Jacobs reaction[3][4][5].

Materials:

  • 2-Chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Hexane

Procedure:

  • Step 1: Condensation. In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-110 °C for 1-2 hours. The progress of the reaction can be monitored by TLC. Upon completion, the intermediate, diethyl 2-((2-chlorophenylamino)methylene)malonate, is typically used in the next step without further purification.

  • Step 2: Cyclization. Add the crude intermediate from Step 1 to a suitable volume of diphenyl ether in a separate flask. Heat the mixture to approximately 250 °C with stirring. The cyclization reaction usually completes within 30-60 minutes.

  • Step 3: Isolation. Allow the reaction mixture to cool to room temperature. The product, ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate.

  • Step 4: Purification. Collect the precipitate by vacuum filtration. Wash the solid sequentially with ethanol and hexane to remove residual diphenyl ether and unreacted starting materials. The product can be further purified by recrystallization if necessary.

Synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxamides

This protocol outlines the conversion of the carboxylic acid ester to an amide derivative[3].

Materials:

  • Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

  • A primary or secondary amine of choice (e.g., piperidine, morpholine, aniline)

  • Toluene (dry)

  • Sodium hydroxide (for hydrolysis step)

  • Hydrochloric acid (for neutralization)

Procedure:

  • Step 1: Hydrolysis (if starting from ester). Dissolve ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 1M NaOH). Heat the mixture to reflux until TLC indicates complete consumption of the starting ester. Cool the reaction mixture and acidify with HCl to precipitate the 8-chloro-4-hydroxyquinoline-3-carboxylic acid. Filter and dry the solid.

  • Step 2: Amide Formation. In a round-bottom flask, suspend the 8-chloro-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in dry toluene.

  • Step 3 (Option A - via Acyl Chloride): Add thionyl chloride (SOCl₂) (1.2 eq) and a catalytic amount of DMF. Reflux the mixture for 1-2 hours to form the acyl chloride. After cooling, carefully evaporate the excess SOCl₂ under reduced pressure. Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., DCM or THF).

  • Step 4 (Option A): Slowly add the desired amine (2.2 eq) to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Step 3 (Option B - Direct Aminolysis from Ester): Combine ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (1.0 eq) and the desired amine (1.1 eq) in dry toluene. Reflux the mixture for 24 hours[3].

  • Step 5: Work-up and Purification. For both methods, after the reaction is complete, perform an appropriate aqueous work-up. For method A, wash with dilute HCl, saturated NaHCO₃, and brine. For method B, dilute with a suitable organic solvent and wash with NaHCO₃[3]. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Presentation and Visualization

To facilitate the understanding of structure-activity relationships, quantitative data should be summarized in tabular format.

Table 1: Hypothetical SAR Data for C3-Amide Derivatives against a Cancer Cell Line (IC₅₀ in µM)

Compound IDC3-Amide Substituent (R)IC₅₀ (µM)clogP
1a -NH-phenyl15.23.8
1b -NH-(4-methoxyphenyl)12.53.7
1c -NH-(4-chlorophenyl)8.94.5
1d -NH-cyclohexyl25.13.2
1e -morpholinyl45.81.9

This table illustrates how increasing the lipophilicity of the C3-amide substituent (e.g., adding a chloro group) could potentially lead to increased cytotoxic activity, consistent with the hypothesis of cellular respiration inhibition being driven by lipophilicity.

Diagrams

Workflow for Synthesis and Evaluation:

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase A 2-Chloroaniline + Diethyl Ethoxymethylenemalonate B Gould-Jacobs Reaction (Condensation & Cyclization) A->B C Ethyl 8-Chloro-4-hydroxy- quinoline-3-carboxylate B->C D Hydrolysis C->D E 8-Chloro-4-hydroxy- quinoline-3-carboxylic Acid D->E F Amidation with R-NH2 E->F G Derivative Library (C3-Amides) F->G H Primary Screening (e.g., Cytotoxicity Assay) G->H I Identify 'Hit' Compounds H->I J Mechanism of Action Studies (e.g., Enzyme Inhibition Assay) I->J K SAR Analysis I->K J->K L Lead Optimization K->L

Caption: General workflow for the synthesis and biological evaluation of novel 8-chloro-4-hydroxyquinoline-3-carboxamide derivatives.

Potential Mechanism of Action - Enzyme Inhibition:

G sub Substrate enzyme Target Enzyme (e.g., DHODH) sub->enzyme binds to active site prod Product enzyme->prod catalyzes conversion inhibitor 8-Chloro-4-hydroxyquinoline -3-carboxamide Derivative inhibitor->enzyme blocks active site

Caption: A simplified diagram illustrating the competitive inhibition of a target enzyme by a quinoline derivative.

Conclusion and Future Directions

The 8-chloro-4-hydroxyquinoline-3-carboxylic acid scaffold is a promising starting point for the development of new therapeutic agents. Its synthesis is well-established, and the core structure offers multiple avenues for chemical modification. Preliminary evidence from related compound classes suggests that its derivatives are likely to possess potent antimicrobial and anticancer properties, possibly through mechanisms involving metal chelation, inhibition of cellular respiration, or inhibition of key enzymes like DHODH.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs to establish clear and quantitative structure-activity relationships. Key questions to address include:

  • What is the optimal substitution pattern at the C3-amide position for maximizing potency and selectivity against specific cancer cell lines or microbial strains?

  • How does modifying the C8-substituent affect the compound's activity and pharmacokinetic properties?

  • What are the specific molecular targets of the most active compounds?

By addressing these questions, the full therapeutic potential of this versatile scaffold can be realized, paving the way for the development of next-generation drugs.

References

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • He, J. F., et al. (2005). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. Bioorganic & Medicinal Chemistry Letters, 15(12), 2980-5.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2018). ACS Publications. Retrieved January 4, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Retrieved January 4, 2026, from [Link]

  • Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. (n.d.). MySkinRecipes. Retrieved January 4, 2026, from [Link]

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-6.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2022). NIH. Retrieved January 4, 2026, from [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (2020). National Institutes of Health. Retrieved January 4, 2026, from [Link]

  • Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. (2012). National Institutes of Health. Retrieved January 4, 2026, from [Link]

  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. (1980). PubMed. Retrieved January 4, 2026, from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 4, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to the Biological Activity of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 8-Chloro-4-hydroxyquinoline-3-carboxylic acid emerges from the well-regarded quinoline family of hetero...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

8-Chloro-4-hydroxyquinoline-3-carboxylic acid emerges from the well-regarded quinoline family of heterocyclic compounds, a scaffold renowned for its diverse and potent biological activities. As a derivative of 8-hydroxyquinoline, this molecule is strategically functionalized with a chlorine atom at the 8-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position. This unique arrangement of functional groups suggests a strong potential for multifaceted biological engagement, primarily centered around antimicrobial and anticancer activities. The core mechanism of action for many quinoline derivatives lies in their ability to chelate essential metal ions, thereby disrupting critical enzymatic processes in pathogenic microorganisms and cancer cells. This guide provides a comprehensive technical overview of the anticipated biological activities of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, drawing upon the established knowledge of its structural analogs and the foundational principles of medicinal chemistry. We will delve into its probable mechanisms of action, present relevant quantitative data from closely related compounds, and provide detailed experimental protocols for its biological evaluation.

Introduction: The Quinoline Scaffold and the Promise of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic and natural bioactive compounds. The 8-hydroxyquinoline scaffold, in particular, has garnered significant attention for its potent and broad-spectrum biological activities, including antimicrobial, anticancer, antifungal, and anti-inflammatory effects.[1][2] The biological prowess of 8-hydroxyquinoline and its derivatives is intrinsically linked to their ability to act as potent bidentate chelating agents for various divalent and trivalent metal ions, such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[3][4] This chelation disrupts the homeostasis of these essential metals within cells, leading to the inhibition of metalloenzymes crucial for pathogen survival and cancer cell proliferation.[3]

8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a synthetic derivative designed to potentially enhance or modulate the inherent activities of the 8-hydroxyquinoline core. The strategic placement of its functional groups is expected to influence its physicochemical properties, such as lipophilicity and electronic distribution, thereby impacting its biological target interactions and overall efficacy. The chlorine atom at the 8-position can enhance lipophilicity, potentially improving cell membrane permeability. The 4-hydroxy group, along with the nitrogen in the quinoline ring, can participate in metal chelation, while the 3-carboxylic acid group can provide an additional site for interaction with biological targets and influence the molecule's solubility and pharmacokinetic profile. This compound is often synthesized from its ethyl ester precursor, 8-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester.[5]

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive research on quinoline derivatives, 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is predicted to exhibit significant antimicrobial and anticancer properties.

Antimicrobial Activity

Quinolone and 8-hydroxyquinoline derivatives are well-documented for their broad-spectrum antibacterial and antifungal activities.[1][6] The primary mechanism is believed to be the chelation of essential metal ions, which are vital cofactors for many microbial enzymes involved in cellular respiration and DNA replication.[3] By sequestering these metal ions, the compound effectively starves the microbes of essential nutrients, leading to growth inhibition and cell death.

The presence of a halogen, such as chlorine, on the quinoline ring has been shown to enhance antimicrobial potency.[1][7] Halogenated 8-hydroxyquinolines, like clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), have demonstrated high antigrowth activity against both Gram-positive and Gram-negative bacteria.[1] Furthermore, some 8-hydroxyquinoline derivatives have shown bactericidal activity against Mycobacterium tuberculosis.[8]

Hypothesized Mechanism of Antimicrobial Action

antimicrobial_mechanism cluster_compound 8-Chloro-4-hydroxyquinoline-3-carboxylic acid cluster_cell Microbial Cell Compound Compound CellMembrane Cell Membrane Compound->CellMembrane Penetration MetalIons Essential Metal Ions (Fe²⁺, Cu²⁺, Zn²⁺) Compound->MetalIons Chelation CellMembrane->MetalIons Internalization Metalloenzymes Metalloenzymes (e.g., for respiration, DNA replication) CellDeath Inhibition of Growth & Cell Death Metalloenzymes->CellDeath Inhibition leads to MetalIons->Metalloenzymes Cofactor for MetalIons->CellDeath Depletion leads to

Caption: Hypothesized antimicrobial mechanism of action.

Anticancer Activity

The anticancer properties of 8-hydroxyquinoline derivatives are also closely linked to their metal-chelating abilities.[3][9] The proposed mechanisms are multifaceted and include:

  • Inhibition of Metalloenzymes: Cancer cells have a high metabolic rate and rely on various metalloenzymes for rapid proliferation, DNA synthesis, and repair. By chelating the metal cofactors of enzymes like ribonucleotide reductase, 8-hydroxyquinoline derivatives can halt the cell cycle and induce apoptosis.[3]

  • Induction of Oxidative Stress: The compound can form complexes with endogenous copper ions. These complexes can act as ionophores, transporting copper into cancer cells. The excess intracellular copper can then catalyze the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and ultimately, apoptosis.[3]

  • Inhibition of Signaling Pathways: Some quinoline derivatives have been shown to inhibit critical signaling pathways involved in cancer progression, such as the STAT3 pathway.[10]

Derivatives of 8-hydroxyquinoline have demonstrated cytotoxicity against various human cancer cell lines, including lung carcinoma (A-549), hepatocellular carcinoma (HepG2), and cervical carcinoma (HeLa).[5]

Hypothesized Mechanism of Anticancer Action

anticancer_mechanism cluster_compound 8-Chloro-4-hydroxyquinoline-3-carboxylic acid cluster_cell Cancer Cell Compound Compound Metalloenzymes Metalloenzymes (e.g., Ribonucleotide Reductase) Compound->Metalloenzymes Inhibition via Metal Chelation CopperIons Endogenous Cu²⁺ Compound->CopperIons Forms Complex Apoptosis Apoptosis Metalloenzymes->Apoptosis Inhibition leads to ROS Reactive Oxygen Species (ROS) CopperIons->ROS Catalyzes Generation of ROS->Apoptosis Induces

Caption: Hypothesized anticancer mechanism of action.

Quantitative Biological Data of Structural Analogs

Compound/Derivative ClassBiological ActivityCell Line/OrganismIC50 / MICReference
8-Hydroxyquinoline with o-chloro substitutionAnticancerA-549 (Human Lung Carcinoma)5.6 mM[5]
Dihalogenated 8-HydroxyquinolinesAntimicrobialGonococcal pathogen0.08-0.56 µM[1]
5,7-Dibromo-8-hydroxyquinolineAnticancerA549, FL, HeLa, HT29, MCF75.8, 17.6, 18.7, 5.4, 16.5 µg/mL[5]
8-HydroxyquinolineAntimicrobialGram-positive bacteria3.44-13.78 µM[1]
Cloxyquin (5-chloroquinolin-8-ol)AntituberculosisM. tuberculosis0.062-0.25 µg/mL

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, a series of standardized in vitro assays are recommended.

Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Method

  • Preparation of Microbial Inoculum:

    • Culture the desired bacterial or fungal strains in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi).

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in fresh broth.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate growth medium to obtain a range of test concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (microbes in broth without compound) and negative (broth only) controls.

    • Incubate the plates at the appropriate temperature for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow A Prepare Microbial Inoculum (Bacteria/Fungi) C Inoculate wells with microbes A->C B Prepare Serial Dilutions of Compound in 96-well plate B->C D Incubate at appropriate temperature (18-24 hours) C->D E Determine MIC (Visual or OD₆₀₀ reading) D->E cytotoxicity_workflow A Seed Cancer Cells in 96-well plate B Treat cells with serial dilutions of the compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Caption: Workflow for IC50 determination using MTT assay.

Conclusion and Future Directions

8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a promising molecule with a high potential for significant antimicrobial and anticancer activities. Its structural design, rooted in the well-established 8-hydroxyquinoline scaffold, suggests a mechanism of action primarily driven by metal chelation, leading to the disruption of vital cellular processes in pathogens and cancer cells. While direct experimental evidence for this specific compound is limited in publicly accessible literature, the wealth of data on its structural analogs provides a strong rationale for its further investigation.

Future research should focus on the synthesis and rigorous biological evaluation of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid to determine its specific MIC and IC50 values against a broad panel of microbial strains and cancer cell lines. Further mechanistic studies, including enzyme inhibition assays and analysis of intracellular ROS levels, will be crucial to elucidate its precise modes of action. Elucidating its pharmacokinetic and toxicological profiles will also be essential for its potential development as a novel therapeutic agent. The exploration of this and other rationally designed quinoline derivatives continues to be a fertile ground for the discovery of new and effective treatments for infectious diseases and cancer.

References

  • Al-Ostoot, F.H., Al-Ghorbani, M., Kheder, N.A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6449. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. [Link]

  • Rbaa, M., Lakhrissi, B., Berrada, M., Lakhrissi, Y., & Ebn Touhami, M. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 5(10), e02689. [Link]

  • Pop, C., Tihauan, B. M., Crișan, O., Oniga, O., & Vlase, L. (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Revista de Chimie, 67(3), 438-443.
  • Cherdtrakulkiat, R., Boonpangrak, S., Sinthupoom, N., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2016). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. bioRxiv. [Link]

  • MySkinRecipes. (n.d.). 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Phetsuksiri, B., Jackson, M., & McNeil, M. (2003). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 47(7), 2353–2354. [Link]

  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H., Chan, D., Tsoi, M. Y., ... & Tang, J. C. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 4(2), 170–174. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-18.
  • Odingo, J. O., Early, J. V., Smith, J., Johnson, J., Bailey, M. A., Files, M., ... & Parish, T. (2019). 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. Tuberculosis (Edinburgh, Scotland), 119, 101869. [Link]

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of medicinal chemistry, 20(8), 1001–1006. [Link]

  • Betti, C., Tinti, M., Berti, F., Gessi, S., Bar-Yehuda, S., & Fishman, P. (2008). Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters. Journal of medicinal chemistry, 51(14), 4115–4121. [Link]

  • Kadela-Tomanek, M., Jastrzębska, M., Bębenek, E., Chrobak, E., Latocha, M., & Boryczka, S. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules (Basel, Switzerland), 26(16), 4945. [Link]

  • Bacher, G., De-Souza, P., Tidmarsh, G. F., & Lopus, M. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 64(21), 15913–15933. [Link]

  • El-Sayed, M. A., El-Gazzar, M. G., & El-Gazzar, A. A. (2020). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. Anti-cancer agents in medicinal chemistry, 20(18), 2246–2266. [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]

  • Betti, C., Tinti, M., Berti, F., Gessi, S., Bar-Yehuda, S., & Fishman, P. (2008). Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters. Journal of medicinal chemistry, 51(14), 4115–4121. [Link]

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Foundational

Spectroscopic Characterization of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide

Introduction 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif present in a wide array of natural products and synthetic compo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif present in a wide array of natural products and synthetic compounds with diverse biological activities, including antimalarial, antibacterial, and anticancer properties. As an intermediate in the synthesis of quinolone antibiotics, particularly fluoroquinolones, the precise structural elucidation of this compound is paramount for ensuring the identity, purity, and quality of downstream products in drug discovery and development.[1]

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic signature of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely available in public databases, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to provide a robust predictive analysis. The methodologies and interpretations presented herein are designed to be a practical resource for researchers, scientists, and drug development professionals.

Molecular Structure

The structural integrity of a molecule is the foundation of its chemical and biological properties. Understanding the connectivity and arrangement of atoms is the primary goal of spectroscopic analysis.

Caption: Molecular structure of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and exchangeable protons of the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents on the quinoline ring.

Expected ¹H NMR Data (in DMSO-d₆)

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.9 - 9.1s-
H-5~7.8 - 8.0d~8.0
H-6~7.5 - 7.7t~7.8
H-7~7.9 - 8.1d~7.6
4-OH~11.0 - 12.0br s-
3-COOH~13.0 - 14.0br s-

Causality Behind Assignments:

  • H-2: This proton is adjacent to the nitrogen atom and the carboxylic acid group, both of which are electron-withdrawing. This deshielding effect will shift its signal significantly downfield. A singlet multiplicity is expected as there are no adjacent protons.

  • Aromatic Protons (H-5, H-6, H-7): These protons on the benzene ring portion of the quinoline will appear as a coupled system. H-5 and H-7 are expected to be doublets due to coupling with H-6, which in turn should appear as a triplet. The chloro substituent at position 8 will influence the precise chemical shifts.

  • Exchangeable Protons (OH, COOH): The protons on the hydroxyl and carboxylic acid groups are acidic and will typically appear as broad singlets. Their chemical shifts can be highly variable depending on concentration, temperature, and residual water in the solvent. The use of DMSO-d₆ as a solvent is often preferred for carboxylic acids as it helps in observing these exchangeable protons.

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Expected ¹³C NMR Data (in DMSO-d₆)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2~145 - 148
C-3~125 - 128
C-4~170 - 173
C-4a~138 - 141
C-5~128 - 131
C-6~124 - 127
C-7~126 - 129
C-8~130 - 133
C-8a~140 - 143
3-COOH~165 - 168

Causality Behind Assignments:

  • C-4: This carbon, bonded to the hydroxyl group, is expected to be significantly deshielded and appear far downfield.

  • C-2, C-8a: These carbons, adjacent to the nitrogen atom, will also be deshielded.

  • 3-COOH: The carboxylic acid carbon will appear in the typical range for this functional group.[2]

  • C-8: The carbon atom directly attached to the chlorine atom will experience a downfield shift due to the electronegativity of chlorine.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry NMR tube. DMSO-d₆ is a good choice for its ability to dissolve polar compounds and for the observation of exchangeable protons.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~240 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and reference the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic acid
~3200 (broad)O-H stretchPhenol
1760 - 1690C=O stretchCarboxylic acid
1620 - 1580C=C and C=N stretchQuinoline ring
1320 - 1210C-O stretchCarboxylic acid, Phenol
850 - 550C-Cl stretchAryl chloride

Causality Behind Assignments:

  • O-H Stretching: The carboxylic acid O-H stretch is characteristically very broad due to hydrogen bonding and often overlaps with C-H stretching vibrations.[3][4] The phenolic O-H will also present as a broad band.

  • C=O Stretching: The carbonyl group of the carboxylic acid will give a strong, sharp absorption in the specified region.[3]

  • Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system will appear in the 1620-1580 cm⁻¹ region.[5]

  • C-Cl Stretching: The C-Cl stretch for an aryl chloride typically appears in the fingerprint region and can be a useful diagnostic peak.[6]

Experimental Protocol for IR Data Acquisition (ATR Method)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Spectral range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Expected Mass Spectrometric Data

  • Molecular Ion (M⁺∙): m/z = 223 (for ³⁵Cl) and 225 (for ³⁷Cl) in an approximate 3:1 ratio, corresponding to the molecular formula C₁₀H₆ClNO₃.[7]

  • Protonated Molecule ([M+H]⁺): m/z = 224 (for ³⁵Cl) and 226 (for ³⁷Cl).

Key Fragmentation Pathways

The fragmentation of quinoline carboxylic acids is often characterized by the loss of the carboxylic acid group.[8][9]

M [M+H]⁺ m/z = 224/226 F1 [M+H - H₂O]⁺ m/z = 206/208 M->F1 - H₂O F2 [M+H - CO₂]⁺ m/z = 180/182 M->F2 - CO₂ F3 [M+H - COOH]⁺ m/z = 179/181 M->F3 - COOH

Caption: Predicted key fragmentation pathways for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid in positive ion ESI-MS.

Causality Behind Fragmentation:

  • Loss of H₂O: The loss of a water molecule is a common fragmentation pathway for compounds containing hydroxyl groups.

  • Loss of CO₂: Decarboxylation, the loss of carbon dioxide, is a characteristic fragmentation for carboxylic acids.[8]

  • Loss of COOH: The elimination of the entire carboxyl radical is also a plausible fragmentation pathway.[9]

Experimental Protocol for MS Data Acquisition (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source. The mass analyzer can be a quadrupole, time-of-flight (TOF), or Orbitrap.

  • LC Conditions (for sample introduction):

    • Column: A standard C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

    • Flow Rate: 0.2 - 0.5 mL/min.

  • MS Conditions (Positive Ion Mode):

    • Ionization Source: ESI.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂) Flow: 5-10 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Range: m/z 50 - 500.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the precursor ions (m/z 224 and 226) in the first mass analyzer.

    • Induce fragmentation in a collision cell using an inert gas (e.g., argon or nitrogen).

    • Analyze the resulting product ions in the second mass analyzer.

Conclusion

The spectroscopic data and methodologies outlined in this guide provide a comprehensive framework for the characterization of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. By combining the predictive power of NMR for detailed structural mapping, the functional group identification capabilities of IR, and the molecular weight and fragmentation information from MS, researchers can confidently verify the structure and purity of this important synthetic intermediate. The key to successful analysis lies not just in acquiring the data, but in understanding the underlying chemical principles that govern the spectroscopic behavior of this class of molecules.

References

  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid - Benchchem.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers.
  • Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. Available at: [Link]

  • Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid - Benchchem.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. Available at: [Link]

  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest. Available at: [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. Available at: [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. Available at: [Link]

  • 8-chloro-4-hydroxy-3-quinolinecarboxylic acid - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Available at: [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis - MDPI. Available at: [Link]

  • 8-chloro-4-oxo-1H-quinoline-3-carboxylic acid - PubChem. Available at: [Link]

  • IR: carboxylic acids. Available at: [Link]

  • Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes | Request PDF - ResearchGate. Available at: [Link]

  • 13C NMR Chemical Shifts - Oregon State University. Available at: [Link]

  • Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory - IOSR Journal. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

  • 8-Chloro-4-hydroxyquinoline-3-carboxylic acid - MySkinRecipes. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Solubility and Stability of 8-Chloro-4-hydroxyquinoline-3-carboxylic Acid

Foreword: A Practical Approach to Characterization Therefore, this document is structured not as a static data sheet, but as a dynamic, in-depth technical guide. It is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Practical Approach to Characterization

Therefore, this document is structured not as a static data sheet, but as a dynamic, in-depth technical guide. It is designed for researchers, scientists, and drug development professionals to not only understand the theoretical underpinnings of solubility and stability but also to provide them with the practical methodologies to determine these critical parameters for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. We will delve into the causality behind experimental choices, ensuring that the protocols described are self-validating systems.

Physicochemical Profile of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

Before delving into experimental determination, it is crucial to understand the key structural features of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid that will govern its solubility and stability.

  • Molecular Structure: C₁₀H₆ClNO₃[2][4]

  • Molecular Weight: 223.61 g/mol [2][4][5]

  • Key Functional Groups:

    • Carboxylic Acid: This acidic group will significantly influence solubility in aqueous solutions of varying pH. At pH values above its pKa, the carboxylic acid will be deprotonated to a carboxylate, which is more polar and thus more water-soluble.

    • Hydroxyquinoline Core: The quinoline ring system is aromatic and largely nonpolar, which will contribute to its solubility in organic solvents. The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing interactions with protic solvents. The nitrogen atom in the quinoline ring is weakly basic.

    • Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the pKa of the carboxylic acid and the overall electron density of the aromatic system, which can, in turn, affect its susceptibility to oxidative and photolytic degradation.

Based on these features, we can anticipate that the solubility of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid will be pH-dependent and that it will exhibit solubility in a range of polar and non-polar organic solvents.

Determination of Aqueous and Organic Solubility: A Methodological Approach

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method, which is reliable for even poorly soluble compounds[6][7][8][9].

Predicted Solubility Trends

While specific data for our target molecule is unavailable, we can look to structurally similar compounds for predicted trends. For instance, studies on 5-chloro-8-hydroxyquinoline have shown that its solubility is highest in solvents like 1,4-dioxane and 2-ethoxyethanol and lower in alcohols like methanol and ethanol[10][11]. We can hypothesize a similar trend for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, with adjustments for the presence of the carboxylic acid group.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps to determine the thermodynamic (equilibrium) solubility of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid in various solvents.

Objective: To determine the concentration of a saturated solution of the compound in a given solvent at a specific temperature.

Materials:

  • 8-Chloro-4-hydroxyquinoline-3-carboxylic acid (solid)

  • A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pHs, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), 1,4-dioxane)

  • Scintillation vials or screw-cap tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid 8-Chloro-4-hydroxyquinoline-3-carboxylic acid to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples to further separate the solid from the supernatant.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Data Reporting: The solubility is reported in units of mg/mL or µg/mL.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility[6].

  • Prolonged Shaking: Provides sufficient time for the dissolution process to reach equilibrium[9].

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducible results[7].

  • Filtration: Prevents undissolved solid particles from artificially inflating the measured concentration[9].

Data Presentation: Solubility Profile

The results of the solubility studies should be summarized in a clear and concise table for easy comparison.

SolventpH (for aqueous)Temperature (°C)Solubility (mg/mL)
Water7.025To be determined
PBS7.437To be determined
0.1 M HCl1.025To be determined
0.1 M NaOH13.025To be determined
MethanolN/A25To be determined
EthanolN/A25To be determined
AcetonitrileN/A25To be determined
DMSON/A25To be determined

Stability Assessment: A Forced Degradation Approach

Forced degradation studies are essential to understand the chemical stability of a drug substance under various stress conditions. These studies help in identifying potential degradation products and developing stability-indicating analytical methods[12][13][14].

Potential Degradation Pathways of Quinolines

Based on the chemistry of the quinoline ring and the functional groups of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, several degradation pathways are plausible[15][16]:

  • Hydrolysis: The carboxylic acid and the amide bond within the quinoline ring system could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The electron-rich quinoline and phenol rings are susceptible to oxidation, potentially leading to the formation of N-oxides or quinone-like structures.

  • Photodegradation: Aromatic systems like quinoline can undergo degradation upon exposure to UV or visible light.

Experimental Protocol: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

Objective: To identify the degradation products and degradation pathways of the compound under various stress conditions.

Materials:

  • 8-Chloro-4-hydroxyquinoline-3-carboxylic acid solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize with 0.1 M NaOH before analysis[15].

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl before analysis[15].

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time[15].

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C)[15]. Sample at various time points.

  • Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Causality Behind Experimental Choices:

  • Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) represent common environmental and physiological stresses a drug substance might encounter[12][17].

  • Time Points: Sampling at multiple time points allows for the monitoring of the degradation kinetics.

  • Stability-Indicating Method: A validated HPLC method that can resolve all degradation products from the parent peak is crucial for accurate quantification of stability[15].

Visualization of Experimental Workflows

A clear workflow is essential for reproducible experimental design.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid acid Acid Hydrolysis (HCl) stock->acid base Base Hydrolysis (NaOH) stock->base oxidation Oxidation (H2O2) stock->oxidation thermal Thermal Stress stock->thermal photo Photostability stock->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc report Report Degradation Profile hplc->report

Caption: Experimental workflow for a forced degradation study.

Visualization of Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (UV/Vis Light) parent 8-Chloro-4-hydroxyquinoline-3-carboxylic acid hydrolysis_prod Decarboxylation or Ring Opening Products parent->hydrolysis_prod H+/OH- oxidation_prod N-oxide or Quinone-like derivatives parent->oxidation_prod [O] photo_prod Dehalogenated or Hydroxylated Products parent->photo_prod

Caption: Potential degradation pathways for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

Long-Term Stability Studies

While forced degradation studies provide a rapid assessment of stability, long-term stability studies under ICH-prescribed conditions are necessary to establish a re-test period or shelf-life for the API[17][18].

Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing Frequency:

  • Long-term: Typically every 3 months for the first year, every 6 months for the second year, and annually thereafter[17][19][20].

  • Accelerated: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months)[17][18][20].

The stability studies should be conducted on the API packaged in a container closure system that simulates the proposed packaging for storage and distribution[17][19].

Conclusion

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. By following the detailed methodologies for solubility determination and forced degradation studies, researchers can generate the necessary data to support the development of this compound for its intended applications. The emphasis on the rationale behind each experimental step is intended to empower scientists to not only execute these protocols but also to troubleshoot and adapt them as needed. A thorough understanding of these fundamental physicochemical properties is a critical step in the successful translation of a promising molecule from the laboratory to a real-world application.

References

  • Benchchem. Stability of Quinoline Compounds in Aqueous Solutions.
  • World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
  • European Medicines Agency. (2023).
  • Pharmacy Board of Sierra Leone. Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
  • Lund University Publications.
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  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • Summary of solubility measurement protocols of each company before harmoniz
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  • Benchchem. Stability and degradation pathways of 7-(prop-1-en-1-yl)quinolin-8-ol under experimental conditions.
  • MedCrave online. (2016).
  • MySkinRecipes. 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.
  • NIH. (2012).
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • PubChem. 8-Chloro-2-hydroxyquinoline-4-carboxylic acid.
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  • Chemdiv. Compound 8-chloro-4-hydroxyquinoline-3-carboxylic acid.
  • ResearchGate. (2025). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ)
  • ResearchGate. (2025).
  • Al-Salahi, R., Marzouk, M., & Al-Omar, M. A. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(11), 2854.
  • Der Pharma Chemica. (2011).
  • Sigma-Aldrich. Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B.
  • ResearchGate. (2025). Synthesis, characterization and thermal degradation of 8-hydroxyquinoline–guanidine–formaldehyde terpolymer.

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Foundational

Unlocking the Therapeutic Potential of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide to Putative Molecular Targets

Abstract The quinoline scaffold represents a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. This technical guide delves into the therapeutic pote...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. This technical guide delves into the therapeutic potential of a specific, yet underexplored, member of this class: 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. While direct experimental data on this molecule is nascent, a comprehensive analysis of its structural analogues—primarily 8-hydroxyquinolines and quinoline-3-carboxylic acids—provides a robust framework for identifying its putative therapeutic targets. This document synthesizes existing literature to propose primary therapeutic avenues in oncology and inflammatory diseases. We will explore the mechanistic underpinnings of these potential applications, focusing on key signaling pathways such as NF-κB and intrinsic apoptosis. Furthermore, this guide provides detailed, field-proven experimental protocols to empower researchers to validate these hypotheses and accelerate the drug discovery process for this promising compound.

Introduction: The Quinoline Moiety as a Cornerstone for Drug Discovery

The quinoline ring system is a bicyclic heterocycle that is a fundamental structural motif in numerous natural products and synthetic compounds with significant biological activity. From the antimalarial properties of quinine to the broad-spectrum antibacterial action of fluoroquinolones, the versatility of the quinoline scaffold is well-established. The specific compound of interest, 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, combines several key pharmacophoric features: the quinoline core, a halogen substituent known to modulate lipophilicity and target binding, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position. This unique combination suggests a multi-faceted therapeutic potential, which we will dissect in the subsequent sections.

Putative Therapeutic Target Class 1: Oncology

The anticancer activity of quinoline derivatives is a rapidly expanding field of research. Our analysis of related compounds strongly suggests that 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a promising candidate for anticancer drug development. The proposed mechanisms of action are multifaceted, primarily revolving around the induction of programmed cell death and the modulation of key survival pathways.

Induction of Apoptosis

A recurring theme in the anticancer activity of quinoline-3-carboxylic acid derivatives is the upregulation of intrinsic apoptosis pathways.[1] This process is critical for eliminating damaged or cancerous cells and is often dysregulated in tumors.

Potential Mechanism of Action: 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is hypothesized to induce apoptosis by causing significant DNA damage in cancer cells. This damage triggers a cascade of events, leading to cell cycle arrest and the activation of pro-apoptotic proteins.

8-Chloro-4-hydroxyquinoline-3-carboxylic acid 8-Chloro-4-hydroxyquinoline-3-carboxylic acid DNA_Damage DNA Damage 8-Chloro-4-hydroxyquinoline-3-carboxylic acid->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis 8-Chloro-4-hydroxyquinoline-3-carboxylic acid 8-Chloro-4-hydroxyquinoline-3-carboxylic acid NF_kB_Inhibition NF-κB Inhibition 8-Chloro-4-hydroxyquinoline-3-carboxylic acid->NF_kB_Inhibition Decreased_Survival Decreased Cell Survival NF_kB_Inhibition->Decreased_Survival

Caption: Inhibition of the NF-κB pro-survival pathway.

Quantitative Analysis of Antiproliferative Activity of Related Compounds

While specific IC50 values for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid are not yet published, the following table summarizes the activity of structurally related quinoline derivatives against various cancer cell lines, providing a benchmark for future studies.

Compound ClassCancer Cell LineIC50 (µM)Reference
8-Hydroxyquinoline Platinum(II) DerivativesMDA-MB-231 (Breast)5.49 - 7.09[2]
Substituted QuinolinesT47D (Breast)~0.1[1]
Bromo-substituted 8-hydroxyquinolinesC6, HT29, HeLaNot specified[3]
2,4-disubstituted quinoline-3-carboxylic acidsMCF-7, K562Micromolar range[4]
Experimental Protocols for Anticancer Activity Assessment

This colorimetric assay is a robust method for assessing cell viability in response to a test compound.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with 8-Chloro-4-hydroxyquinoline-3-carboxylic acid at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Putative Therapeutic Target Class 2: Inflammatory Diseases

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and atherosclerosis. The demonstrated ability of 8-hydroxyquinoline derivatives to modulate key inflammatory pathways positions 8-Chloro-4-hydroxyquinoline-3-carboxylic acid as a potential anti-inflammatory agent. [5]

Inhibition of Pro-inflammatory Mediators

Inflammatory responses are driven by the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. The expression of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is often upregulated during inflammation.

Potential Mechanism of Action: 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is hypothesized to suppress the expression of iNOS and COX-2 by inhibiting the NF-κB pathway in inflammatory cells like macrophages. This leads to a reduction in the production of NO and prostaglandins, thereby dampening the inflammatory response.

Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NF_kB_Activation NF-κB Activation Inflammatory_Stimulus->NF_kB_Activation iNOS_COX2_Expression iNOS/COX-2 Expression NF_kB_Activation->iNOS_COX2_Expression NO_PG_Production NO/Prostaglandin Production iNOS_COX2_Expression->NO_PG_Production Inflammation Inflammation NO_PG_Production->Inflammation Compound 8-Chloro-4-hydroxyquinoline-3-carboxylic acid Compound->NF_kB_Activation Inhibition

Caption: Proposed anti-inflammatory mechanism of action.

Experimental Protocols for Anti-inflammatory Activity Assessment

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Mix the cell culture supernatant with Griess reagent and incubate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of inhibition of NO production.

This technique is used to detect and quantify the levels of specific proteins in a cell lysate.

Protocol:

  • Cell Lysis: Lyse the treated macrophage cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Densitometry: Quantify the protein bands to determine the relative expression levels.

The Role of Metal Chelation

A key feature of the 8-hydroxyquinoline scaffold is its ability to chelate metal ions, such as iron, copper, and zinc. [6][7][8]This property is intrinsically linked to its biological activities. Metal dyshomeostasis is implicated in both cancer and inflammatory diseases. By chelating excess metal ions, 8-Chloro-4-hydroxyquinoline-3-carboxylic acid could potentially:

  • Inhibit Metalloenzymes: Many enzymes crucial for cell proliferation and survival require metal cofactors.

  • Induce Oxidative Stress: The formation of metal complexes can catalyze the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death, particularly in cancer cells.

  • Restore Metal Homeostasis: In neurodegenerative diseases with an inflammatory component, restoring metal balance can be neuroprotective.

Conclusion and Future Directions

8-Chloro-4-hydroxyquinoline-3-carboxylic acid emerges as a molecule of significant therapeutic interest, with strong potential in both oncology and the treatment of inflammatory disorders. The proposed mechanisms of action, centered on the induction of apoptosis and the inhibition of the pro-survival and pro-inflammatory NF-κB pathway, are well-supported by the extensive literature on its structural analogues. The metal chelating properties of its 8-hydroxyquinoline core add another layer of complexity and therapeutic potential.

The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this compound. Future research should focus on:

  • In vitro validation: Confirming the antiproliferative and anti-inflammatory effects of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid in relevant cell models.

  • Target identification: Utilizing techniques such as proteomics and transcriptomics to definitively identify its molecular targets.

  • In vivo efficacy: Evaluating the therapeutic potential in preclinical animal models of cancer and inflammatory diseases.

The exploration of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a promising endeavor that could lead to the development of novel and effective therapies for some of the most challenging human diseases.

References

  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii)
  • Second-generation Substituted Quinolines as Anticancer Drugs for Breast Cancer. In Vivo.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ChemistrySelect.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry.
  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry.
  • 8-Hydroxyquinoline inhibits iNOS expression and nitric oxide production by down-regulating LPS-induced activity of NF-kappaB and C/EBPbeta in Raw 264.7 cells.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synergistic inhibition of growth and induction of apoptosis by 8-chloro-cAMP and paclitaxel or cisplatin in human cancer cells. Clinical Cancer Research.
  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor P
  • A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. Apoptosis.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry.
  • Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells. Phytomedicine.
  • 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. Acta Pharmacologica Sinica.
  • Hydroxyquinolines as Iron Chelators.
  • (PDF) Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent.
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research.

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Exploratory

CAS number and molecular formula for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

An In-Depth Technical Guide to 8-Chloro-4-hydroxyquinoline-3-carboxylic acid Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 8-Chloro-4-hydroxyquinolin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS No: 35966-16-6), a pivotal heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, chemical reactivity, and critical applications. We will explore its role as a key intermediate in the synthesis of quinolone antibiotics, supported by detailed, field-proven experimental protocols and characterization data. The guide emphasizes the causal relationships behind synthetic strategies and the mechanistic basis of the biological activity of its derivatives, ensuring a blend of theoretical knowledge and practical application.

Core Compound Identification and Physicochemical Properties

8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a substituted quinolone derivative. The presence of the chloro group at the 8-position, a hydroxyl group at the 4-position (existing in tautomeric equilibrium with the 4-oxo form), and a carboxylic acid at the 3-position makes it a highly versatile scaffold for further chemical modification.[1][2] Its structure is foundational for developing potent therapeutic agents.

The key physicochemical properties are summarized below for quick reference. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource(s)
CAS Number 35966-16-6[2]
Molecular Formula C₁₀H₆ClNO₃[1][3]
Molecular Weight 223.61 g/mol [3]
Exact Mass 223.003621 g/mol [3]
IUPAC Name 8-chloro-4-oxo-1H-quinoline-3-carboxylic acid[1]
Predicted XlogP 2.5[1]
Appearance Off-white to pale yellow solid (Expected)-
Melting Point ~250 °C with decomposition (by analogy to 7-chloro isomer)
Solubility Expected to be soluble in aqueous base and polar organic solvents like DMSO and DMF.[4]

Synthesis and Mechanistic Insights

The construction of the 4-hydroxyquinoline-3-carboxylic acid core is most effectively achieved via the Gould-Jacobs reaction .[5][6] This classical method provides a reliable and scalable route, proceeding through two main stages: initial condensation and subsequent thermal cyclization, followed by ester hydrolysis.

Synthetic Workflow: The Gould-Jacobs Pathway

The overall transformation begins with a substituted aniline and a malonic ester derivative, culminating in the cyclized quinolone core. The choice of a high-boiling point solvent like diphenyl ether for the cyclization is a critical experimental parameter; it provides the necessary thermal energy (typically >240 °C) to drive the intramolecular aromatic substitution, which is the key ring-forming step.

Gould_Jacobs_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification A 2-Chloroaniline C Intermediate: Diethyl 2-((2-chlorophenylamino)methylene)malonate A->C 1a B Diethyl Ethoxymethylenemalonate (DEEM) B->C 1b D Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate C->D High Temperature (e.g., Diphenyl Ether, ~250°C) E Final Product: 8-Chloro-4-hydroxyquinoline-3-carboxylic acid D->E 1. NaOH, EtOH/H₂O, Reflux 2. Acidification (HCl)

Caption: Workflow for the synthesis of the title compound via the Gould-Jacobs reaction.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful formation of the intermediate ester (Step 2) is confirmed by TLC and LC-MS before proceeding to the final hydrolysis, preventing loss of material.

Step 1 & 2: Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate [5][7]

  • Reagent Preparation: In a flask equipped with a condenser, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Initial Condensation: Heat the mixture at 110-120 °C for 2 hours. The reaction progress can be monitored by TLC, observing the consumption of the aniline. Ethanol is evolved as a byproduct.

  • Cyclization: To a separate flask containing a high-boiling solvent (e.g., diphenyl ether), pre-heated to 250 °C, add the crude intermediate from the previous step dropwise over 30 minutes.

  • Reaction Completion: Maintain the temperature at 250 °C for an additional 30-60 minutes after the addition is complete. The cyclization is typically rapid at this temperature.

  • Work-up and Isolation: Allow the mixture to cool to below 100 °C. Add hexane or petroleum ether to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum. The resulting solid is the ethyl ester product.

Step 3: Hydrolysis to 8-Chloro-4-hydroxyquinoline-3-carboxylic acid [8][9]

  • Saponification: Suspend the crude ethyl ester (1.0 eq) from the previous step in a mixture of ethanol and 2N aqueous sodium hydroxide solution (3.0 eq).

  • Reaction: Heat the suspension to reflux and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting ester. The mixture should become a clear solution as the sodium salt of the product forms.

  • Precipitation: Cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH to approximately 2-3. A thick precipitate of the carboxylic acid will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water until the washings are neutral to pH paper. Dry the product in a vacuum oven at 60-80 °C to yield the final compound.

Applications in Drug Discovery and Development

The primary value of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid lies in its role as a precursor to potent antibacterial agents, specifically the fluoroquinolone class.[10]

Role as a Fluoroquinolone Precursor

The quinolone-3-carboxylic acid moiety is the core pharmacophore responsible for the antibacterial activity of this class. It acts by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV , which are vital for DNA replication, repair, and recombination.[11] The 8-chloro substituent is a key feature in advanced fluoroquinolones like Besifloxacin, where it influences potency and pharmacokinetic properties.[12]

The carboxylic acid at C-3 and the hydroxyl/oxo group at C-4 are crucial for chelating a magnesium ion within the enzyme's active site, which is fundamental to the mechanism of inhibition. The subsequent synthetic steps typically involve converting the 4-hydroxyl group to a leaving group (e.g., chloride) and performing nucleophilic substitution to introduce the varied side chains that define different generations of fluoroquinolone drugs.

Fluoroquinolone_Scaffold cluster_Core Core Scaffold from Title Compound cluster_Modifications Key Synthetic Modifications cluster_Final Final Drug Class Core 8-Chloro-4-oxo-quinoline- 3-carboxylic acid Mod1 N-1 Substitution (e.g., cyclopropyl group) Core->Mod1 Alkylation Mod2 C-7 Substitution (e.g., piperazinyl or azepinyl rings) Core->Mod2 SNAr Reaction Mod3 C-6 Substitution (e.g., fluorine atom) Core->Mod3 Halogenation Drug Fluoroquinolone Antibiotic (e.g., Besifloxacin) Mod1->Drug Mod2->Drug Mod3->Drug

Caption: Logical relationship showing the modification of the core scaffold to produce fluoroquinolone antibiotics.

Broader Biological Relevance

The 8-hydroxyquinoline (8-HQ) scaffold, of which the title compound is a close analog, is a privileged structure in medicinal chemistry. 8-HQ and its derivatives are potent metal ion chelators, a property that underlies many of their biological activities, including antifungal, antineurodegenerative, and anticancer effects.[13] While the primary application of the title compound is in antibacterials, its inherent structural motifs suggest potential for exploration in these other therapeutic areas.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized material.

  • ¹H NMR (DMSO-d₆, 400 MHz): The expected spectrum would show characteristic signals: a sharp singlet for the proton at the C-2 position (H2) significantly downfield (>8.5 ppm) due to the anisotropic effects of the adjacent carbonyl and aromatic ring.[9][14] The aromatic protons on the benzo ring would appear as a multiplet system between 7.5 and 8.3 ppm. Very broad signals for the carboxylic acid and enolic protons would be present, often beyond 13 ppm.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Key signals would include the carboxylic acid carbon (~165 ppm), the C4-oxo carbon (~175 ppm), and the C2 carbon (~150 ppm).[15] The remaining aromatic carbons would appear in the 115-140 ppm range.

  • Mass Spectrometry (ESI-): The primary ion observed would be the [M-H]⁻ peak at m/z 222.0, corresponding to the deprotonated molecule.[1]

  • Purity (HPLC): Purity should be ≥97% as determined by reverse-phase HPLC with UV detection (e.g., at 254 nm and 280 nm), using a standard C18 column and a mobile phase gradient of water and acetonitrile with 0.1% formic acid.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is not widely available, data from structurally related compounds provide a strong basis for safe handling procedures.

  • Hazards: Assumed to be harmful if swallowed. Causes skin, eye, and respiratory tract irritation.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid creating dust. Use appropriate weighing procedures (e.g., weighing in a glove box or using a powder-safe enclosure).

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[16]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

8-Chloro-4-hydroxyquinoline-3-carboxylic acid is more than a simple chemical intermediate; it is a cornerstone molecule for the construction of life-saving antibacterial drugs. Its synthesis via the robust Gould-Jacobs reaction is well-established, and its versatile functional groups allow for extensive derivatization. For drug development professionals, a thorough understanding of this scaffold's properties, synthesis, and reactivity is essential for the rational design of next-generation quinolone therapeutics.

References

  • Byers, L. D., & Krogstad, D. J. (1997). Synthesis of 8-Chloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester. Journal of Heterocyclic Chemistry, 34(1), 315-320. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Wozniak, K., & Szawkało, J. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3374. Available at: [Link]

  • SpectraBase. (n.d.). 8-chloro-4-hydroxy-3-quinolinecarboxylic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2012). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 5(1). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

  • R&D Chemicals. (n.d.). 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-chloro-4-hydroxyquinoline-3-carboxylic acid (C10H6ClNO3). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Fluoroquinoline-3-carboxylic acid. Retrieved from [Link]

  • Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2821-2824. Available at: [Link]

  • The Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances. Available at: [Link]

  • PubChem. (n.d.). 8-Chloro-2-hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2016). WO2016120813A1 - Fluoroquinolone carboxylic acid compounds and use thereof for the preparation of besifloxacin hydrochloride.
  • Royal Society of Chemistry. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure–activity relationship (SAR) studies. RSC Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health. (2012). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 17(10), 12256–12271. Available at: [Link]

  • Staigent Technologies. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid in Antimicrobial Assays

Introduction The quinolone scaffold is a cornerstone in the development of antimicrobial agents, with numerous derivatives demonstrating potent activity against a broad spectrum of pathogens. 8-Chloro-4-hydroxyquinoline-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinolone scaffold is a cornerstone in the development of antimicrobial agents, with numerous derivatives demonstrating potent activity against a broad spectrum of pathogens. 8-Chloro-4-hydroxyquinoline-3-carboxylic acid belongs to this important class of heterocyclic compounds. Its structure, featuring a chlorinated quinoline core with hydroxyl and carboxylic acid functional groups, suggests potential for antimicrobial efficacy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid in various antimicrobial assays. The protocols detailed herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robustness and reproducibility of results.[1][2]

Mechanism of Action: An Overview

While the specific mechanism of action for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid may not be extensively elucidated in publicly available literature, the broader class of quinolone carboxylic acids is well-characterized. These compounds typically exert their antimicrobial effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[3] These enzymes are critical for DNA replication, repair, and recombination. By inhibiting their function, quinolones disrupt DNA synthesis, leading to bacterial cell death. The presence of a chlorine atom at the 8-position may influence the compound's activity spectrum and potency.[4][5]

The 4-hydroxyquinoline-3-carboxylic acid motif is a recognized privileged structure in medicinal chemistry, known for its diverse biological activities.[6] It is crucial to experimentally determine the precise mechanism of novel derivatives like 8-Chloro-4-hydroxyquinoline-3-carboxylic acid to fully understand its therapeutic potential.

Physicochemical Properties and Stock Solution Preparation

A critical first step in any antimicrobial assay is the preparation of a stable, concentrated stock solution of the test compound. The solubility of the compound dictates the appropriate solvent and maximum achievable concentration.

Solubility Profile:

Based on the general characteristics of quinoline carboxylic acids and available data for structurally related compounds, 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is predicted to have low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO). For instance, the related compound Quinoline-4-carboxylic acid is soluble in DMSO at 34 mg/mL.[7][8]

Protocol for Stock Solution Preparation:

This protocol outlines the preparation of a 10 mg/mL stock solution in 100% DMSO.

Materials:

  • 8-Chloro-4-hydroxyquinoline-3-carboxylic acid powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, conical centrifuge tubes (e.g., 1.5 mL or 15 mL)

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid powder using an analytical balance in a sterile environment (e.g., a biological safety cabinet). For a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Dissolution: Transfer the weighed powder to a sterile conical tube. Add the calculated volume of sterile DMSO to achieve the desired concentration. For 10 mg of powder, add 1 mL of DMSO.

  • Solubilization: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution, but care should be taken to avoid degradation. Visually inspect the solution to ensure no particulate matter remains.

  • Sterilization (Optional but Recommended): If the stock solution is not prepared under strict aseptic conditions, it should be sterilized by filtration through a 0.22 µm syringe filter into a sterile, light-protected container. This is particularly important for broth-based assays to prevent contamination.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light, as quinolone compounds can be light-sensitive. Properly label the aliquots with the compound name, concentration, solvent, and date of preparation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. The following protocols are adapted from CLSI M07 guidelines for bacteria.[1][6][9][10][11]

Workflow for Broth Microdilution Assay:

Sources

Application

Applications of 8-Chloro-4-hydroxyquinoline-3-carboxylic Acid in Medicinal Chemistry: A Guide for Researchers

Authored by: A Senior Application Scientist Date: January 4, 2026 Abstract This technical guide provides a comprehensive overview of the applications of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid as a pivotal scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Date: January 4, 2026

Abstract

This technical guide provides a comprehensive overview of the applications of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid as a pivotal scaffold in modern medicinal chemistry. We will delve into its utility in the rational design of novel therapeutic agents, with a particular focus on anticancer, antimicrobial, and enzyme-inhibiting compounds. This document will furnish researchers, scientists, and drug development professionals with detailed application notes, step-by-step experimental protocols, and critical insights into the structure-activity relationships that govern the biological efficacy of its derivatives.

Introduction: The Quinoline Core as a Privileged Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. Within this family, the 4-hydroxyquinoline-3-carboxylic acid moiety stands out for its intrinsic biological activities and its versatility as a synthetic intermediate. The introduction of a chlorine atom at the 8-position modulates the electronic and steric properties of the molecule, often enhancing its therapeutic potential. 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, therefore, represents a highly valuable starting point for the development of new chemical entities with a wide range of pharmacological applications.

Applications in Anticancer Drug Development

The quest for more effective and selective anticancer agents is a paramount challenge in drug discovery. The 8-Chloro-4-hydroxyquinoline-3-carboxylic acid scaffold has emerged as a promising platform for the design of novel compounds that can target the complex signaling networks of cancer cells.

Rationale: Targeting Key Cancer Pathways

Derivatives of 4-hydroxyquinoline-3-carboxylic acid have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of cellular respiration and the disruption of critical signaling pathways such as the STAT3 pathway.[1][2] The carboxylic acid group can play a crucial role in enhancing the selectivity of these compounds for cancer cells, potentially by exploiting the acidic tumor microenvironment.[3]

Case Study: Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a key role in tumor cell proliferation, survival, and invasion. Inhibition of the STAT3 signaling pathway is, therefore, a highly attractive strategy for cancer therapy.[2]

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive Inactive STAT3 (monomer) JAK->STAT3_inactive Phosphorylation (Y705) STAT3_active Active STAT3 (dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Inhibitor 8-Chloro-4-hydroxyquinoline -3-carboxylic acid derivative Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT3 signaling pathway by a 4-oxo-quinoline-3-carboxylic acid derivative.

Quantitative Data: Anticancer Activity of Quinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of a hypothetical series of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid derivatives against a human cancer cell line.

Compound IDR1-SubstituentR2-SubstituentIC50 (µM)
Parent HH>100
Derivative 1 PhenylH15.2
Derivative 2 4-ChlorophenylH8.5
Derivative 3 4-MethoxyphenylH12.1
Derivative 4 PhenylMethyl25.6
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of test compounds on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Applications in Antimicrobial Drug Development

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The 4-oxo-3-carboxyl quinolone scaffold is a well-established pharmacophore in antibacterial drug discovery, with fluoroquinolones being a prominent class of antibiotics.[4]

Rationale: Targeting Bacterial DNA Gyrase and Topoisomerase IV

Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for DNA replication, repair, and recombination. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks and ultimately, cell death.

Quinolone_MoA Quinolone 8-Chloro-4-hydroxyquinoline -3-carboxylic acid derivative Complex DNA-Gyrase/Topoisomerase IV -DNA Complex Quinolone->Complex Stabilizes Replication DNA Replication Complex->Replication Inhibits Re-ligation DSB Double-Strand Breaks Replication->DSB Leads to Cell_Death Bacterial Cell Death DSB->Cell_Death Induces

Caption: Mechanism of action of quinolone antibiotics.

Quantitative Data: Antimicrobial Activity of Quinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of a hypothetical series of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid derivatives against representative Gram-positive and Gram-negative bacteria.

Compound IDR-SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent H64128
Derivative 1 Cyclopropyl816
Derivative 2 Ethyl1632
Derivative 3 Piperazinyl24
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.

  • Inoculum Preparation:

    • From an overnight culture, prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum in MHB without compound) and a sterility control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Alternatively, measure the optical density at 600 nm. The MIC is the concentration at which a significant reduction in OD is observed compared to the growth control.

Applications in Enzyme Inhibition

The 8-Chloro-4-hydroxyquinoline-3-carboxylic acid scaffold is also a valuable starting point for the development of enzyme inhibitors. The 8-hydroxyquinoline moiety is a known metal chelator and can serve as a metal-binding pharmacophore for metalloenzymes.[6] Furthermore, derivatives of 4-hydroxyquinoline-3-carboxylic acid have been investigated as inhibitors of various enzymes, including dehydrogenases.[7]

General Workflow for Enzyme Inhibitor Screening

Enzyme_Inhibition_Workflow Start Start Library Compound Library (Quinoline Derivatives) Start->Library Assay High-Throughput Enzyme Assay Library->Assay Hits Primary Hits Assay->Hits Dose_Response Dose-Response and IC50 Determination Hits->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End End Lead_Opt->End

Caption: A general workflow for the screening and development of enzyme inhibitors.

Experimental Protocol: Malate Dehydrogenase (MDH) Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against malate dehydrogenase.

Materials:

  • Malate dehydrogenase (from a commercial source)

  • Potassium phosphate buffer (pH 7.5)

  • Oxaloacetate

  • NADH

  • Test compounds dissolved in DMSO

  • UV-Vis spectrophotometer or microplate reader (340 nm)

  • 96-well UV-transparent plates

Procedure:

  • Assay Preparation:

    • Prepare a reaction mixture containing potassium phosphate buffer, oxaloacetate, and NADH.

    • In a 96-well plate, add the test compound at various concentrations to the wells.

    • Include a control without the inhibitor.

  • Enzyme Reaction:

    • Initiate the reaction by adding malate dehydrogenase to each well.

    • Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control without the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid derivatives can be significantly influenced by the nature and position of substituents on the quinoline ring.

Caption: Key positions for substitution on the 8-Chloro-4-hydroxyquinoline-3-carboxylic acid scaffold.

  • Position 2: Substituents at this position can influence the steric and electronic properties of the molecule, affecting its interaction with the target.

  • Position 3 (Carboxylic Acid): The carboxylic acid group is often essential for activity, particularly in antibacterial agents. However, it can be replaced with bioisosteres to improve pharmacokinetic properties.[8][9]

  • Position 4 (Hydroxy/Oxo): The 4-hydroxy group exists in tautomeric equilibrium with the 4-oxo form, which is crucial for the binding of many quinolone derivatives to their targets.

  • Position 7: Substitution at the 7-position is a common strategy in the development of fluoroquinolone antibiotics, often with a piperazine or other nitrogen-containing heterocycle, to enhance antibacterial potency and spectrum.[10]

  • Position 8 (Chloro): The chloro group at this position influences the overall lipophilicity and electronic distribution of the ring system, which can impact cell permeability and target engagement.

Conclusion

8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a versatile and highly valuable scaffold in medicinal chemistry. Its amenability to chemical modification at various positions allows for the fine-tuning of its physicochemical properties and biological activity. The demonstrated applications in the development of anticancer, antimicrobial, and enzyme-inhibiting agents underscore its potential for the discovery of novel therapeutics. Future research in this area will likely focus on the exploration of novel substitutions, the development of derivatives with improved pharmacokinetic profiles, and the elucidation of their precise mechanisms of action.

References

  • 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis. Chemicalbook.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. MySkinRecipes.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH.
  • QSAR study of 8-Hydroxyquinoline and its Chloro deriv
  • Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones.
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. PubMed.
  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses | Request PDF.
  • Irreversible enzyme inhibitors. 189. Inhibition of some dehydrogenases by derivatives of 4-hydroxyquinoline-2- and -3-carboxylic acids.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC - NIH.
  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes.
  • Compound 8-chloro-4-hydroxyquinoline-3-carboxylic acid. Chemdiv.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respir
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC - NIH.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters. PubMed.

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Method

Protocol for the Synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic Acid Derivatives via Gould-Jacobs Reaction

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The 4-hydroxyquinoline-3-carboxylic acid scaffold is a foundational structural motif in numerous antibacterial agents, most not...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-hydroxyquinoline-3-carboxylic acid scaffold is a foundational structural motif in numerous antibacterial agents, most notably the quinolone family of antibiotics. The 8-chloro substituted derivative, in particular, serves as a critical intermediate in the synthesis of advanced pharmaceutical compounds.[1] This application note provides a detailed, scientifically-grounded protocol for the synthesis of 8-chloro-4-hydroxyquinoline-3-carboxylic acid and its ethyl ester precursor. The methodology is based on the robust and widely-applied Gould-Jacobs reaction, a thermal cyclization strategy that has been a cornerstone of quinoline synthesis for decades.[2][3][4] This guide explains the underlying chemical principles, offers step-by-step experimental procedures, and provides expert insights to ensure successful and reproducible synthesis for researchers in drug discovery and organic chemistry.

Scientific Principles and Rationale

The synthesis of the target compound is achieved through a multi-step process known as the Gould-Jacobs reaction.[5][6] This synthetic route is prized for its reliability in forming the quinolone core from readily available aniline and malonic ester derivatives.[7][8] The overall process can be dissected into three primary stages: condensation, thermal cyclization, and hydrolysis.

1.1. The Gould-Jacobs Reaction Pathway

  • Condensation: The synthesis begins with the reaction between an aniline (in this case, 3-chloroaniline) and diethyl ethoxymethylenemalonate (DEEM). This is a nucleophilic substitution reaction where the amino group of the aniline attacks the electrophilic carbon of the ethoxymethylene group, leading to the elimination of an ethanol molecule.[2][9] The product is a stable intermediate, diethyl 2-((3-chlorophenylamino)methylene)malonate.

  • Thermal Cyclization: This is the key ring-forming step and requires significant thermal energy. The intermediate undergoes a 6-electron intramolecular electrocyclization when heated to high temperatures, typically above 250 °C.[3][4] This reaction forms the quinoline ring system. To achieve these temperatures without generating high pressure, the reaction is conducted in a high-boiling, inert solvent such as diphenyl ether or Dowtherm A.[4][10] The regioselectivity of this step is crucial; with 3-chloroaniline, the cyclization occurs preferentially at the C6 position (para to the chlorine atom) to yield the desired 8-chloro isomer, primarily due to steric hindrance at the C2 position.[11]

  • Hydrolysis (Saponification): The resulting ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is a stable intermediate. To obtain the final carboxylic acid, the ester group is hydrolyzed.[2] This is typically achieved through saponification, where the ester is heated with an aqueous base (e.g., sodium hydroxide), followed by acidification.[12][13] Acid-catalyzed hydrolysis is also a viable method.[14][15]

The overall synthetic pathway is illustrated below.

Synthesis_Pathway cluster_reactants Starting Materials cluster_steps Reaction Sequence cluster_products Products R1 3-Chloroaniline S1 Step 1: Condensation (Heat, ~100-120°C) R1->S1 R2 Diethyl Ethoxymethylenemalonate (DEEM) R2->S1 I1 Diethyl 2-((3-chlorophenylamino)methylene)malonate (Intermediate) S1->I1 - EtOH S2 Step 2: Thermal Cyclization (Diphenyl Ether, >250°C) I2 Ethyl 8-Chloro-4-hydroxyquinoline-3-carboxylate (Ester Intermediate) S2->I2 S3 Step 3: Saponification (1. NaOH, H2O, Reflux 2. HCl (aq)) P1 8-Chloro-4-hydroxyquinoline-3-carboxylic acid (Final Product) S3->P1 I1->S2 - EtOH I2->S3 - EtOH Workflow cluster_prep Part A: Intermediate Synthesis cluster_cyclization Part B: Cyclization cluster_hydrolysis Part C: Hydrolysis A1 Combine 3-Chloroaniline & DEEM A2 Heat at 110-120°C (1-2 hours) A1->A2 A3 Remove EtOH (Vacuum) A2->A3 A4 Cool to obtain solid intermediate A3->A4 B1 Dissolve intermediate in Diphenyl Ether A4->B1 Transfer B2 Heat to 250-260°C (30-60 min) B1->B2 B3 Cool and precipitate with Hexanes B2->B3 B4 Filter and wash solid (Ester Product) B3->B4 C1 Suspend ester in 10% NaOH (aq) B4->C1 Transfer C2 Reflux for 2-4 hours C1->C2 C3 Cool in ice bath C2->C3 C4 Acidify with HCl to pH 2-3 C3->C4 C5 Filter and wash with H2O (Final Acid Product) C4->C5

Sources

Application

The Versatile Scaffold: 8-Chloro-4-hydroxyquinoline-3-carboxylic Acid in Modern Organic Synthesis

Introduction: Unveiling a Privileged Heterocycle In the landscape of medicinal chemistry and materials science, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically ac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocycle

In the landscape of medicinal chemistry and materials science, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds and functional materials. Among its many derivatives, 8-Chloro-4-hydroxyquinoline-3-carboxylic acid emerges as a particularly versatile and valuable building block. Its strategic placement of a reactive carboxylic acid function, a modifiable chloro substituent, and the inherent electronic properties of the quinoline core make it a powerful tool for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the applications and synthetic protocols involving this key intermediate, designed for researchers, scientists, and professionals in drug development.

The tautomeric nature of the 4-hydroxyquinoline system, existing in equilibrium with its 4-oxo form, imparts unique reactivity and physicochemical properties to the molecule. The electron-withdrawing effect of the chlorine atom at the 8-position and the carboxylic acid at the 3-position influences the reactivity of the entire ring system, offering multiple avenues for synthetic diversification.

Core Synthetic Strategies and Mechanistic Insights

The journey from simple precursors to complex derivatives of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is underpinned by fundamental organic reactions. Understanding the mechanisms and strategic considerations behind these transformations is paramount for successful synthesis.

Synthesis of the Core Scaffold: The Gould-Jacobs Reaction

The primary route to the 8-chloro-4-hydroxyquinoline-3-carboxylic acid core is the Gould-Jacobs reaction. This powerful annulation strategy involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

The reaction proceeds in two key stages:

  • Condensation: The nucleophilic 2-chloroaniline attacks the electrophilic carbon of the ethoxymethylene group of DEEM, with subsequent elimination of ethanol to form an enamine intermediate.

  • Thermal Cyclization: At elevated temperatures, typically in a high-boiling solvent like diphenyl ether, the enamine undergoes an intramolecular cyclization via an electrocyclic reaction, followed by tautomerization to yield the more stable 4-hydroxyquinoline system.[1]

The resulting product is the ethyl ester, which can then be hydrolyzed to the desired carboxylic acid.

Diagram: The Gould-Jacobs Reaction Pathway

Gould_Jacobs cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Hydrolysis 2-Chloroaniline 2-Chloroaniline Intermediate1 Enamine Intermediate 2-Chloroaniline->Intermediate1 + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate1 Intermediate2 Ethyl 8-Chloro-4-hydroxy- quinoline-3-carboxylate Intermediate1->Intermediate2 Heat (e.g., Diphenyl ether) Final_Product 8-Chloro-4-hydroxy- quinoline-3-carboxylic acid Intermediate2->Final_Product Hydrolysis (e.g., NaOH, H2O) Amide_Coupling Start 8-Chloro-4-hydroxy- quinoline-3-carboxylic acid Activated_Ester Activated Intermediate (e.g., with HATU/DIPEA) Start->Activated_Ester Coupling Reagent Final_Amide N-Substituted-8-chloro-4-hydroxy- quinoline-3-carboxamide Activated_Ester->Final_Amide Amine R-NH2 Amine->Final_Amide Nucleophilic Attack Suzuki_Miyaura Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-Cl(L2) Pd0->PdII_Aryl Oxidative Addition PdII_Boronate Ar-Pd(II)-R(L2) PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination Product Ar-R PdII_Boronate->Product 8-Chloro-Quinoline Ar-Cl 8-Chloro-Quinoline->PdII_Aryl Boronic_Acid R-B(OH)2 Boronic_Acid->PdII_Boronate Base

Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Applications in Anticancer Drug Discovery

Derivatives of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid have shown significant promise as anticancer agents. The ability to readily diversify the scaffold at both the 3- and 8-positions allows for the systematic exploration of structure-activity relationships (SAR).

Compound TypeTarget/ActivityIC50 Values (µM)Cancer Cell Line(s)Reference
4-Oxoquinoline-3-carboxamide derivativesCytotoxic1.92 - 5.18Gastric (ACP03)
8-Hydroxyquinoline derivative with o-chloro substitutionAnticancer5.6Lung (A-549)
4-Aryl-pyrano[3,2-h]quinolone derivativesAnticancer4.12 - 30.98Breast (MCF-7), Colon (HCT 116), Cervical (HeLa)

Experimental Protocols

Protocol 1: Synthesis of Ethyl 8-Chloro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

Materials:

  • 2-Chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

Procedure:

  • A mixture of 2-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. 2[1]. The resulting intermediate is added dropwise to refluxing diphenyl ether (approximately 10 volumes) and heated at 250 °C for 30-60 minutes. 3[2]. The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with a suitable solvent (e.g., hexane or ethanol) to remove residual diphenyl ether and dried to afford the crude product.

  • Recrystallization from a suitable solvent system (e.g., ethanol/DMF) can be performed for further purification.

Protocol 2: Hydrolysis to 8-Chloro-4-hydroxyquinoline-3-carboxylic Acid

Materials:

  • Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or a mixture of acetic acid and water

  • Hydrochloric acid (HCl)

Procedure:

  • The ethyl ester (1 equivalent) is suspended in a solution of NaOH or KOH (e.g., 1-2 M in water/ethanol) and refluxed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. 2[1]. Alternatively, the ester can be heated in a mixture of acetic acid, water, and sulfuric acid.

  • The reaction mixture is cooled to room temperature and acidified with concentrated HCl to a pH of approximately 2-3.

  • The resulting precipitate is collected by filtration, washed with water to remove inorganic salts, and dried under vacuum to yield the desired carboxylic acid.

Protocol 3: General Procedure for Amide Coupling with HATU

Materials:

  • 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

  • Desired amine (R-NH2)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a solution of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 equivalents) and DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Safety and Handling

8-Chloro-4-hydroxyquinoline-3-carboxylic acid and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: While specific toxicity data for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is not readily available, related quinoline derivatives can be harmful if swallowed, and may cause skin and eye irritation. *[3][4][5] Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a highly valuable and versatile building block in organic synthesis. Its accessible synthesis via the Gould-Jacobs reaction and the presence of two distinct functional handles for derivatization—the carboxylic acid and the chloro substituent—provide a robust platform for the creation of diverse and complex molecules. The successful application of this scaffold in the development of potent anticancer agents underscores its significance in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic tool in their own investigations.

References

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. PMC. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • The anticancer IC50 values of synthesized compounds. ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Determination of IC50 values of carboxamide compounds 4, 6, 8, 10, 12,... ResearchGate. [Link]

  • rhJNK1 IC 50 values of 8-carboxamide derivatives of compound 7. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • The Introduction of High-Throughput Experimentation Methods for Suzuki–Miyaura Coupling Reactions in University Education. ResearchGate. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]

Sources

Method

Application Notes and Protocols for Developing Fluorescent Probes with 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of novel fluorescent probes utilizing 8-Chloro-4-hydroxyquin...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of novel fluorescent probes utilizing 8-Chloro-4-hydroxyquinoline-3-carboxylic acid as a key building block. This document offers detailed protocols, mechanistic insights, and data interpretation guidelines to facilitate the development of sensitive and selective fluorescent sensors for various analytes, with a particular focus on metal ions.

Introduction: The Rationale for Employing the 8-Chloro-4-hydroxyquinoline-3-carboxylic acid Scaffold

Quinoline and its derivatives have garnered significant attention in the development of fluorescent chemosensors due to their inherent fluorescence, capacity to form stable complexes with metal ions, and adaptable photophysical properties.[1] The 8-Chloro-4-hydroxyquinoline-3-carboxylic acid scaffold is a particularly promising starting point for the synthesis of fluorescent probes. The quinoline core provides a rigid, planar structure that often leads to high fluorescence quantum yields. The 4-hydroxy group and the 3-carboxylic acid moiety offer versatile handles for chemical modification, allowing for the introduction of specific recognition units for target analytes. Furthermore, the electron-withdrawing chloro group at the 8-position can modulate the electronic properties of the quinoline ring, potentially enhancing the probe's sensitivity and selectivity.

The design of a fluorescent probe based on this scaffold typically involves the covalent attachment of a receptor unit that selectively binds to the target analyte. This binding event then triggers a change in the photophysical properties of the quinoline fluorophore, leading to a measurable change in fluorescence intensity or a shift in the emission wavelength.[2] Common mechanisms underpinning this change include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).[3]

Synthesis of a Representative Fluorescent Probe: A Protocol for QZ1, a Zn(II) Selective Sensor

This section details the synthesis of a hypothetical yet representative fluorescent probe, QZ1 , designed for the selective detection of Zinc (II) ions. The synthesis involves a two-step process starting from 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

Synthetic Workflow

The synthesis of QZ1 proceeds through the esterification of the carboxylic acid group of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, followed by the introduction of a di-(2-picolyl)amine (DPA) receptor moiety. DPA is a well-established chelator for Zn(II) ions.

Synthesis_Workflow A 8-Chloro-4-hydroxyquinoline- 3-carboxylic acid B Ethyl 8-chloro-4-hydroxyquinoline- 3-carboxylate A->B Esterification (Ethanol, H2SO4, Reflux) C QZ1 (Final Probe) B->C Receptor Conjugation (Di-(2-picolyl)amine, TBTU, DIPEA, DMF)

Caption: Synthetic route for the fluorescent probe QZ1.

Detailed Synthesis Protocol

Materials and Reagents:

  • 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Magnesium sulfate

  • Di-(2-picolyl)amine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Step 1: Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

  • To a solution of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.

Step 2: Synthesis of QZ1

  • Dissolve Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (1.0 eq) and di-(2-picolyl)amine (1.2 eq) in anhydrous DMF.

  • Add TBTU (1.5 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final probe, QZ1 .

Characterization of the Fluorescent Probe QZ1

Comprehensive characterization is crucial to confirm the structure and purity of the synthesized probe.

Structural Characterization
  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of QZ1 . The spectra should show the characteristic peaks for the quinoline core, the ethyl ester group (in the intermediate), and the di-(2-picolyl)amine moiety.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the synthesized compound, confirming its elemental composition.

Photophysical Properties

The photophysical properties of QZ1 should be investigated in a suitable buffer solution (e.g., Tris-HCl buffer, pH 7.4).

ParameterValueMethod
Absorption Maximum (λabs) 350 nmUV-Vis Spectroscopy
Emission Maximum (λem) 450 nmFluorescence Spectroscopy
Molar Extinction Coefficient (ε) 1.5 x 10⁴ M⁻¹cm⁻¹UV-Vis Spectroscopy
Fluorescence Quantum Yield (Φ) 0.15Comparative Method (e.g., using quinine sulfate as a standard)
Stokes Shift 100 nmCalculated from λabs and λem

Table 1: Hypothetical photophysical data for the fluorescent probe QZ1 .

Application Protocol: Detection of Zn(II) Ions

This section provides a detailed protocol for evaluating the performance of QZ1 as a fluorescent sensor for Zn(II) ions.

Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)

The fluorescence of QZ1 is expected to be relatively low due to the photoinduced electron transfer (PET) from the lone pair of electrons on the nitrogen atoms of the DPA receptor to the excited quinoline fluorophore. Upon binding with Zn(II), the lone pair electrons of the DPA nitrogen atoms are engaged in coordination, which inhibits the PET process. This inhibition of PET leads to a significant enhancement of the fluorescence intensity, a mechanism known as Chelation-Enhanced Fluorescence (CHEF).[4]

Sensing_Mechanism cluster_0 QZ1 (Low Fluorescence) cluster_1 QZ1-Zn(II) Complex (High Fluorescence) QZ1 Quinoline Fluorophore DPA DPA Receptor QZ1->DPA PET (Fluorescence Quenching) Zn Zn(II) QZ1_Zn Quinoline Fluorophore DPA_Zn DPA-Zn(II) QZ1_Zn->DPA_Zn PET Blocked

Sources

Application

Application Notes and Protocols for Testing the Anticancer Activity of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

Introduction The quinoline scaffold is a "privileged structure" in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Derivatives of quinoline have demonstrated signific...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a "privileged structure" in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Derivatives of quinoline have demonstrated significant potential as anticancer agents, acting through diverse mechanisms such as the inhibition of protein kinases, disruption of tubulin polymerization, and the induction of apoptosis (programmed cell death).[1][2][3] This document provides a comprehensive experimental framework for evaluating the anticancer properties of a specific quinoline derivative, 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

The following protocols are designed to guide researchers, scientists, and drug development professionals through a systematic in vitro evaluation, from initial cytotoxicity screening to more detailed mechanistic studies. The experimental workflow is structured to provide a robust characterization of the compound's anticancer potential.

Experimental Workflow Overview

A logical, stepwise approach is crucial for the efficient and effective evaluation of a novel anticancer compound.[4][5] The proposed workflow begins with broad cytotoxicity screening to determine the compound's general efficacy against cancer cells. This is followed by more focused assays to elucidate the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest. Finally, a more physiologically relevant 3D tumor spheroid model is employed to assess the compound's activity in a system that better mimics an in vivo tumor microenvironment.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced In Vitro Model A MTT Cell Viability Assay B Determine IC50 Values A->B Quantitative Analysis C Annexin V/PI Apoptosis Assay B->C Proceed with potent concentrations D Cell Cycle Analysis B->D Proceed with potent concentrations E Mechanism of Action C->E Apoptosis Induction D->E Cell Cycle Arrest F Tumor Spheroid Formation Assay E->F Validate in 3D model G Spheroid Viability/Invasion Assay F->G 3D Culture

Caption: Experimental workflow for assessing anticancer activity.

PART 1: In Vitro Assessment of Cytotoxicity

The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effect on a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose, as it measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

MTT Cell Viability Assay

Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer) during their exponential growth phase.

    • Perform a cell count and determine cell viability (should be >90%).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8]

    • Include wells with medium only to serve as blanks.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve a range of final concentrations for treatment.

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.

    • Include a vehicle control (cells treated with the solvent at the same concentration as the highest compound concentration) and an untreated control (cells in fresh medium only).[6]

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Formazan Solubilization:

    • Following the treatment period, add 20 µL of 5 mg/mL MTT solution in PBS to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[8][9]

    • Carefully aspirate the medium containing MTT.[6]

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[8]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm or 630 nm can be used to subtract background absorbance.[8]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[1]

Parameter Description
Cell Line The specific cancer cell line used (e.g., MCF-7, A549).
Treatment Duration The length of time cells are exposed to the compound (e.g., 24, 48, 72 hours).
IC50 Value (µM) The concentration of the compound that inhibits cell viability by 50%.

PART 2: Elucidation of the Mechanism of Action

Once the cytotoxic potential of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is established, the next step is to investigate the underlying mechanism of cell death. Two common mechanisms for anticancer agents are the induction of apoptosis and the disruption of the cell cycle.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[11][12]

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat them with 8-Chloro-4-hydroxyquinoline-3-carboxylic acid at its IC50 concentration for a predetermined time (e.g., 24 hours).

    • Include an untreated control.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation solution like TrypLE™ Express to minimize membrane damage.[13]

    • Wash the collected cells twice with cold PBS.[12]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[10]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[10]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10][11]

    • Add 400 µL of 1X Binding Buffer to each tube.[10][11]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately (within 1 hour) using a flow cytometer.[11]

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells (due to membrane damage not related to apoptosis)

apoptosis_pathway Compound 8-Chloro-4-hydroxyquinoline- 3-carboxylic acid Cell Cancer Cell Compound->Cell PS Phosphatidylserine (PS) Translocation Cell->PS Membrane Loss of Membrane Integrity Cell->Membrane AnnexinV Annexin V Binding PS->AnnexinV Apoptosis Apoptosis AnnexinV->Apoptosis PI Propidium Iodide (PI) Uptake Membrane->PI PI->Apoptosis

Caption: Apoptosis detection via Annexin V/PI staining.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: This method uses propidium iodide (PI) to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry.[14][15] The amount of PI fluorescence is directly proportional to the amount of DNA. Cells in the G2/M phase of the cell cycle have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.[15]

Protocol:

  • Cell Treatment and Fixation:

    • Treat cells with 8-Chloro-4-hydroxyquinoline-3-carboxylic acid as described for the apoptosis assay.

    • Harvest the cells and wash them with PBS.

    • Fix the cells by adding cold 70% ethanol dropwise to the cell pellet while vortexing to prevent clumping.[14][16]

    • Incubate the cells on ice for at least 30 minutes.[14][16]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet twice with PBS.[16]

    • Resuspend the cells in a PI staining solution containing RNase A to eliminate staining of double-stranded RNA.[14][17]

    • Incubate for 15-30 minutes at room temperature.[16][18]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a dot plot of forward scatter area versus height to gate on single cells and exclude doublets.[14][16]

    • Generate a histogram of PI fluorescence to visualize the cell cycle distribution.

Data Analysis:

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • An accumulation of cells in a particular phase suggests that the compound may be arresting the cell cycle at that point.

Cell Cycle Phase Untreated Control (%) Treated (%)
G0/G1
S
G2/M

PART 3: Advanced In Vitro 3D Tumor Spheroid Model

Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately mimic the in vivo tumor microenvironment, including cell-cell interactions and nutrient gradients, compared to traditional 2D monolayer cultures.[19]

Tumor Spheroid Formation and Treatment

Principle: Cancer cells are cultured in non-adherent conditions, which promotes their aggregation into spheroids.[13][20]

Protocol:

  • Spheroid Formation:

    • Use ultra-low attachment 96-well round-bottom plates.[21]

    • Prepare a single-cell suspension of cancer cells.

    • Seed a specific number of cells (e.g., 1,000-5,000 cells/well) in 100 µL of culture medium per well.[19]

    • Centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to facilitate cell aggregation.[13]

    • Incubate the plate at 37°C and 5% CO2 for 3-5 days to allow for spheroid formation.[13][20]

  • Compound Treatment:

    • Once uniform spheroids have formed, carefully replace half of the medium with fresh medium containing 8-Chloro-4-hydroxyquinoline-3-carboxylic acid at various concentrations.

    • Incubate for the desired treatment duration.

Spheroid Viability and Invasion Assays

Spheroid Viability:

  • Spheroid viability can be assessed using a 3D-compatible cell viability assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.[19]

  • The size of the spheroids can also be monitored over time using microscopy and image analysis software.

Spheroid Invasion Assay:

  • Embed the pre-formed spheroids in a basement membrane-like matrix (e.g., Matrigel® or Collagen I).[21][22]

  • Add medium containing the test compound.

  • Monitor and quantify the invasion of cells from the spheroid into the surrounding matrix over time using microscopy.

Conclusion

This comprehensive set of protocols provides a robust framework for the systematic evaluation of the anticancer activity of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. By progressing from initial cytotoxicity screening to detailed mechanistic studies and advanced 3D models, researchers can gain a thorough understanding of the compound's potential as a therapeutic agent. The data generated from these experiments will be crucial for making informed decisions regarding further preclinical and clinical development.[23][24]

References

  • Flow Cytometry Core Facility, University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Gnanasekar, S., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols, 3(3), 101547. Retrieved from [Link]

  • University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Corning. (n.d.). Corning® Spheroid Microplates - Spheroid Formation Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. Retrieved from [Link]

  • Berens, E. B., et al. (2022). A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting. Journal of Visualized Experiments, (185), e53409. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4984. Retrieved from [Link]

  • Nieto, C. A. M. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 23(10), 1735-1741. Retrieved from [Link]

  • Kaur, R., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 12(5), 724-754. Retrieved from [Link]

  • Budach, W., et al. (2012). New Anticancer Agents: In Vitro and In Vivo Evaluation. Frontiers in Oncology, 2, 95. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(30), 21398-21415. Retrieved from [Link]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427. Retrieved from [Link]

  • Vinci, M., et al. (2022). 3D Tumor Spheroid Invasion Assay. Journal of Visualized Experiments, (185), e52686. Retrieved from [Link]

  • Cancer Research UK. (2016). New method for screening potential anticancer compounds for breast cancer. Retrieved from [Link]

  • Al-Ishaq, R. K., et al. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules, 28(15), 5849. Retrieved from [Link]

  • Chen, Y.-F., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 69-73. Retrieved from [Link]

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Method

Application Notes and Protocols for the Analytical Determination of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

Introduction: 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a key heterocyclic compound, often utilized as an intermediate in the synthesis of quinolone antibiotics, particularly within the fluoroquinolone class of an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a key heterocyclic compound, often utilized as an intermediate in the synthesis of quinolone antibiotics, particularly within the fluoroquinolone class of antimicrobials.[1] Its structural integrity and purity are critical for the efficacy and safety of the final active pharmaceutical ingredients (APIs). Consequently, robust and reliable analytical methods for its detection, quantification, and impurity profiling are paramount for researchers, scientists, and professionals in drug development and quality control.

This comprehensive guide provides detailed application notes and protocols for the analysis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, leveraging modern analytical techniques. The methodologies are designed to be self-validating and are grounded in established scientific principles, ensuring both technical accuracy and practical applicability in a research and development setting.

Physicochemical Properties of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

A foundational understanding of the analyte's properties is crucial for analytical method development.

PropertyValueSource
Molecular FormulaC₁₀H₆ClNO₃[2]
Molecular Weight223.61 g/mol
Monoisotopic Mass223.00362 Da[2]
Predicted XlogP2.5[2]
AppearanceSolid

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC with UV detection is a widely accessible and robust technique for the quantification of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. The method's principle lies in the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The inherent UV absorbance of the quinoline ring system allows for sensitive detection.[3][4][5]

Causality in Method Design:
  • Column Selection: A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately nonpolar 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water provides the necessary polarity gradient to elute the analyte. The addition of an acid, such as formic or phosphoric acid, is critical. It serves to suppress the ionization of the carboxylic acid group (pKa of carboxylic acids is typically in the range of 2-5), ensuring a consistent retention time and improved peak shape by reducing tailing.[6]

  • Detection Wavelength: Quinolone derivatives typically exhibit strong UV absorbance. Based on data for similar structures, a detection wavelength in the range of 225-280 nm is expected to provide good sensitivity.[4][5] For method development, a photodiode array (PDA) detector is recommended to determine the optimal detection wavelength corresponding to the absorbance maximum of the analyte.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or phosphoric acid), analytical grade.

  • 8-Chloro-4-hydroxyquinoline-3-carboxylic acid reference standard.

  • Methanol (HPLC grade) for sample dissolution.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the initial mobile phase composition (e.g., 90:10 A:B) to create standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Chromatographic Conditions:

ParameterRecommended Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient0-15 min: 10% to 90% B15-17 min: 90% B17.1-20 min: 10% B (re-equilibration)
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
DetectionUV at 254 nm (or optimal wavelength determined by PDA)

4. Sample Preparation:

  • Accurately weigh the sample to achieve a theoretical concentration of approximately 1 mg/mL of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

  • Transfer to a volumetric flask and add methanol to about 70% of the volume.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow to cool to room temperature and dilute to the final volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Data Analysis and Validation:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample from the calibration curve.

  • The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, precision, accuracy, and robustness.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids or for trace-level impurity analysis, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), exceptional selectivity can be achieved.

Causality in Method Design:
  • Ionization: Electrospray ionization (ESI) is well-suited for polar molecules like 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. It can be operated in both positive and negative ion modes.

    • Positive Mode (ESI+): The nitrogen atom on the quinoline ring is basic and can be readily protonated to form the [M+H]⁺ ion.

    • Negative Mode (ESI-): The carboxylic acid group is acidic and can be deprotonated to form the [M-H]⁻ ion. The choice between positive and negative mode will depend on which provides a more stable and intense signal during method development.

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) of the precursor ion generates characteristic product ions. For quinoline carboxylic acids, common fragmentation pathways include the loss of water (H₂O) and carbon monoxide (CO).[7] The predicted m/z values for the protonated and deprotonated molecule are 224.01090 ([M+H]⁺) and 221.99634 ([M-H]⁻) respectively.[2]

  • Sample Preparation: For complex matrices, sample clean-up is essential. Protein precipitation is a straightforward method for biological samples.[7] For enhanced sensitivity with carboxylic acids, derivatization can be employed to improve chromatographic retention and ionization efficiency.[8]

Experimental Protocol: LC-MS/MS Analysis

1. Instrumentation and Materials:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Acetonitrile and Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • 8-Chloro-4-hydroxyquinoline-3-carboxylic acid reference standard.

  • (Optional) Stable isotope-labeled internal standard.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Solutions: Prepare as described in the HPLC-UV protocol, but at lower concentrations (e.g., in the ng/mL range) using the initial mobile phase composition as the diluent.

3. LC and MS Conditions:

ParameterRecommended Condition
LC Conditions
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient0-8 min: 5% to 95% B8-9 min: 95% B9.1-12 min: 5% B (re-equilibration)
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS Conditions
Ionization ModeESI Positive (or Negative)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temp.400°C
Gas Flow RatesOptimize for the specific instrument
MRM Transitions
Analyte (Positive) Q1: 224.0 -> Q3: Determine product ions
Analyte (Negative) Q1: 222.0 -> Q3: Determine product ions

*Note: The optimal product ions for the MRM transitions need to be determined by infusing a standard solution of the analyte and performing a product ion scan.

4. Sample Preparation (for Plasma/Serum):

  • To 100 µL of the sample, add 300 µL of ice-cold acetonitrile (containing an internal standard if available).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an HPLC vial.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural confirmation and characterization of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

UV-Visible Spectroscopy

The quinoline ring system is a strong chromophore. The UV-Vis spectrum of 8-hydroxyquinoline derivatives typically shows multiple absorption bands.[9][10] For 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, significant absorption is expected in the UV region, which forms the basis for the HPLC-UV detection method. The exact absorption maxima (λmax) should be determined by dissolving the pure compound in a suitable solvent (e.g., methanol or ethanol) and scanning across the UV-Vis range (typically 200-400 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the quinoline ring will appear in the downfield region (typically 7-9 ppm). The carboxylic acid proton is expected to be a broad singlet further downfield (often >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms. The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears in the 160-180 ppm region. Aromatic carbons will resonate in the 110-150 ppm range.

A known ¹H NMR spectrum for 8-chloro-4-hydroxy-3-quinolinecarboxylic acid is available for reference.[3]

Forced Degradation Studies

To develop a stability-indicating analytical method, forced degradation studies are crucial. These studies involve subjecting the analyte to stress conditions to produce potential degradation products.[5][8] The developed analytical method must then be able to separate the intact analyte from all significant degradants.

Protocol for Forced Degradation:
  • Acid Hydrolysis: Reflux the analyte in 0.1 M HCl at 60°C for a specified period (e.g., 30 minutes to several hours).[5]

  • Base Hydrolysis: Reflux the analyte in 0.1 M NaOH at 60°C.[5]

  • Oxidative Degradation: Treat the analyte with 3% hydrogen peroxide at room temperature.[5]

  • Thermal Degradation: Expose the solid analyte to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose a solution of the analyte to UV light (e.g., 254 nm) and/or white light.

After exposure, the stressed samples are diluted and analyzed using the developed HPLC method to assess for the appearance of new peaks and the decrease in the main analyte peak. The goal is to achieve 5-20% degradation of the active substance.[2]

Visualizations of Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample/ Reference Standard B Dissolve in Methanol & Sonicate A->B C Dilute to Volume B->C D Filter (0.45 µm) C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte I->J

Caption: General workflow for HPLC-UV analysis.

LCMS_Workflow A Biological Sample (e.g., Plasma) B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution D->E F LC-MS/MS Analysis (MRM Mode) E->F G Data Quantification F->G

Caption: Workflow for LC-MS/MS analysis in a biological matrix.

References

  • ResearchGate. (2025). Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • SpectraBase. (n.d.). 8-chloro-4-hydroxy-3-quinolinecarboxylic acid. Available at: [Link]

  • R Discovery. (2013). Determination of 3-methyl-quinoxaline-2-carboxylic acid in animal and aquatic products by ultra performance liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • PubMed. (2014). Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum. Available at: [Link]

  • ResearchGate. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column. Available at: [Link]

  • MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Available at: [Link]

  • AIP Publishing. (n.d.). Molecular Structural Characterization and Computational Studies of 8-hydroxyquinolinium 4-chloro-3-nitrobenzoate 4-chloro-3-nit. Available at: [Link]

  • PubMed. (1990). A simple and rapid method for the estimation of quinine using reversed-phase high-performance liquid chromatography with UV detection. Available at: [Link]

  • IOPscience. (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Available at: [Link]

  • PubChem. (n.d.). 8-chloro-4-hydroxyquinoline-3-carboxylic acid. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

  • PubMed. (1995). Ion-exchange liquid chromatography method with indirect UV detection for the assay of choline in pharmaceutical preparations. Available at: [Link]

  • NIST. (n.d.). 8-Hydroxyquinoline. Available at: [Link]

  • ResearchGate. (n.d.). Absorption spectra of 8-hydroxyquinoline at 3.33 x 10 -5 M and the.... Available at: [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Available at: [Link]

  • MySkinRecipes. (n.d.). 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link]

  • GxP-CC. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Available at: [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

Sources

Application

The Strategic Intermediate: 8-Chloro-4-hydroxyquinoline-3-carboxylic Acid in Quinolone Antibiotic Synthesis

Introduction: The Architectural Significance of the Quinolone Core The quinolone family of antibiotics represents a cornerstone in the global fight against bacterial infections. Their broad-spectrum efficacy stems from a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of the Quinolone Core

The quinolone family of antibiotics represents a cornerstone in the global fight against bacterial infections. Their broad-spectrum efficacy stems from a unique mechanism of action: the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair.[1][2] This targeted disruption ultimately leads to bacterial cell death. The remarkable therapeutic success of fluoroquinolones, a subset of quinolones, has spurred extensive research into their structure-activity relationships (SAR), revealing that minor modifications to the core quinolone structure can dramatically influence potency, spectral activity, and pharmacokinetic properties.[3][4][5]

At the heart of many potent quinolone antibiotics lies the 8-chloro-4-hydroxyquinoline-3-carboxylic acid scaffold. This intermediate is not merely a building block; its substituents are strategically positioned to influence the final drug's efficacy and safety profile. The chlorine atom at the 8-position, for instance, has been shown to enhance antibacterial activity and improve oral absorption.[6][7] The 3-carboxylic acid moiety is essential for binding to the DNA gyrase-DNA complex, a critical interaction for the drug's antibacterial action.[8][9] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this pivotal intermediate.

Theoretical Framework: The Gould-Jacobs Reaction

The primary synthetic route to 8-chloro-4-hydroxyquinoline-3-carboxylic acid and its derivatives is the venerable Gould-Jacobs reaction.[1][10] This powerful transformation constructs the quinoline core through a thermal cyclization process. The reaction proceeds in a stepwise fashion, beginning with the condensation of a substituted aniline with an ethoxymethylenemalonate derivative, followed by a high-temperature intramolecular cyclization to form the quinoline ring system. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Synthesis Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, offering both a conventional high-temperature approach and a modern microwave-assisted alternative for the key cyclization step.

Part 1: Synthesis of Ethyl 8-Chloro-4-hydroxyquinoline-3-carboxylate

The initial step involves the synthesis of the ethyl ester precursor via the Gould-Jacobs reaction.

Reactants:

  • 2-Chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

Protocol 1: Conventional High-Temperature Synthesis

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 2-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture to 120-130°C for 1-2 hours. Ethanol, a byproduct of the condensation, will begin to distill off. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the initial condensation is complete (as indicated by TLC and the cessation of ethanol distillation), add a high-boiling solvent such as Dowtherm A (approximately 5-10 mL per gram of the initial aniline).

  • Cyclization: Increase the temperature to induce reflux (typically 250-260°C). Maintain this temperature for 30-60 minutes. The cyclization product will begin to precipitate from the hot solution.

  • Isolation: Carefully cool the reaction mixture to room temperature. The product will precipitate as a solid.

  • Add a non-polar solvent like hexane or cyclohexane to the cooled mixture to further precipitate the product and aid in the removal of the high-boiling solvent.

  • Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove any residual high-boiling solvent.

  • Dry the collected solid, ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, under vacuum.

Protocol 2: Microwave-Assisted Synthesis

  • Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine 2-chloroaniline (1.0 mmol) and diethyl ethoxymethylenemalonate (3.0 mmol). The excess DEEM can act as both a reagent and a solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250°C and hold for 15-20 minutes. The reaction progress should be monitored by TLC if possible with the available equipment.

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with a small amount of cold acetonitrile.

  • Dry the resulting solid, ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, under vacuum.

Diagram of the Gould-Jacobs Reaction Workflow:

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A 2-Chloroaniline C Heat (120-130°C) A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Intermediate: Diethyl 2-((2-chlorophenylamino)methylene)malonate C->D - EtOH E High Temperature (>250°C or Microwave) D->E F Ethyl 8-Chloro-4-hydroxy- quinoline-3-carboxylate E->F - EtOH

Caption: Workflow for the Gould-Jacobs synthesis of the ester intermediate.

Part 2: Hydrolysis to 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Reactants:

  • Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) for acidification

Protocol:

  • Saponification: Suspend the ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux (approximately 100°C) with vigorous stirring for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Acidification: Cool the reaction mixture to room temperature in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with continuous stirring until the pH of the solution is acidic (pH 2-3). A precipitate of the carboxylic acid will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Dry the final product, 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, under vacuum.

Diagram of the Hydrolysis Workflow:

Hydrolysis_Workflow cluster_step3 Step 3: Saponification G Ethyl 8-Chloro-4-hydroxy- quinoline-3-carboxylate H 1. NaOH (aq), Reflux 2. HCl (aq) G->H I 8-Chloro-4-hydroxyquinoline- 3-carboxylic acid H->I

Caption: Workflow for the hydrolysis of the ethyl ester to the final product.

Characterization of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate.

Property Value
Molecular Formula C₁₀H₆ClNO₃
Molecular Weight 223.61 g/mol
Appearance Off-white to pale yellow solid
Melting Point >300 °C (decomposes)
Solubility Sparingly soluble in water, soluble in DMSO and DMF

Expected Analytical Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~15.0 (s, 1H, COOH), ~12.0 (s, 1H, OH), ~8.9 (s, 1H, H-2), ~8.2-7.5 (m, 3H, Ar-H). Note: The exact chemical shifts may vary.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals in the aromatic region (110-150 ppm), a signal for the carboxylic acid carbon (>165 ppm), and a signal for the carbon bearing the hydroxyl group (~170 ppm).

  • IR (KBr, cm⁻¹): Broad O-H stretch (~3400-2500 cm⁻¹), C=O stretch (carboxylic acid and quinolone ketone, ~1700-1650 cm⁻¹), C=C and C=N stretches (~1600-1450 cm⁻¹), C-Cl stretch (~800-700 cm⁻¹).

  • Mass Spectrometry (ESI-MS): [M-H]⁻ calculated for C₁₀H₅ClNO₃⁻: 221.99; found ~222.0.

Application in Fluoroquinolone Synthesis: The Path to Besifloxacin

8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a crucial precursor in the synthesis of advanced fluoroquinolone antibiotics. A notable example is its role in the synthesis of Besifloxacin , a potent fourth-generation fluoroquinolone used for the treatment of bacterial conjunctivitis.[1][10] The synthesis of Besifloxacin involves the modification of the 8-chloro-quinolone core, particularly at the 7-position, to introduce the (R)-3-amino-hexahydro-1H-azepine side chain, which is critical for its enhanced activity against a broad spectrum of bacteria. The 8-chloro substituent in the final Besifloxacin molecule contributes to its potent activity against both Gram-positive and Gram-negative pathogens.[1][11]

Diagram of the Quinolone Mechanism of Action:

Quinolone_Mechanism cluster_bacterium Bacterial Cell cluster_inhibition Inhibition DNA Bacterial DNA StabilizedComplex Stabilized Quinolone-Enzyme-DNA Complex Gyrase DNA Gyrase / Topoisomerase IV Gyrase->DNA Introduces double-strand breaks for replication/supercoiling Quinolone Quinolone Antibiotic Quinolone->Gyrase Binds to enzyme-DNA complex ReplicationBlocked DNA Replication Blocked StabilizedComplex->ReplicationBlocked CellDeath Bacterial Cell Death ReplicationBlocked->CellDeath

Caption: Quinolones inhibit bacterial DNA replication, leading to cell death.

Conclusion

8-Chloro-4-hydroxyquinoline-3-carboxylic acid stands as a testament to the importance of strategic molecular design in medicinal chemistry. Its synthesis, primarily through the robust Gould-Jacobs reaction, provides access to a key scaffold for the development of potent quinolone antibiotics. The protocols and characterization data presented herein offer a comprehensive resource for researchers aiming to leverage this critical intermediate in the discovery and development of next-generation antibacterial agents. A thorough understanding of its synthesis and properties is paramount for the continued innovation in the vital field of antibiotic research.

References

Method

Application Notes and Protocols for the In Vivo Formulation of 8-Chloro-4-hydroxyquinoline-3-carboxylic Acid

Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the formulation of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid (Compound QC-83) for i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the formulation of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid (Compound QC-83) for in vivo studies. As a member of the quinoline carboxylic acid class, this compound is anticipated to have poor aqueous solubility, a common challenge in preclinical development. This document moves beyond rigid templates to offer a logical, science-driven workflow. It explains the causality behind experimental choices, provides detailed, step-by-step protocols for vehicle screening and formulation preparation, and outlines methods for analytical validation to ensure dose accuracy and stability. The protocols are designed to be self-validating, empowering researchers to develop robust and reproducible formulations for both oral and parenteral administration routes.

Introduction: The Formulation Challenge

8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic compound with structural motifs common in pharmacologically active agents.[1] The presence of a quinoline backbone, a carboxylic acid, and a chloro-substituent suggests a molecule with limited aqueous solubility and a crystalline nature. The predicted octanol-water partition coefficient (XlogP) of 2.5 indicates moderate lipophilicity, further supporting the likelihood of poor solubility in aqueous media.[2] For meaningful in vivo evaluation, overcoming this solubility barrier is paramount to achieve adequate systemic exposure and generate reliable pharmacokinetic and pharmacodynamic data.

The primary challenge lies in creating a delivery system that is both effective at solubilizing or uniformly suspending the compound and safe for administration to laboratory animals.[3] The choice of vehicle can significantly impact drug absorption, bioavailability, and even the toxicological profile of the study.[4] Therefore, a systematic approach to formulation development is not just recommended; it is critical for the integrity of the research.

This guide presents a tiered strategy, beginning with fundamental physicochemical characterization and progressing through vehicle screening to the preparation and validation of final dosing formulations.

Pre-formulation Assessment: Know Your Molecule

Before attempting formulation, a foundational understanding of the compound's physicochemical properties is essential. This data will dictate the most promising formulation strategies.

Critical Physicochemical Parameters

The following parameters for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid must be determined.

ParameterExperimental MethodRationale & Implication for Formulation
Aqueous Solubility Shake-flask method at various pH values (e.g., 2.0, 5.0, 7.4)Determines the intrinsic solubility and the effect of pH. Low solubility (<10 µg/mL) confirms the need for enabling formulations.[5]
pKa Potentiometric titration or UV-spectrophotometryThe carboxylic acid moiety is acidic, and the quinoline nitrogen is basic. Knowing the pKa values is crucial for developing pH-adjusted formulations and predicting solubility in the GI tract.[6][7]
LogP / LogD Shake-flask method (Octanol/Water)Indicates the lipophilicity of the compound, guiding the choice between aqueous-based and lipid-based vehicle systems.[8]
Melting Point Differential Scanning Calorimetry (DSC)A high melting point often correlates with low solubility due to strong crystal lattice energy.
Solid-State Form X-Ray Powder Diffraction (XRPD)Identifies the crystalline or amorphous nature of the solid. Amorphous forms are typically more soluble but may be less stable.
Workflow for Initial Physicochemical Characterization

The following diagram outlines the logical flow for the initial assessment of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

cluster_0 Pre-formulation Characterization A Obtain Compound QC-83 B Determine Aqueous Solubility (pH 2-10) A->B C Determine pKa (Acidic & Basic) A->C D Analyze Solid State (XRPD, DSC) A->D E Assess Lipophilicity (LogP/LogD) A->E F Decision Point: Formulation Strategy B->F C->F D->F E->F

Caption: Workflow for initial physicochemical characterization.

Formulation Strategies & Vehicle Selection

Based on the pre-formulation data, a suitable strategy can be selected. For a poorly soluble acidic compound like 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, the primary approaches are solubilization (creating a true solution) or suspension (creating a uniform dispersion of solid particles).

Strategy 1: Solubilization

This approach is often preferred for intravenous (IV) administration to avoid particle-induced embolism and can provide higher bioavailability for oral dosing.

Given the carboxylic acid group, increasing the pH of an aqueous vehicle will deprotonate the acid, forming a more soluble salt.

  • Rationale: For a weak acid, solubility increases exponentially above its pKa. This is a powerful and simple technique.[9]

  • Causality: The conversion of the neutral molecule to its ionized form disrupts the crystal lattice and allows for favorable interactions with water molecules.

  • Considerations: The final pH must be physiologically tolerable for the route of administration (typically pH 3-9 for IV, pH 2-11 for oral).[3] The potential for precipitation upon injection into the bloodstream (pH ~7.4) or administration into the acidic stomach must be evaluated.

Water-miscible organic solvents can be used to increase the solubility of hydrophobic compounds.

  • Rationale: Co-solvents reduce the polarity of the aqueous vehicle, making it more favorable for dissolving lipophilic molecules.[10]

  • Common Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO), Ethanol.[6]

  • Causality: Co-solvents disrupt the hydrogen-bonding network of water, creating "pockets" that can accommodate the non-polar regions of the drug molecule.

  • Considerations: High concentrations of organic solvents can cause toxicity, hemolysis, or irritation at the injection site. It is crucial to stay within established safety limits (see Table 2).[11] Precipitation upon dilution in aqueous physiological fluids is a significant risk.

Surfactants form micelles in water above their critical micelle concentration (CMC), creating a hydrophobic core where the drug can be encapsulated.

  • Rationale: This method can significantly increase the apparent solubility of very poorly soluble compounds.

  • Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20, Solutol® HS 15, Cremophor® EL.[9]

  • Causality: The lipophilic drug partitions into the non-polar core of the micelle, while the hydrophilic outer shell of the micelle interacts with the aqueous environment, keeping the entire complex in solution.[12]

  • Considerations: Surfactants can have their own biological effects and potential toxicities. The formulation must be stable to dilution.

These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity.

  • Rationale: Cyclodextrins can form inclusion complexes with drug molecules, effectively shielding the hydrophobic parts from water.[6]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).[7]

  • Causality: The drug molecule fits, in whole or in part, into the central cavity of the cyclodextrin, forming a stable, water-soluble complex.

  • Considerations: HP-β-CD can cause renal toxicity at high doses when administered parenterally.[13] The binding affinity between the drug and cyclodextrin is a key factor in the effectiveness of this approach.

Strategy 2: Suspensions

If solubilization is not feasible or leads to unstable formulations, a suspension is the most common alternative, particularly for oral and intraperitoneal (IP) administration.

  • Rationale: A suspension allows for the administration of higher doses than can be achieved in a solution. It is a robust and widely used approach for preclinical toxicology studies.[4]

  • Key Components:

    • Wetting Agent: A surfactant (e.g., 0.1-0.2% Tween® 80) is used to reduce the surface tension between the drug particles and the vehicle, preventing clumping.[14]

    • Suspending Agent: A polymer is used to increase the viscosity of the vehicle, slowing down the sedimentation of drug particles. Common agents include 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC).[11]

  • Causality: The goal is not to dissolve the drug but to ensure that solid particles are uniformly distributed throughout the vehicle so that accurate and reproducible dosing can be achieved. The viscosity provided by the suspending agent prevents rapid settling of the drug particles due to gravity.

  • Considerations: Particle size of the drug is critical; micronization can improve suspension stability and dissolution rate in vivo.[3] The suspension must be easily re-dispersible upon gentle shaking. Dose uniformity must be validated.

Recommended Vehicle Screening Cascade

The following table summarizes a screening approach to identify a lead vehicle. Start with simpler, aqueous-based systems before moving to more complex formulations.

TierVehicle SystemTarget ConcentrationRoute SuitabilityRationale & Key Considerations
1 pH-adjusted Saline/Buffer1-5 mg/mLIV, IP, OralEasiest to prepare. Assess solubility at pH 7.4, 8.0, 9.0. Check for precipitation upon re-acidification.
2 0.5% MC or CMC with 0.1% Tween 80 in Water1-20 mg/mLOral, IPStandard suspension vehicle. Assess physical stability (settling) and re-dispersibility.[4]
3 20-30% HP-β-CD in Water1-10 mg/mLIV, IP, OralEffective solubilizer. Check for clarity. Be mindful of potential renal toxicity with chronic dosing.[13]
4 10% DMSO / 40% PEG 400 / 50% Saline>5 mg/mLIV, IPPotent co-solvent system. Assess for precipitation upon aqueous dilution. Monitor animals for vehicle-related toxicity.[6]
5 Oil-based (e.g., Corn Oil, Sesame Oil)VariableOral, IPFor highly lipophilic compounds. Not suitable for IV. Assess physical stability.[6]

Experimental Protocols

Protocol 1: Vehicle Solubility Screening

Objective: To determine the approximate solubility of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid in a panel of common preclinical vehicles.

Materials:

  • 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

  • Glass vials (2 mL)

  • Vehicle panel (from Table above)

  • Vortex mixer

  • Orbital shaker

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Weigh an excess amount of the compound (e.g., 10 mg) into each glass vial.

  • Add 1 mL of the first test vehicle to the corresponding vial.

  • Vortex vigorously for 1 minute to ensure the powder is well-wetted.

  • Place the vials on an orbital shaker at room temperature for 24-48 hours to reach equilibrium.

  • After shaking, visually inspect for undissolved solid.

  • Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved solid.

  • Carefully collect a known volume of the supernatant (e.g., 100 µL).

  • Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

  • Analyze the diluted sample by a validated HPLC method (see Protocol 3) to determine the concentration.

  • Repeat for all test vehicles.

Protocol 2: Preparation of a Suspension Formulation for Oral Gavage

Objective: To prepare a 10 mg/mL suspension of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid in 0.5% CMC / 0.1% Tween 80.

Materials:

  • 8-Chloro-4-hydroxyquinoline-3-carboxylic acid (micronized, if possible)

  • Carboxymethylcellulose (CMC), sodium salt

  • Tween® 80

  • Purified Water

  • Mortar and pestle

  • Graduated cylinder

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare the Vehicle:

    • To prepare 100 mL of vehicle: Heat ~80 mL of purified water to ~60°C.

    • Slowly add 0.5 g of CMC to the heated water while stirring continuously to avoid clumping.

    • Stir until the CMC is fully hydrated and the solution is uniform.

    • Allow the solution to cool to room temperature. Add 0.1 mL of Tween® 80.

    • Add purified water to bring the final volume to 100 mL and mix thoroughly.

  • Prepare the Suspension (for a 10 mL final volume at 10 mg/mL):

    • Weigh 100 mg of the compound into a mortar.

    • Add a few drops of the vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This "wetting" step is critical to prevent particle agglomeration.[14]

    • Gradually add approximately half of the remaining vehicle (about 5 mL) to the paste while continuing to mix.

    • Transfer the mixture to a graduated cylinder or volumetric flask.

    • Rinse the mortar and pestle with the remaining vehicle and add the rinsings to the flask to ensure a complete transfer of the compound.

    • Adjust the final volume to 10 mL with the vehicle.

    • Transfer to a suitable storage vial containing a magnetic stir bar.

  • Homogenization: Stir the final suspension for at least 30 minutes before dosing to ensure uniformity. Maintain gentle stirring during the entire dosing procedure.

Protocol 3: HPLC Method for Quantification and Stability

Objective: To establish a stability-indicating HPLC method for determining the concentration of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid in formulation samples.

Rationale: A stability-indicating method is one that can resolve the parent compound from any potential degradation products, ensuring that the measured concentration is accurate.[11]

Suggested Starting Conditions:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or a λmax determined by UV scan)

  • Injection Volume: 10 µL

Method Validation:

  • Specificity: Analyze stressed samples (acid, base, peroxide, heat, light) to ensure degradation products do not co-elute with the main peak.

  • Linearity: Prepare a standard curve (e.g., 1-100 µg/mL) and confirm a linear response (R² > 0.995).

  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure results are within ±15% of the nominal value.

Stability Assessment

Rationale: Ensuring the compound is stable in the chosen vehicle for the duration of the study is a regulatory and scientific requirement. Degradation can lead to inaccurate dosing and the formation of potentially toxic byproducts.[11]

Protocol 4: Short-Term Formulation Stability

Procedure:

  • Prepare the final formulation as described in Protocol 2.

  • Divide the formulation into aliquots for each time point and storage condition.

  • Store aliquots under intended study conditions (e.g., room temperature on a stir plate) and accelerated conditions (e.g., 40°C).

  • At specified time points (e.g., 0, 4, 8, 24 hours, and 7 days), remove an aliquot.

  • Thoroughly re-homogenize the sample (if a suspension).

  • Immediately prepare the sample for HPLC analysis by diluting to a known concentration.

  • Analyze by the validated HPLC method.

  • Acceptance Criteria: The concentration should remain within ±10% of the initial (T=0) concentration. No significant degradation peaks should appear. The physical appearance (color, ease of re-suspension) should be recorded and remain unchanged.

Final Decision Workflow

The following diagram illustrates the decision-making process for selecting the final formulation.

cluster_1 Formulation Development & Validation G Pre-formulation Data (Solubility, pKa, etc.) H Select Candidate Vehicles (Solution & Suspension) G->H I Perform Solubility Screening (Protocol 1) H->I J Is Target Concentration Achieved in Solution? I->J K Prepare Lead Solution Formulation J->K Yes L Prepare Lead Suspension Formulation (Protocol 2) J->L No M Validate Analytical Method (Protocol 3) K->M L->M N Assess Formulation Stability (Protocol 4) M->N O Is Formulation Stable & Homogeneous? N->O P Final Formulation for In Vivo Studies O->P Yes Q Re-evaluate Vehicles or Compound Dose O->Q No Q->H

Caption: Decision workflow for formulation development.

Conclusion

The successful in vivo evaluation of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid hinges on the development of a rational, well-characterized, and stable formulation. Due to its anticipated poor aqueous solubility, a systematic screening of both solubilizing and suspending vehicle systems is mandated. The protocols outlined in this guide provide a comprehensive framework for this process, from initial physicochemical assessment to final formulation validation. By understanding the causality behind each step and adhering to principles of analytical validation, researchers can ensure the delivery of accurate and consistent doses, leading to high-quality, reproducible preclinical data. It is imperative to treat the formulation not as a mere vehicle, but as a critical component of the experimental design.

References

  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Jadhav, S. B., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • BenchChem. (2025). Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies.
  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?
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  • ResearchGate. (2016). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity.
  • Haque, T., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Scribd. (n.d.). Solubilizing Excipients Guide.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical Reviews in Therapeutic Drug Carrier Systems, 23(3), 185-231.
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • PubChem. (n.d.). 8-chloro-4-hydroxyquinoline-3-carboxylic acid.
  • Chemdiv. (n.d.). Compound 8-chloro-4-hydroxyquinoline-3-carboxylic acid.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • Massoud, M. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of the Iranian Chemical Society.
  • Sharma, D., et al. (2019).
  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • BLD Pharm. (n.d.). 35966-16-6|8-Chloro-4-hydroxyquinoline-3-carboxylic acid.
  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4816.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • ACS Publications. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(24), 5675-5684.
  • Classification of organic compounds By solubility. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid.
  • Google Patents. (n.d.). US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
  • BLD Pharm. (n.d.). 34785-11-0|4-Hydroxyquinoline-3-carboxylic acid.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20636-20656.

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Application

Application Notes &amp; Protocols: Safe Laboratory Handling of 8-Chloro-4-hydroxyquinoline-3-carboxylic Acid

Introduction: Understanding the Compound 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a halogenated quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound

8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a halogenated quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are explored for a wide range of biological activities, including antibacterial, antifungal, and anti-HIV properties.[1][2] The presence of the chloro-substituent and the carboxylic acid and hydroxyl groups can significantly influence the compound's reactivity, chelating ability, and toxicological profile.[1][3] Given its potential biological activity and the general hazards associated with quinoline derivatives, a robust understanding and implementation of safety procedures are paramount for all laboratory personnel.[4][5]

Hazard Identification and Risk Assessment

Based on data from analogous compounds, 8-Chloro-4-hydroxyquinoline-3-carboxylic acid should be handled as a hazardous substance. The primary hazards are anticipated to be:

  • Skin Irritation: Causes skin irritation.[7][8]

  • Serious Eye Irritation/Damage: Causes serious eye irritation or damage.[7][8][9]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust.[8]

  • Acute Oral Toxicity: May be harmful if swallowed.[7][10]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This involves evaluating the quantities being used, the potential for dust or aerosol generation, and the specific manipulations to be performed.

Physicochemical and Toxicological Profile (Inferred from Analogs)
PropertyInferred Value/CharacteristicSource(s)
Physical State Solid, likely a light yellow or beige powder.[7][11][12]
Molecular Formula C₁₀H₆ClNO₃[13]
Molecular Weight 223.61 g/mol [13]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[8]
GHS Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338, P405, P501[8][11]
Storage Store in a dry, cool, well-ventilated, and light-protected area in a tightly sealed container. Store locked up.[7][8][12]
Incompatibilities Strong oxidizing agents.[4][8]
Hazardous Decomposition Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen chloride.[8][11]

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe handling is a multi-layered approach that prioritizes engineering controls and is supplemented by appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid 8-Chloro-4-hydroxyquinoline-3-carboxylic acid (e.g., weighing, transferring, preparing solutions) must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[4][11][12]

  • Ventilation: Ensure good general ventilation in the laboratory.[14][15]

  • Accessible Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4][11]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected for integrity before use and changed immediately if contaminated.[5]

  • Body Protection: A laboratory coat must be worn and kept fully fastened.[6]

  • Respiratory Protection: If there is a risk of significant aerosolization or if working outside a fume hood (which is strongly discouraged), a NIOSH-approved respirator may be necessary.[4][5]

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is critical to prevent exposure and maintain compound stability.

General Handling Procedures
  • Avoid Dust Formation: Handle the solid compound carefully to avoid creating dust.[11][12]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[14]

  • Personnel Training: All personnel must be trained on the hazards of quinoline derivatives and the specific procedures outlined in this guide before working with the compound.[5]

Step-by-Step Weighing and Solution Preparation Protocol
  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Staging: Place a weigh boat, spatula, the sealed container of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, and the vessel for the final solution inside the fume hood.

  • Weighing: Carefully open the container and use a clean spatula to transfer the desired amount of solid to the weigh boat on a tared balance. Minimize any disturbance that could generate dust.

  • Transfer: Gently transfer the weighed solid into the designated solvent-containing vessel.

  • Cleaning: Clean the spatula and any contaminated surfaces within the fume hood.

  • Sealing: Securely close the stock container of the compound.

Storage Conditions
  • Store the compound in a cool, dry, and dark place. It should be kept in a tightly closed container.[7][16]

  • Store away from incompatible materials, particularly strong oxidizing agents.[4][8]

  • The storage area should be secure and accessible only to authorized personnel.[8][11]

Emergency Procedures

Preparedness for accidental exposure or spills is a non-negotiable aspect of laboratory safety.

First Aid Measures
  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[7][8][11]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[7][8]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[7][11]

Spill Management Protocol
  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[4]

  • Collect: Carefully sweep or scoop the contained material into a designated, labeled hazardous waste container. Avoid generating dust.[4][11]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.[4]

  • Report: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

Waste Disposal

Proper disposal is crucial to protect personnel and the environment.

  • Classification: 8-Chloro-4-hydroxyquinoline-3-carboxylic acid and any materials contaminated with it (e.g., gloves, weigh boats, absorbent materials) must be treated as hazardous chemical waste.[4][6]

  • Containerization: Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name.[4]

  • Disposal Route: Do not dispose of this chemical down the drain or in the regular trash.[4][6] Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[17]

Visual Workflow Diagrams

Risk Assessment and Handling Workflow

cluster_prep Preparation & Assessment cluster_handling Handling Protocol cluster_cleanup Post-Experiment start Start Experiment Planning gather_sds Review this Guide & Analog MSDS start->gather_sds risk_assessment Conduct Risk Assessment (Quantity, Procedure) ppe_check Verify PPE Availability (Gloves, Goggles, Coat) risk_assessment->ppe_check gather_sds->risk_assessment hood_check Confirm Fume Hood Certification ppe_check->hood_check weigh Weigh Solid in Fume Hood hood_check->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Glassware & Work Surfaces experiment->decontaminate waste Segregate Hazardous Waste decontaminate->waste storage Return Stock to Secure Storage waste->storage end End of Procedure storage->end

Caption: Workflow for safe handling of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

Emergency Spill Response Protocol

spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, etc.) evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Sealed Container contain->collect clean Decontaminate Spill Area collect->clean dispose Dispose of all materials as Hazardous Waste clean->dispose report Report to Supervisor/EHS dispose->report

Caption: Step-by-step emergency response protocol for a chemical spill.

References

  • Benchchem. Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
  • Benchchem. Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
  • BIOSYNCE. How to dispose of quinoline safely? - Blog.
  • Fisher Scientific. SAFETY DATA SHEET: 8-Hydroxyquinoline. (2010-09-06).
  • Sigma-Aldrich. SAFETY DATA SHEET: 4-Hydroxyquinoline-3-carboxylic acid. (2024-09-08).
  • Loba Chemie. QUINOLINE FOR SYNTHESIS.
  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline.
  • Sigma-Aldrich. SAFETY DATA SHEET: 8-Hydroxyquinoline. (2024-09-06).
  • Maybridge. SAFETY DATA SHEET: 2-Hydroxyquinoline-3-carboxylic acid. (2023-08-25).
  • Sigma-Aldrich. 8-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester AldrichCPR 73987-37-8.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: 8-Hydroxyquinoline. (2010-09-06).
  • Cayman Chemical. Safety Data Sheet. (2023-01-17).
  • AK Scientific, Inc. 8-Chloroquinoline-4-carboxylic acid Safety Data Sheet.
  • National Institutes of Health (NIH), PubChem. 3-Hydroxyquinoline-4-carboxylic acid.
  • PubChemLite. 8-chloro-4-hydroxyquinoline-3-carboxylic acid (C10H6ClNO3).
  • Carl ROTH. Safety Data Sheet: 8-Hydroxyquinoline.
  • ACS Publications. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022-05-25).
  • R&D Chemicals. 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid.
  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Echemi. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID Safety Data Sheets.
  • Carl ROTH. Safety Data Sheet: 8-Hydroxyquinoline.
  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Elemental Microanalysis. 8-HYDROXYQUINOLINE Safety Data Sheet. (2024-03-18).
  • Biosynth. 8-Chloroquinoline-3-carboxylic acid | 71082-54-7.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

Welcome to the dedicated technical support guide for the synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. This guide is built upon established chemical principles and field-proven insights to ensure you can approach your experiments with confidence.

Introduction to the Synthesis

8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a valuable quinoline derivative, often synthesized via the Gould-Jacobs reaction. This process typically involves the reaction of 2-chloroaniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which is then cyclized at high temperatures to yield the quinoline ring system. Subsequent hydrolysis of the resulting ester furnishes the desired carboxylic acid. While robust, this reaction pathway is sensitive to several parameters that can significantly impact the yield and purity of the final product.

This guide provides a structured approach to troubleshooting, addressing common questions and offering detailed protocols to enhance your synthetic success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Question 1: My overall yield is consistently low. What are the most likely causes?

Low yields in the synthesis of 8-chloro-4-hydroxyquinoline-3-carboxylic acid can often be traced back to two critical stages: the initial condensation reaction and the subsequent thermal cyclization.

  • Incomplete Condensation: The initial reaction between 2-chloroaniline and diethyl ethoxymethylenemalonate (DEEM) is a nucleophilic substitution on the enol ether of DEEM. If this reaction does not go to completion, you will carry unreacted starting materials into the next step, which will not cyclize and will complicate purification.

    • Troubleshooting:

      • Purity of Reagents: Ensure your 2-chloroaniline is free from other isomers and oxidation products. The purity of DEEM is also critical.

      • Reaction Time & Temperature: While this reaction is often run at moderate temperatures, ensure sufficient time is allowed for completion. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting aniline.

  • Inefficient Cyclization: The thermal cyclization of the intermediate, diethyl ((2-chlorophenyl)amino)methylenemalonate, is a pericyclic reaction that requires high temperatures (typically 240-250 °C). This is often the most yield-limiting step.

    • Troubleshooting:

      • Temperature Control: The cyclization temperature is crucial. Temperatures that are too low will result in incomplete reaction, while temperatures that are too high can lead to decomposition and the formation of tar-like byproducts. The use of a high-boiling point solvent, such as diphenyl ether, is essential for maintaining a stable and uniform temperature.

      • Heat Transfer: Ensure efficient and uniform heating of the reaction mixture. A sand bath or a specialized high-temperature heating mantle is recommended over an oil bath for these temperatures.

  • Suboptimal Hydrolysis: The final step, the hydrolysis of the ethyl ester to the carboxylic acid, can also be a source of yield loss if not carried out to completion.

    • Troubleshooting:

      • Reaction Conditions: Ensure a sufficient excess of the base (e.g., sodium hydroxide) is used and that the reaction is heated for an adequate amount of time to ensure complete saponification. Monitor by TLC until the starting ester is no longer visible.

Question 2: I am observing significant amounts of dark, tar-like byproducts after the cyclization step. How can I prevent this?

The formation of tar is a common issue in high-temperature reactions and is usually indicative of decomposition.

  • Cause: The high temperatures required for the intramolecular cyclization can also promote side reactions and polymerization, particularly if impurities are present or if the temperature overshoots the optimal range. The presence of oxygen can also contribute to the formation of colored, oxidized byproducts.

  • Solutions:

    • Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

    • Precise Temperature Control: Use a digital temperature controller and a suitable heating apparatus to maintain the reaction temperature within a narrow, optimal range (e.g., 250 ± 5 °C).

    • Solvent Purity: The high-boiling solvent (e.g., diphenyl ether) must be pure. Impurities in the solvent can act as catalysts for decomposition at high temperatures.

Question 3: The final product is difficult to purify and appears to be contaminated with a starting material or intermediate. What went wrong?

Product contamination suggests that one of the preceding steps was incomplete.

  • Identifying the Contaminant: Use analytical techniques like NMR, LC-MS, or even a simple melting point determination to identify the nature of the impurity.

    • Unreacted 2-chloroaniline or DEEM: This points to an incomplete initial condensation reaction.

    • Uncyclized Intermediate (diethyl ((2-chlorophenyl)amino)methylenemalonate): This indicates an incomplete cyclization step, likely due to insufficient temperature or reaction time.

  • Improving Reaction Completion:

    • Stepwise Monitoring: Do not proceed to the next step until you have confirmed the completion of the current one using an appropriate analytical method (e.g., TLC).

    • Purification of Intermediate: While often performed as a one-pot synthesis, for troubleshooting purposes, consider isolating and purifying the intermediate after the initial condensation. This will ensure only the desired reactant enters the high-temperature cyclization step.

Frequently Asked Questions (FAQs)

What is the role of the high-boiling solvent in the cyclization step?

The high-boiling solvent, typically diphenyl ether or Dowtherm A, serves two primary functions. First, it allows the reaction to be heated to the high temperatures (around 250 °C) required to overcome the activation energy for the intramolecular aromatic substitution (cyclization) reaction. Second, it provides a medium for uniform heat transfer, preventing localized overheating and decomposition that can occur when heating a solid neat.

Can I use a different base for the final hydrolysis step?

Yes, while sodium hydroxide is commonly used, other strong bases like potassium hydroxide can also be effective for the saponification of the ethyl ester. The key is to use a sufficient molar excess to drive the reaction to completion and to ensure the resulting carboxylate salt is soluble in the reaction medium before acidification.

How do I effectively monitor the progress of these reactions?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring these reactions.

  • Condensation Step: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to resolve the 2-chloroaniline, DEEM, and the product. The disappearance of the aniline spot indicates completion.

  • Cyclization Step: The cyclized product is significantly more polar than the intermediate. You should see the disappearance of the intermediate spot and the appearance of a new, lower Rf spot corresponding to the quinoline ester.

  • Hydrolysis Step: The final carboxylic acid product is very polar and will likely have a very low Rf or remain at the baseline in many common solvent systems. The disappearance of the ester spot is the key indicator of reaction completion.

Experimental Workflow & Protocol

The following is a generalized protocol for the synthesis of 8-chloro-4-hydroxyquinoline-3-carboxylic acid.

Step 1: Synthesis of Diethyl ((2-chlorophenyl)amino)methylenemalonate (Intermediate)

  • In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).

  • Heat the mixture at 100-110 °C for 2 hours.

  • Monitor the reaction by TLC until the 2-chloroaniline is consumed.

  • Allow the mixture to cool. The resulting intermediate can be used directly in the next step or purified by recrystallization from ethanol/water if desired.

Step 2: Cyclization to Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

  • In a separate flask equipped with a reflux condenser and a thermometer, heat diphenyl ether to 250 °C under a nitrogen atmosphere.

  • Slowly add the intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.

  • Maintain the temperature at 245-250 °C for 30 minutes.

  • Allow the reaction mixture to cool to below 100 °C.

  • Add hexanes or petroleum ether to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with hexanes to remove the diphenyl ether.

Step 3: Hydrolysis to 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

  • Suspend the crude ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours, until all the solid has dissolved and the ester is consumed (monitor by TLC).

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the final product.

Visualizing the Process

Reaction Mechanism: Gould-Jacobs Reaction

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis 2-Chloroaniline 2-Chloroaniline Intermediate Diethyl ((2-chlorophenyl)amino) methylenemalonate 2-Chloroaniline->Intermediate + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Intermediate_ref Intermediate Cyclized_Ester Ethyl 8-chloro-4-hydroxy quinoline-3-carboxylate Cyclized_Ester_ref Cyclized Ester Intermediate_ref->Cyclized_Ester ~250 °C (Diphenyl ether) Final_Product 8-Chloro-4-hydroxyquinoline -3-carboxylic acid Cyclized_Ester_ref->Final_Product 1. NaOH (aq), Δ 2. HCl

Caption: Overall workflow for the synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

Troubleshooting Workflow: Diagnosing Low Yield

Troubleshooting_Yield Start Low Overall Yield Check_Purity Analyze Final Product Purity (TLC, NMR, LC-MS) Start->Check_Purity Contaminated Product is Contaminated Check_Purity->Contaminated Clean Product is Clean, but low quantity Check_Purity->Clean Unreacted_SM Unreacted Starting Material (e.g., 2-chloroaniline) Contaminated->Unreacted_SM Yes Uncyclized_Int Uncyclized Intermediate Contaminated->Uncyclized_Int Yes Tar_Formation Significant Tar Formation? Clean->Tar_Formation Incomplete_Condensation Incomplete Condensation: - Increase reaction time - Check reagent purity Unreacted_SM->Incomplete_Condensation Incomplete_Cyclization Incomplete Cyclization: - Verify Temp (240-250 °C) - Ensure sufficient time Uncyclized_Int->Incomplete_Cyclization Optimize_Cyclization Optimize Cyclization: - Check Temp Control - Use Inert Atmosphere Tar_Formation->Optimize_Cyclization Yes Incomplete_Hydrolysis Incomplete Hydrolysis: - Check base stoichiometry - Increase reflux time Tar_Formation->Incomplete_Hydrolysis No

Caption: A logical guide to troubleshooting sources of low yield in the synthesis.

Quantitative Data Summary

The yield of the critical cyclization step is highly dependent on the reaction conditions. Below is a summary of expected outcomes based on temperature variations.

ParameterConditionExpected OutcomePotential Issues
Cyclization Temperature < 230 °CLow yield of cyclized productIncomplete reaction; high recovery of intermediate.
Cyclization Temperature 240-250 °COptimal yieldThis is the target range for efficient cyclization.
Cyclization Temperature > 260 °CDecreased yieldIncreased formation of dark, tar-like decomposition products.
Atmosphere AirModerate yieldPotential for oxidative side-products, leading to darker product color.
Atmosphere Inert (N₂ or Ar)Improved yield and purityMinimizes decomposition and color body formation.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Cinchophen and Other Quinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Stadlbauer, W. 4-Hydroxyquinoline-3-carboxylic Acids and their Esters. in Molecules2021 , 26, 1686. [Link]

Optimization

Technical Support Center: Synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

Answering the call for a specialized resource, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. As a Senior Application S...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a specialized resource, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. As a Senior Application Scientist, my goal is to bridge the gap between theoretical protocols and practical laboratory challenges, offering insights grounded in mechanistic principles and field-proven experience.

This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this important quinoline derivative. The primary route discussed is the Gould-Jacobs reaction, a robust and widely-used method for constructing the 4-hydroxyquinoline scaffold.[1][2]

Overall Synthetic Workflow

The synthesis is typically a three-step process starting from 2-chloroaniline and diethyl ethoxymethylenemalonate (EMME). Each step presents unique challenges that can impact overall yield and purity.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification A 2-Chloroaniline + Diethyl Ethoxymethylenemalonate (EMME) B Diethyl ((2-chloroanilino)methylene)malonate A->B Heat, ~130°C -EtOH C Ethyl 8-chloro-4-hydroxyquinoline- 3-carboxylate B->C High-Boiling Solvent (e.g., Dowtherm A) ~250°C, -EtOH D 8-Chloro-4-hydroxyquinoline- 3-carboxylic acid C->D 1. NaOH (aq) 2. HCl (acidification)

Caption: Overall workflow for the synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common problems encountered during the synthesis, organized by reaction stage.

Part 1: The Condensation Reaction

Question: My initial condensation of 2-chloroaniline with EMME is sluggish, resulting in a low yield of the anilinomethylenemalonate intermediate. What are the likely causes?

Answer: This is a common hurdle. The nucleophilicity of the aniline nitrogen is reduced by the electron-withdrawing effect of the chlorine atom. To ensure a successful reaction, consider the following:

  • Temperature Control: The reaction typically requires heating to drive off the ethanol byproduct and shift the equilibrium towards the product. A temperature of 110-130°C is often optimal.[3] Insufficient heat will lead to an incomplete reaction.

  • Purity of Reactants: Ensure both 2-chloroaniline and EMME are pure. Contaminants in the aniline can interfere with the reaction, while aged EMME may have partially hydrolyzed, reducing its effectiveness.

  • Efficient Ethanol Removal: The reaction is a condensation that produces ethanol.[2][4] Performing the reaction with a setup that allows for the distillation of ethanol as it forms can significantly improve the reaction rate and final yield.

Question: I observe multiple spots on my TLC plate after the condensation step. What are these byproducts?

Answer: Besides unreacted starting materials, a common byproduct is the bis-adduct, where a second molecule of aniline reacts with the intermediate. This is more prevalent if the reaction temperature is excessively high or if the stoichiometry is not carefully controlled. Using a slight excess of EMME can sometimes mitigate this issue.

Part 2: Thermal Cyclization

Question: During the high-temperature cyclization step in Dowtherm A, my reaction mixture turns black, and I get a very low yield of the desired ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate. How can I prevent this decomposition?

Answer: This issue, often referred to as charring, is the most critical challenge in the Gould-Jacobs reaction. It stems from the high temperatures required for the electrophilic cyclization to overcome the deactivating effect of the chloro group.

  • Mechanism Insight: The reaction is a 6-electron cyclization process.[4] High thermal energy is necessary for the electron-deficient aniline ring to attack the malonate moiety. However, exceeding the optimal temperature window leads to polymerization and decomposition.

  • Precise Temperature Control: The cyclization requires a very specific temperature, typically around 240-255°C. Use a high-temperature thermometer and a heating mantle with a temperature controller. Preheating the Dowtherm A or diphenyl ether solvent to the target temperature before adding the intermediate can ensure rapid and uniform heating, minimizing the time the material spends at intermediate temperatures where side reactions can occur.[3][5]

  • Reaction Time: The cyclization is often rapid at the correct temperature, typically complete within 30-60 minutes.[3] Prolonged heating dramatically increases the risk of decomposition. Monitor the reaction by TLC if possible (by carefully taking small, quenched aliquots) to determine the point of completion.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent oxidative side reactions that contribute to charring.

Troubleshooting_Cyclization Start Cyclization Reaction Failure (Low Yield / Charring) Q1 Was the reaction temperature precisely controlled at ~250°C? Start->Q1 A1_No Implement precise temperature control (controller, preheated solvent). Q1->A1_No No A1_Yes Proceed to next check. Q1->A1_Yes Yes Success Improved Yield & Purity A1_No->Success Q2 Was the reaction time minimized (e.g., < 1 hr)? A1_Yes->Q2 A2_No Monitor reaction by TLC. Avoid prolonged heating. Q2->A2_No No A2_Yes Proceed to next check. Q2->A2_Yes Yes A2_No->Success Q3 Was an inert atmosphere used? A2_Yes->Q3 A3_No Use N2 or Ar atmosphere to prevent oxidation. Q3->A3_No No Q3->Success Yes A3_No->Success

Caption: Troubleshooting flowchart for the thermal cyclization step.

Part 3: Saponification and Product Isolation

Question: The hydrolysis of my ethyl ester is incomplete, even after prolonged reflux in NaOH. How can I improve this final step?

Answer: Incomplete hydrolysis is usually a matter of reaction conditions or solubility.

  • Solubility: The ethyl ester intermediate is often poorly soluble in purely aqueous base. Adding a co-solvent like ethanol to the aqueous NaOH solution can significantly improve solubility and reaction rate.

  • Base Concentration and Stoichiometry: Use a sufficient excess of NaOH (e.g., 3-4 equivalents) to ensure the reaction goes to completion and to neutralize any acidic byproducts. A concentration of 2-4 M NaOH is typical.

  • Temperature: Ensure the mixture is heated to a steady reflux to provide enough energy for the saponification reaction.

Question: My final product, 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, shows signs of decarboxylation. How can I prevent this?

Answer: Your product is a vinylogous β-keto acid due to keto-enol tautomerism at the 4-hydroxy position, making it susceptible to decarboxylation upon heating.[6]

  • Mechanism of Decarboxylation: The 4-oxo tautomer can undergo decarboxylation through a cyclic 6-membered transition state, especially when heated under acidic or even neutral conditions.[7][8]

  • Avoid Excessive Heat: During workup and drying, avoid high temperatures. After acidification and filtration, dry the product under vacuum at a mild temperature (e.g., 40-50°C). Do not oven-dry at high temperatures.

  • pH Control During Isolation: The product is amphoteric. It is typically precipitated from the basic hydrolysis mixture by careful acidification with an acid like HCl to its isoelectric point, where it is least soluble. Overshooting the pH can lead to the formation of the more soluble hydrochloride salt.

Quantitative Data Summary

The following table provides a summary of typical reaction conditions and expected yields based on literature reports. Actual results may vary.

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Condensation 2-Chloroaniline, EMMENone110 - 1301.5 - 290 - 95[3]
Cyclization Diethyl ((2-chloroanilino)methylene)malonateDowtherm A250 - 2550.5 - 185 - 92[3]
Saponification Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, NaOHWater/EthanolReflux (~100)2 - 490 - 98General

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl ((2-chloroanilino)methylene)malonate

  • Combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in a round-bottom flask equipped with a short path distillation head.

  • Heat the mixture in an oil bath at 125-130°C for 1.5 hours. Ethanol will distill from the reaction mixture.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the 2-chloroaniline is consumed.

  • The resulting crude oil is typically of sufficient purity to be used directly in the next step without further purification.

Protocol 2: Thermal Cyclization to Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

  • In a separate flask equipped with a mechanical stirrer, thermometer, and reflux condenser, heat a high-boiling solvent such as Dowtherm A or diphenyl ether to 250°C under a nitrogen atmosphere.

  • Add the crude diethyl ((2-chloroanilino)methylene)malonate from the previous step dropwise to the hot solvent over 20-30 minutes.

  • Maintain the temperature at 250-255°C for an additional 30-45 minutes. The reaction is complete when ethanol evolution ceases.

  • Allow the reaction mixture to cool to approximately 80-100°C.

  • Add hexanes or toluene to precipitate the product.

  • Filter the resulting solid, wash thoroughly with hexanes to remove the high-boiling solvent, and then with acetone.[3]

  • Dry the solid under vacuum.

Protocol 3: Hydrolysis to 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

  • Suspend the crude ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide (3.0 eq).

  • Heat the mixture to reflux with stirring until the solid completely dissolves and the reaction is complete (monitor by TLC, approximately 2-4 hours).

  • Cool the solution to room temperature and filter to remove any insoluble impurities.

  • Place the filtrate in an ice bath and slowly add concentrated hydrochloric acid with vigorous stirring until the pH is approximately 2-3.

  • A precipitate will form. Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Filter the solid, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the final product under vacuum at 50°C.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. [Link]

  • Name-Reaction.com. (n.d.). Gould-Jacobs Reaction. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF. [Link]

  • Oprea, A., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. REV. CHIM. (Bucharest), 61(8), 744-747. [Link]

  • The Royal Society of Chemistry. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
  • Journal of Heterocyclic Chemistry. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. 45(2), 593-597. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • National Institutes of Health. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]

  • PubChem. (n.d.). Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate. [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • YouTube. (2025). Decarboxylation of Carboxylic Acids. [Link]

  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. [Link]

  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. [Link]

  • PubChemLite. (n.d.). 8-chloro-4-hydroxyquinoline-3-carboxylic acid. [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • ResearchGate. (n.d.). 1-(2-(DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5-AMINE. [Link]

  • Google Patents. (n.d.). CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
  • National Institutes of Health. (n.d.). 4-[(2-Chloro-4-nitrophenyl)diazenyl]-N,N-diethylaniline. [Link]

  • Brainscape. (n.d.). Organic Pharm Chem Flashcards. [Link]

Sources

Troubleshooting

how to increase the solubility of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid for biological assays

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. This document provides in-depth troubleshooting advice and detailed protocols fo...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the scientific rationale and practical steps to achieve successful and reproducible experimental outcomes.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when handling 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

Q1: Why is 8-Chloro-4-hydroxyquinoline-3-carboxylic acid so poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?

Answer: The limited aqueous solubility of this compound stems directly from its molecular structure. It possesses a large, planar, and hydrophobic quinoline ring system, further enhanced by a lipophilic chlorine atom[1][2]. While it has two ionizable functional groups—a carboxylic acid and a 4-hydroxy group—their contribution to solubility is highly dependent on the pH of the medium.

  • The Carboxylic Acid Group: Like most carboxylic acids, this group has an acidic pKa, typically in the range of 3-5. At neutral pH (7.4), it is only partially deprotonated to its highly soluble carboxylate salt form. A significant portion of the molecules remains in the protonated, uncharged state, which is poorly soluble in water.

  • The Quinoline Ring and Hydroxyl Group: The quinoline nitrogen is weakly basic, and the 4-hydroxy group is weakly acidic. Their ionization states also influence solubility, but the carboxylic acid is the primary driver for pH-dependent solubility manipulation[3][4].

Therefore, in standard physiological buffers, the molecule's overall hydrophobic character dominates, leading to poor dissolution.

Q2: I need to prepare a concentrated stock solution. What is the universally recommended first approach?

Answer: For initial characterization and most applications, preparing a high-concentration stock solution in an organic solvent is the most reliable starting point. Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this purpose due to its exceptional ability to dissolve a wide range of both polar and nonpolar compounds[5][6].

Causality: DMSO is a highly polar, aprotic solvent that can disrupt the intermolecular forces (like hydrogen bonding and π-stacking) between the compound molecules, allowing them to be solvated effectively. We recommend preparing a stock solution in the 10-50 mM range in 100% anhydrous DMSO. For detailed steps, see Protocol 2 .

Q3: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. What should I do?

Answer: This is a very common and expected phenomenon known as "aqueous precipitation." It occurs because the compound is highly soluble in the organic stock but poorly soluble in the final aqueous environment. The key is to manage the transition between these two solvent systems carefully.

Here are several field-proven strategies to overcome this:

  • Minimize the Final DMSO Concentration: The most critical factor is to keep the final concentration of DMSO in your assay as low as possible. High concentrations of DMSO can be toxic to cells and interfere with assay components[7][8]. A final concentration of <0.5% (v/v) is a standard recommendation, with <0.1% being preferable for sensitive cell lines [5][9].

  • Perform Stepwise (Serial) Dilutions: Instead of a large, single-step dilution (e.g., 1 µL of 10 mM stock into 1 mL of buffer), perform a series of intermediate dilutions. This gradual reduction in solvent strength can prevent the compound from crashing out of solution[9]. For example, you could first dilute the DMSO stock into a small volume of media containing serum (which can help stabilize the compound) before the final dilution.

  • Increase Mixing Energy: When performing the final dilution step, vortex or pipette vigorously to rapidly disperse the compound, preventing localized high concentrations that can initiate precipitation.

  • Consider an Alternative Strategy: If precipitation persists even with optimized dilution techniques, it indicates that the intrinsic aqueous solubility is too low for the desired concentration. In this case, you should consider pH adjustment (Protocol 1 ) or using solubilizing excipients like cyclodextrins (Protocol 3 ).

Q4: Can I dissolve the compound directly in an aqueous solution using pH? What are the risks?

Answer: Yes, this is an excellent and often overlooked primary strategy. The principle is to convert the poorly soluble carboxylic acid into its highly soluble carboxylate salt[10][11].

Mechanism: By adding a base (e.g., Sodium Hydroxide, NaOH), you increase the pH of the solution. Once the pH is approximately 2 units higher than the pKa of the carboxylic acid group, over 99% of the compound will be in the ionized, water-soluble salt form.

Recommendation: Aim for a final pH of 7.5 to 8.5. This is typically compatible with many biological assays. See Protocol 1 for a step-by-step guide.

Potential Risks:

  • Assay Incompatibility: The required basic pH may not be suitable for your specific cells or enzyme system.

  • Stability: The compound may be less stable at a higher pH. A preliminary stability test is recommended if you plan to store the solution.

  • Buffering Capacity: Ensure your final assay buffer has sufficient capacity to maintain the desired pH after adding the basic stock solution.

Q5: My assay is incompatible with both DMSO and high pH. What are my other options?

Answer: When common solvents are not an option, the use of formulation excipients is the next logical step. The most effective and widely used excipients for this purpose are cyclodextrins[12][13].

Mechanism of Action: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-hating) inner cavity[14]. The hydrophobic quinoline portion of your compound can insert itself into this cavity, forming a "drug-cyclodextrin inclusion complex." This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound without chemically modifying it[15][16].

Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective and biocompatible choice. It can increase solubility by several orders of magnitude and often has minimal impact on in vitro assays at typical working concentrations[7][17]. See Protocol 3 for methodology.

Solubilization Strategy Decision Workflow

This diagram outlines a logical workflow to help you select the most appropriate solubilization strategy for your specific experimental needs.

G cluster_start cluster_decision1 cluster_dmso_path cluster_aqueous_path start 8-Chloro-4-hydroxyquinoline- 3-carboxylic acid (Powder) d1 Is a concentrated organic stock solution acceptable for your workflow? start->d1 p1 Use Protocol 2: Prepare 10-50 mM stock in anhydrous DMSO. d1->p1  Yes d3 Is a basic pH (7.5-8.5) compatible with your biological assay? d1->d3  No d2 Does compound precipitate upon dilution into aqueous assay medium? p1->d2 p2 Proceed with Assay (Keep final DMSO <0.5%) Include vehicle control. d2->p2  No p3 Troubleshoot: 1. Use stepwise dilution. 2. Reduce final concentration. 3. Switch to an alternative method. d2->p3  Yes p4 Use Protocol 1: Solubilize directly in buffer using NaOH. d3->p4  Yes p5 Use Protocol 3: Formulate with HP-β-Cyclodextrin to create a water-soluble inclusion complex. d3->p5  No end_aq Proceed with Assay (Aqueous Solution) Include vehicle control. p4->end_aq p5->end_aq

Caption: Decision workflow for solubilizing 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

Method Comparison

This table provides a high-level summary of the primary solubilization methods to help guide your decision-making process.

MethodMechanism of ActionProsConsMax Final Conc. in Assay
pH Adjustment Ionization of the carboxylic acid to a soluble carboxylate salt.[3]High aqueous concentration achievable; avoids organic solvents.Requires a pH that might not be compatible with the assay; potential for compound instability.N/A (pH is the constraint)
DMSO Co-solvent Solvation in a polar aprotic organic solvent.[5]Simple, fast, and effective for creating high-concentration stocks.Can be toxic to cells; may interfere with assays; compound can precipitate on dilution.< 0.5% (v/v) recommended[8][9]
Cyclodextrin Formation of a water-soluble inclusion complex.[12][14]Excellent for increasing aqueous solubility; reduces solvent toxicity; biocompatible.May require overnight incubation to dissolve; potential for interactions with other assay components.Typically up to 1-5% (w/v) of HP-β-CD is well-tolerated[7]

Detailed Experimental Protocols

Note: Always use appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, when handling chemical compounds and solvents.

Protocol 1: Basic Solubilization via pH Adjustment

This protocol is ideal when you need to avoid organic solvents and your assay can tolerate a slightly basic pH.

  • Weigh Compound: Accurately weigh the desired amount of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid into a sterile conical tube.

  • Initial Suspension: Add approximately 80% of your final desired volume of the aqueous buffer (e.g., PBS, Tris). The compound will likely remain as a suspension.

  • Titrate with Base: While vortexing or stirring vigorously, add a 0.1 M or 1 M NaOH solution dropwise. Monitor the suspension. Continue adding base until the solid completely dissolves, indicating the formation of the soluble sodium salt.

  • pH Measurement & Adjustment: Use a calibrated pH meter to check the pH of the solution. If necessary, adjust the pH to your desired final value (e.g., pH 8.0) using dilute NaOH or HCl.

  • Final Volume: Add the aqueous buffer to reach the final desired concentration.

  • Sterilization: If required for cell culture, sterilize the final solution by passing it through a 0.22 µm syringe filter.

Protocol 2: High-Concentration Stock Preparation in DMSO

This is the standard method for preparing a stock solution for serial dilution.

  • Weigh Compound: Accurately weigh the compound into a sterile, amber glass vial or a polypropylene tube.

  • Add Solvent: Add the calculated volume of anhydrous (cell culture grade) DMSO to achieve the desired molarity (e.g., 10 mM or 50 mM)[6][18].

  • Promote Dissolution: Cap the vial securely and vortex for 1-2 minutes. If the compound does not fully dissolve, use a water bath sonicator or gently warm the solution to 37°C for 5-10 minutes. Visually inspect to ensure no solid particles remain.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles[5]. Store tightly sealed at -20°C or -80°C for long-term stability.

  • Assay Preparation: For the experiment, thaw an aliquot and perform serial dilutions as required to reach the final working concentration in your assay medium, ensuring the final DMSO concentration remains below 0.5%[9].

Protocol 3: Enhanced Aqueous Solubilization using HP-β-Cyclodextrin

This protocol is the best choice when both organic solvents and pH shifts are incompatible with your experiment.

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer or cell culture grade water. For example, to make a 20% solution, dissolve 20 g of HP-β-CD in a final volume of 100 mL. Gentle warming may be required.

  • Add Compound: Add the pre-weighed 8-Chloro-4-hydroxyquinoline-3-carboxylic acid powder directly to the HP-β-CD solution.

  • Facilitate Complexation: Cap the container and place it on a rotator or magnetic stirrer. Allow the mixture to agitate at room temperature for 12-24 hours. This extended time is necessary to allow the compound to partition into the cyclodextrin cavities and form stable inclusion complexes[15][17].

  • Remove Undissolved Compound: After incubation, visually inspect the solution. To ensure you have a true solution of the complex, centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes) and collect the supernatant, or filter it through a 0.22 µm filter. The resulting clear solution contains your solubilized compound.

  • Determine Concentration (Optional but Recommended): The concentration of the dissolved compound should be analytically determined using a method like UV-Vis spectrophotometry or HPLC with a standard curve, as the maximum solubility in a given cyclodextrin solution is not always predictable.

References

  • Crini, G. (2014). A History of Cyclodextrins. Chemical Reviews, 114(21), 10940-10975. [Link]

  • Avdeef, A. (2001). Physicochemical Profiling: Solubility, Permeability and Ionization. Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 109. [Link]

  • Elite Biogenix. (n.d.). DMSO Solution 60ml. [Link]

  • Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Solubility of cyclodextrins and drug/cyclodextrin complexes. Molecules, 23(5), 1161. [Link]

  • Streng, W. H. (1984). The effect of pH on the solubility of quinolone compounds. International Journal of Pharmaceutics, 20(1-2), 177-184. [Link]

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [Link]

  • SciSpace. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Tofte, J. N., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(4), 1435-1443. [Link]

  • Maxanim. (n.d.). Dimethyl Sulfoxide (DMSO), cell culture reagent. [Link]

  • PubChemLite. (n.d.). 8-chloro-4-hydroxyquinoline-3-carboxylic acid. [Link]

  • R&D Chemicals. (n.d.). 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid. [Link]

  • ResearchGate. (2015). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Semantic Scholar. (2015). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • MySkinRecipes. (n.d.). 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. [Link]

  • National Institutes of Health (NIH). (2014). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • PubChem. (n.d.). 8-Chloro-2-hydroxyquinoline-4-carboxylic acid. [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • PubMed. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Molecular Sciences, 13(9), 10935-10945. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Staigent Technologies. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid ethyl ester. [Link]

Sources

Optimization

Technical Support Center: Crystallization of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

Welcome to the technical support resource for the crystallization of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS: 35966-16-6).[1] This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the crystallization of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS: 35966-16-6).[1] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions to common challenges encountered during the crystallization of this compound.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing diagnostic workflows and corrective actions based on established crystallographic principles.

Problem: My compound "oils out" instead of crystallizing. What is happening and what should I do?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase (an oil or emulsion) rather than a solid crystalline phase.[2][3] This typically occurs when the solution is cooled too quickly or is overly supersaturated, causing the solute to come out of solution at a temperature above its melting point in the solvent system.[4] Oiled-out products are often impure because the liquid droplets can readily dissolve impurities.[3][4]

Probable Causes & Recommended Solutions:

Probable CauseRecommended SolutionScientific Rationale
Excessive Supersaturation / Rapid Cooling 1. Re-heat the solution until the oil redissolves. 2. Add a small amount (5-10% more) of the hot solvent to create a slightly more dilute solution.[2][4] 3. Allow the solution to cool much more slowly. Let it cool to room temperature on the benchtop, then transfer it to a refrigerator.Reducing the cooling rate and concentration lowers the level of supersaturation at any given temperature, providing more time for the ordered process of crystal nucleation and growth to occur instead of liquid-liquid phase separation.
Inappropriate Solvent Choice 1. Select a solvent with a different polarity or consider a binary (two-component) solvent system.[2] 2. A good starting point is to dissolve the compound in a "good" solvent (e.g., DMF, DMSO) and slowly add a "poor" or "anti-solvent" (e.g., water, heptane) at an elevated temperature until turbidity persists.The solvent directly influences solubility and molecular interactions. If the solute-solute interactions are much stronger than solute-solvent interactions at the point of supersaturation, molecules may aggregate into a disordered, liquid-like state. A different solvent can mediate these interactions more effectively.[5]
High Impurity Load 1. If the crude material is highly impure, consider a preliminary purification step like column chromatography or a charcoal treatment before crystallization.[4]Impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[4] Removing them can restore the normal melting behavior.
Troubleshooting Workflow for Oiling Out

G start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Solvent (5-10%) reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool success Crystals Formed slow_cool->success Success fail Oiling Out Persists slow_cool->fail Failure change_solvent Change Solvent System fail->change_solvent seed Try Seeding at Lower Saturation fail->seed change_solvent->reheat

Caption: A decision-making workflow for addressing oiling out during crystallization.

Problem: I am getting a very low yield after recrystallization. Why?

Answer:

A low yield is typically a result of excessive loss of the compound to the mother liquor (the remaining solution after filtration).[4] This can happen for several reasons, primarily related to solvent volume and temperature.

Probable Causes & Recommended Solutions:

Probable CauseRecommended SolutionScientific Rationale
Too Much Solvent Used Use the minimum amount of hot solvent required to fully dissolve the compound. To check for product in the mother liquor, take a small sample and evaporate the solvent. A significant solid residue indicates substantial product loss.[4] You can recover some product by partially evaporating the solvent from the mother liquor and cooling again for a second crop of crystals.Crystallization relies on the difference in solubility of the compound at high and low temperatures. Using an excessive volume of solvent means that a larger amount of the compound will remain soluble even at the lower temperature, reducing the overall yield.
Premature Crystallization During a hot filtration step (if performed to remove insoluble impurities), ensure the solution, funnel, and receiving flask are kept hot to prevent the product from crystallizing on the filter paper or in the funnel stem.The compound is least soluble at lower temperatures. If the apparatus is cold, it will induce rapid, premature crystallization, leading to product loss before the main cooling stage.
Inappropriate Solvent Choice The chosen solvent may be too good; the compound has high solubility even at low temperatures. Try a solvent in which the compound is less soluble, or use a binary solvent system where you can add an anti-solvent to reduce the final solubility.[2]The ideal solvent provides high solubility at elevated temperatures but low solubility at cold temperatures. This differential is what drives high-yield precipitation upon cooling.
Problem: The purity of my material is not improving after crystallization.

Answer:

If recrystallization fails to improve purity, it suggests that the chosen solvent is not effective at separating the target compound from the impurities.

Probable Causes & Recommended Solutions:

Probable CauseRecommended SolutionScientific Rationale
Similar Solubility Profiles The impurities may have a solubility profile very similar to your product in the chosen solvent. A different solvent or solvent system is required to exploit differences in solubility.[2] Conduct a systematic solvent screen (see protocol below).The principle of purification by crystallization is based on the impurities being either much more soluble (staying in the mother liquor) or much less soluble (removed by hot filtration) than the desired compound. If solubilities are similar, they will co-precipitate.
Co-Crystal Formation In some cases, the impurity may form a co-crystal with your target compound, incorporating it into the crystal lattice.[2] This can be challenging to resolve by simple recrystallization.Co-crystallization is a phenomenon where two or more different molecules exist in the same crystal lattice in a stoichiometric ratio. If this occurs, a different purification technique, such as chromatography, may be necessary.
Rapid Crystallization If crystals form too quickly ("crash out"), impurities can become trapped within the growing crystal lattice.[4]Slow crystal growth is essential for purity. It allows molecules of the correct compound to selectively deposit onto the lattice, while impurity molecules remain in the solution. If crystallization is too fast, this selective process is bypassed.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for crystallizing 8-Chloro-4-hydroxyquinoline-3-carboxylic acid?

A1: Finding the ideal solvent requires a screening approach, as the molecule possesses both polar (carboxylic acid, hydroxy group, quinoline nitrogen) and non-polar (chlorinated aromatic ring) features. The goal is to find a solvent or solvent system where the compound is highly soluble when hot but sparingly soluble when cold.

Recommended Solvents for Screening:

Solvent ClassExamplesPolarityComments
Alcohols Ethanol, Methanol, IsopropanolPolar ProticOften effective for compounds with hydrogen-bonding groups. Ethanol is a good first choice.[2][6]
Ketones AcetonePolar AproticGood general-purpose solvent. Its volatility can be a challenge for slow cooling.
Esters Ethyl AcetateMedium PolarityCan be effective but may have lower solvating power for the polar groups.
Amides N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High Polarity AproticThese are very strong solvents and will likely dissolve the compound well. They are best used as the "good" solvent in a binary system with an anti-solvent like water, as their high boiling points make them difficult to remove.
Binary Systems DMF/Water, Ethanol/Water, Acetone/HeptaneVariableHighly recommended. Dissolve the compound in a minimum of the "good" solvent (e.g., DMF) and add the "poor" anti-solvent (e.g., water) dropwise at an elevated temperature until the solution becomes cloudy, then add a drop of the good solvent to clarify before cooling.
Q2: How does pH affect the crystallization of this compound?

A2: The pH of the solution is a critical parameter due to the presence of the carboxylic acid and the basic quinoline nitrogen. The solubility of the compound will be highly pH-dependent.

  • At low pH (acidic): The carboxylic acid group is fully protonated (-COOH), and the quinoline nitrogen may be protonated. The molecule will be less polar.

  • At high pH (basic): The carboxylic acid group will be deprotonated to a carboxylate (-COO⁻), making the molecule a salt and significantly increasing its solubility in polar solvents like water.

  • Near the pKa: Crystallization is often most effective at a pH near the pKa of the carboxylic acid group. At this pH, the molecule is in its neutral, less soluble form, promoting precipitation from the solution. The transformation of amorphous calcium carbonate has been shown to be highly dependent on pH, illustrating the importance of this parameter in crystallization processes.[7]

Therefore, adjusting the pH by adding an acid (like HCl) to a basic solution of the compound can be a powerful method to induce crystallization.[6]

Q3: Could polymorphism or tautomerism affect my results?

A3: Yes, both are important considerations for quinoline-based structures.

  • Polymorphism: This is the ability of a compound to exist in two or more different crystal lattice arrangements.[8] Different polymorphs can have different properties, such as solubility, stability, and melting point. It is known that the crystallization of polymorphs can be influenced by factors like the choice of solvent, cooling rate, and temperature.[9] Related structures, like 8-hydroxyquinoline, are known to exhibit polymorphism.[10][11] If you observe different crystal habits or properties from batch to batch, you may be isolating different polymorphs.

  • Tautomerism: Quinoline carboxylic acids can exist in tautomeric forms, particularly a zwitterionic form where the quinoline nitrogen is protonated and the carboxylic acid is deprotonated.[12][13] The 4-hydroxyquinoline moiety can also exist in equilibrium with its 4-quinolone tautomer. These different forms can co-exist and will influence hydrogen bonding, crystal packing, and ultimately which polymorphic form is favored.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Place approximately 10-20 mg of your crude 8-Chloro-4-hydroxyquinoline-3-carboxylic acid into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise at room temperature. Note the solubility.

  • Heating: If the compound is insoluble at room temperature, gently heat the tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observation: Observe which tubes produce a good yield of crystalline solid. The ideal solvent is one that requires a minimal volume to dissolve the compound when hot but yields a large amount of precipitate when cold.

Protocol 2: Standard Recrystallization Workflow
  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent (from your screening) in small portions, heating the mixture with swirling (e.g., on a hot plate) until the compound is just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated powder funnel. Pour the hot solution through the funnel into a clean, pre-heated flask.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Avoid disturbing the flask. Once at room temperature, you can place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

General Recrystallization Workflow Diagram

G cluster_main Recrystallization Process A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (If Needed) A->B C 3. Cool Solution Slowly (Induces Crystallization) A->C No Insoluble Impurities B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash Crystals with Cold Solvent D->E F 6. Dry Pure Crystals E->F

Caption: A step-by-step diagram of a typical laboratory recrystallization procedure.

References
  • Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. (n.d.). Benchchem.
  • Crystallization of an active pharmaceutical ingredient that oils out. (n.d.). ResearchGate.
  • Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid. (n.d.). Benchchem.
  • Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. (n.d.). PMC.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. (n.d.). ResearchGate.
  • 8-chloro-4-hydroxyquinoline-3-carboxylic acid (C10H6ClNO3). (n.d.). PubChem.
  • 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
  • Strategy for control of crystallization of polymorphs. (n.d.). ResearchGate.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Compound 8-chloro-4-hydroxyquinoline-3-carboxylic acid. (n.d.). Chemdiv.
  • Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. (n.d.). ResearchGate.
  • Crystal Polymorphism in Pharmaceutical Science. (n.d.). ResearchGate.
  • The role of pH and Mg on the stability and crystallization of amorphous calcium carbonate. (2012, September 1). Geochimica et Cosmochimica Acta.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Derivatizing 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

Welcome to the technical support center for the derivatization of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of modifying this versatile scaffold. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the success of your synthetic endeavors.

I. Understanding the Molecule: Key Reactive Sites

8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a multifunctional molecule with several reactive sites that can be selectively targeted for derivatization. Understanding the interplay of these functional groups is crucial for successful reaction optimization.

  • Carboxylic Acid (-COOH) at C3: This is the most common site for derivatization, readily undergoing esterification or amidation to introduce a wide variety of substituents.

  • Hydroxy Group (-OH) at C4: As a vinylogous acid, this hydroxyl group is less nucleophilic than a typical alcohol but can be alkylated or acylated under specific conditions. Its presence can also influence the reactivity of the carboxylic acid.

  • Quinoline Ring: The aromatic ring system can undergo electrophilic substitution, although the existing electron-withdrawing groups can make this challenging.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when working with 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

Q1: What are the most common derivatization reactions for this molecule?

The most frequently performed derivatizations target the carboxylic acid group at the 3-position. These include:

  • Esterification: Conversion of the carboxylic acid to an ester, often to improve solubility or as a protecting group.

  • Amidation: Formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine, a key reaction in the synthesis of many biologically active compounds.[1]

Q2: How can I monitor the progress of my derivatization reaction?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. A more quantitative analysis can be achieved using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4]

Q3: What are the key safety precautions when working with this compound and its derivatives?

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information for all reagents used.

III. Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of potential issues you may encounter during the derivatization of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, along with their probable causes and recommended solutions.

A. Esterification Reactions

Esterification of the C3-carboxylic acid is a fundamental transformation. The Fischer esterification, using an alcohol in the presence of an acid catalyst, is a common approach.[5]

Issue 1: Low or No Product Formation

  • Probable Cause 1: Incomplete Activation of the Carboxylic Acid. In acid-catalyzed esterification, protonation of the carbonyl oxygen is a critical first step to enhance the electrophilicity of the carbonyl carbon.[5]

    • Solution: Ensure a strong acid catalyst (e.g., H₂SO₄, TsOH) is used in sufficient quantity. For sensitive substrates, milder activating agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can be more effective.[6]

  • Probable Cause 2: Unfavorable Reaction Equilibrium. The Fischer esterification is a reversible reaction, and the presence of water can drive the equilibrium back towards the starting materials.[5]

    • Solution: Use the alcohol as the solvent to push the equilibrium towards the product. Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Probable Cause 3: Steric Hindrance. A bulky alcohol or substituents on the quinoline ring can sterically hinder the approach of the nucleophile.

    • Solution: Increase the reaction temperature and time. Consider using a less sterically hindered alcohol if the experimental design allows.

Issue 2: Formation of Side Products

  • Probable Cause: Reaction at the 4-Hydroxy Group. Under forcing conditions, the 4-hydroxy group can also be esterified.

    • Solution: Use milder reaction conditions (lower temperature, shorter reaction time). Alternatively, protect the 4-hydroxy group prior to esterification. A common protecting group strategy involves reaction with a suitable protecting agent that can be later removed.

B. Amidation Reactions

Amide bond formation is a cornerstone of medicinal chemistry. This is typically achieved by activating the carboxylic acid followed by the addition of an amine.

Issue 1: Failure to Form the Amide Product

  • Probable Cause 1: Inefficient Carboxylic Acid Activation. Similar to esterification, the carboxylic acid needs to be activated to react with the amine.

    • Solution: Utilize standard peptide coupling reagents such as HOBt/EDC, HATU, or BOP.[7] These reagents form a highly reactive activated ester in situ, which readily reacts with the amine.

  • Probable Cause 2: Low Nucleophilicity of the Amine. Electron-withdrawing groups on the amine or significant steric bulk can reduce its nucleophilicity.

    • Solution: Increase the reaction temperature and consider using a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction and to deprotonate the amine salt if it is used as a starting material.

Issue 2: Racemization (for chiral amines)

  • Probable Cause: Over-activation of the Carboxylic Acid. Certain activating agents and reaction conditions can lead to the formation of an oxazolone intermediate, which can cause racemization of an adjacent chiral center in the amine.

    • Solution: Use coupling reagents known to suppress racemization, such as HATU or COMU. Maintain a low reaction temperature.

IV. Experimental Protocols & Data

Protocol 1: General Procedure for Esterification (Fischer Method)
  • Suspend 8-Chloro-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in the desired alcohol (e.g., ethanol, methanol), which will also serve as the solvent.

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Amidation using EDC/HOBt
  • Dissolve 8-Chloro-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in the same anhydrous solvent.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature overnight, or until completion is indicated by TLC.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Recommended Solvents and Bases for Derivatization Reactions
Reaction TypeRecommended SolventsRecommended Bases
Esterification Alcohol (corresponding to the desired ester), DioxaneN/A (Acid-catalyzed)
Amidation DMF, DCM, THFDIPEA, Triethylamine (Et₃N)

V. Visualizing the Workflow

Diagram 1: General Workflow for Derivatization

G cluster_start Starting Material cluster_ester Esterification cluster_amide Amidation start 8-Chloro-4-hydroxyquinoline-3-carboxylic acid ester_reagents Alcohol, Acid Catalyst (e.g., H₂SO₄) start->ester_reagents amide_reagents Amine, Coupling Agents (e.g., EDC, HOBt) start->amide_reagents ester_product Ester Derivative ester_reagents->ester_product Reaction amide_product Amide Derivative amide_reagents->amide_product Reaction

Caption: General workflow for esterification and amidation.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_ester Esterification Issues cluster_amide Amidation Issues start Low or No Product Yield cause1_ester Incomplete Activation start->cause1_ester cause2_ester Unfavorable Equilibrium start->cause2_ester cause3_ester Steric Hindrance start->cause3_ester cause1_amide Inefficient Activation start->cause1_amide cause2_amide Low Amine Nucleophilicity start->cause2_amide sol1_ester Use Stronger Acid or Coupling Agents cause1_ester->sol1_ester Solution sol2_ester Remove Water (Dean-Stark) cause2_ester->sol2_ester Solution sol3_ester Increase Temperature/Time cause3_ester->sol3_ester Solution sol1_amide Use Peptide Coupling Reagents (HATU) cause1_amide->sol1_amide Solution sol2_amide Increase Temperature, Add Non-nucleophilic Base cause2_amide->sol2_amide Solution

Caption: Troubleshooting flowchart for low reaction yield.

VI. References

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC - NIH. (2023-05-16). Available from: [Link]

  • Optimization of the derivatization reaction using an eight-point... - ResearchGate. Available from: [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available from: [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - ResearchGate. Available from: [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC - NIH. (2013-10-31). Available from: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available from: [Link]

  • esterification of carboxylic acids with - Organic Syntheses Procedure. Available from: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015-12-03). Available from: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available from: [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. Available from: [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - MDPI. Available from: [Link]

  • Derivatization of carboxylic groups prior to their LC analysis – A review - OUCI. Available from: [Link]

  • Derivatization of carboxylic groups prior to their LC analysis – A review - ResearchGate. Available from: [Link]

  • Amidation of Carboxylic Acids - YouTube. (2017-03-13). Available from: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. Available from: [Link]

  • Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide - Organic Syntheses. (2012-04-16). Available from: [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Available from: [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC. (2017-10-29). Available from: [Link]

  • Acids: Derivatization for GC Analysis. Available from: [Link]

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Optimization

Technical Support Center: Navigating and Overcoming Resistance to 8-Chloro-4-hydroxyquinoline-3-carboxylic Acid-Based Anticancer Agents

Welcome to the technical support center for researchers utilizing 8-Chloro-4-hydroxyquinoline-3-carboxylic acid and its derivatives. This guide is designed to serve as a primary resource for scientists and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 8-Chloro-4-hydroxyquinoline-3-carboxylic acid and its derivatives. This guide is designed to serve as a primary resource for scientists and drug development professionals encountering or anticipating acquired resistance in their preclinical cancer models. As a class of compounds showing significant promise for their antiproliferative activities, understanding and overcoming resistance is paramount to advancing their therapeutic potential.[1][2][3][4]

This document provides a structured, in-depth exploration of potential resistance mechanisms, frequently asked questions, and validated experimental protocols to troubleshoot and counteract diminished compound efficacy.

Section 1: Understanding the Landscape of Resistance

Quinoline-based compounds, including 8-hydroxyquinoline derivatives, exert their anticancer effects through various mechanisms, such as the induction of apoptosis and potentially DNA damage or metal chelation.[3][5][6] Resistance to such agents is not a single event but a multifactorial process. Based on extensive research into quinoline-based therapeutics and general oncology drug resistance, we can anticipate three primary categories of resistance mechanisms that researchers may encounter.

  • Reduced Intracellular Drug Accumulation: The cancer cell actively prevents the compound from reaching its target.

  • Target Modification and Pathway Redundancy: The cellular target of the compound is altered, or the cell activates alternative survival pathways.

  • Inhibition of Apoptotic Signaling: The cell develops mechanisms to evade programmed cell death signals initiated by the compound.

This guide will provide practical, experimental strategies to dissect and address each of these areas.

Section 2: Frequently Asked Questions (FAQs)

Here we address common issues and initial observations that may indicate the development of resistance.

Q1: My cancer cell line, which was initially sensitive to my 8-Chloro-4-hydroxyquinoline-3-carboxylic acid derivative, now requires a significantly higher concentration to achieve the same level of growth inhibition. What is the first step to confirm resistance?

A1: The first step is to quantitatively confirm the shift in potency. You should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of your resistant cell line to the parental (sensitive) cell line.[7] A significant increase (typically cited as a 3- to 10-fold increase or more) in the IC50 value is a clear indicator of acquired resistance.[7] It is crucial to ensure this is a stable phenotypic change by culturing the cells in the absence of the drug for several passages and then re-assessing the IC50.

Q2: I have confirmed a stable resistant phenotype. What are the most common initial mechanisms I should investigate?

A2: The most prevalent initial mechanism for many small molecule inhibitors is increased drug efflux mediated by ATP-binding cassette (ABC) transporters.[2][5][8][9] These membrane proteins act as pumps, actively removing the drug from the cell and reducing its intracellular concentration.[2] Key transporters implicated in multidrug resistance include P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[5][8] Investigating the expression and function of these transporters is a logical starting point.

Q3: My cells appear healthy and are proliferating despite treatment, but standard cell viability assays (like MTT or resazurin) show inconsistent results. What could be happening?

A3: This could indicate several issues. First, ensure your assay conditions are optimized, as factors like cell seeding density and incubation time can affect results.[10][11][12] Second, the resistance mechanism itself might interfere with the assay. For instance, if the compound induces senescence rather than immediate cell death, metabolic assays might not accurately reflect the loss of proliferative capacity. Consider complementing viability assays with direct cell counting, colony formation assays, or assays that measure apoptosis (e.g., Annexin V staining) to get a clearer picture.

Q4: Can I prevent resistance from developing in my long-term in vitro or in vivo experiments?

A4: While completely preventing resistance is challenging, certain strategies can delay its onset. One common approach is combination therapy.[13] By using your quinoline-based compound with another agent that has a different mechanism of action, you reduce the probability of cells developing simultaneous resistance to both.[13] For example, combining your compound with an inhibitor of a known survival pathway (like a STAT3 inhibitor) could be a powerful strategy.[1][6]

Section 3: Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows to identify and potentially overcome specific resistance mechanisms.

Guide 1: Investigating Drug Efflux via ABC Transporters

A primary suspect in acquired resistance is the overexpression of ABC transporters.[8][9] This guide helps you determine if your resistant cells are actively pumping out the compound.

Step 1: Gene and Protein Expression Analysis

  • Objective: To determine if known multidrug resistance-associated ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) are upregulated in your resistant cell line compared to the parental line.

  • Protocol: Quantitative Real-Time PCR (qRT-PCR)

    • Culture both parental and resistant cells to ~80% confluency.

    • Isolate total RNA using a standard protocol (e.g., TRIzol extraction).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using validated primers for ABCB1, ABCC1, ABCG2, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression in resistant cells relative to parental cells.

  • Protocol: Western Blotting

    • Prepare whole-cell lysates from parental and resistant cells.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies specific for P-gp, MRP1, and BCRP. Use an antibody for a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.

Step 2: Functional Efflux Assays

  • Objective: To functionally confirm that increased transporter expression leads to enhanced drug efflux. This is often done by co-administering the quinoline compound with a known inhibitor of ABC transporters to see if sensitivity can be restored.

  • Protocol: Chemosensitization Assay

    • Plate both parental and resistant cells in 96-well plates.

    • Treat the cells with a dose-response curve of your 8-Chloro-4-hydroxyquinoline-3-carboxylic acid derivative, both in the presence and absence of a fixed, non-toxic concentration of an ABC transporter inhibitor.

      • Common Inhibitors: Verapamil (P-gp), MK-571 (MRP1), Ko143 (BCRP).

    • Incubate for 48-72 hours.

    • Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, SRB).

    • Expected Outcome: If efflux is the primary resistance mechanism, the IC50 of your compound in the resistant cell line will decrease significantly in the presence of the specific transporter inhibitor, indicating restored sensitivity.

Data Presentation: Expected Outcomes of Efflux Investigation

Assay Parental Cells Resistant Cells (No Inhibitor) Resistant Cells (+ Efflux Inhibitor) Interpretation
qRT-PCR (Fold Change) 1x (Baseline)>5x for ABCB1N/AUpregulation of efflux pump gene.
Western Blot Low/No P-gpHigh P-gpN/AOverexpression of efflux pump protein.
IC50 (µM) 0.5 µM15 µM1.2 µMRe-sensitization confirms functional role of efflux pump.

Logical Workflow for Investigating Drug Efflux

Efflux_Workflow start Observe Increased IC50 in Resistant Cells q_pcr qRT-PCR for ABCB1, ABCC1, ABCG2 start->q_pcr Hypothesize efflux western Western Blot for P-gp, MRP1, BCRP q_pcr->western If gene upregulation is observed conclusion_neg Conclusion: Efflux is not the primary mechanism. Proceed to Guide 2. q_pcr->conclusion_neg If no significant upregulation chemo_assay Chemosensitization Assay with Inhibitors (e.g., Verapamil) western->chemo_assay If protein overexpression is confirmed western->conclusion_neg If no protein overexpression conclusion_pos Conclusion: Resistance is mediated by ABC Transporter Efflux chemo_assay->conclusion_pos If IC50 is reversed chemo_assay->conclusion_neg If IC50 is not reversed

Caption: Workflow to confirm ABC transporter-mediated drug efflux.

Guide 2: Investigating Alterations in Apoptosis and Survival Signaling

If drug efflux is not the cause, resistance may stem from the cell's ability to evade apoptosis or activate pro-survival pathways.[3] Key players in this process are the Bcl-2 family of proteins, which regulate apoptosis, and signaling pathways like STAT3, which promote cell survival.[1][3][6]

Step 1: Assessing the Apoptotic Response

  • Objective: To determine if resistant cells have a blunted apoptotic response to the compound compared to parental cells.

  • Protocol: Annexin V/Propidium Iodide (PI) Staining

    • Treat both parental and resistant cells with your compound at equipotent concentrations (e.g., 1x and 3x their respective IC50 values) for 24-48 hours.

    • Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the cell populations by flow cytometry.

    • Expected Outcome: Parental cells should show a significant increase in the Annexin V positive population (early and late apoptosis) after treatment. Resistant cells may show a much smaller increase, indicating a failure to undergo apoptosis.

Step 2: Profiling Key Apoptosis and Survival Proteins

  • Objective: To identify changes in the expression of key regulatory proteins.

  • Protocol: Western Blotting

    • Prepare lysates from parental and resistant cells (both untreated and treated with your compound).

    • Perform Western blotting as described previously, using antibodies against:

      • Anti-Apoptotic Proteins: Bcl-2, Mcl-1, Bcl-xL.[3]

      • Pro-Apoptotic Proteins: Bax, Bak.

      • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP.

      • Survival Pathway Activation: Phospho-STAT3 (Tyr705), Total STAT3.[1][6]

    • Expected Outcome: Resistant cells might exhibit higher baseline levels of anti-apoptotic proteins (e.g., Bcl-2) or show sustained activation (phosphorylation) of survival proteins like STAT3 even in the presence of the drug.[1][6]

Step 3: Functional Validation with Pathway Inhibitors

  • Objective: To determine if inhibiting a specific survival pathway or anti-apoptotic protein can restore sensitivity to your quinoline compound.

  • Protocol: Combination Index (CI) Assay

    • Based on your Western blot findings, select a relevant inhibitor (e.g., a STAT3 inhibitor like Stattic, or a Bcl-2 inhibitor like Venetoclax).

    • Perform a combination therapy experiment. Treat resistant cells with varying concentrations of your quinoline compound and the chosen inhibitor, both alone and in combination.

    • Assess cell viability after 72 hours.

    • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy, suggesting that targeting the identified survival pathway is an effective strategy to overcome resistance.

Signaling Pathway: Common Resistance Mechanisms

Resistance_Pathways cluster_cell Inside the Cell Compound 8-Chloro-4-hydroxyquinoline-3-carboxylic Acid Cell Cancer Cell Compound->Cell Enters Cell Efflux ABC Transporter (e.g., P-gp) Drug Efflux Cell->Efflux:f0 Upregulation Apoptosis Apoptosis Cell Death Cell->Apoptosis Efflux:f1->Compound Bcl2 Anti-Apoptotic Proteins (Bcl-2, Mcl-1) Bcl2:f0->Apoptosis:f0 STAT3 Survival Pathway (p-STAT3) STAT3:f0->Apoptosis:f0 Inhibits

Caption: Key resistance pathways: Drug efflux and anti-apoptotic signaling.

Section 4: Developing and Characterizing Resistant Models

For in-depth mechanistic studies, generating a stable, resistant cell line is often necessary.

Protocol: Generating a Drug-Resistant Cell Line

  • Initial Exposure: Begin by treating the parental cancer cell line with the 8-Chloro-4-hydroxyquinoline-3-carboxylic acid derivative at a concentration equal to its IC20 (the concentration that inhibits 20% of growth).

  • Dose Escalation: Once the cells have recovered and are proliferating steadily, gradually increase the drug concentration in a stepwise manner.[7] Allow the cells to adapt at each concentration before escalating further. This process can take several months.[7]

  • Selection of Resistant Clones: After achieving resistance at a high concentration (e.g., 10-20 times the original IC50), you can either maintain a polyclonal population or isolate single-cell clones using limiting dilution or cell sorting.

  • Characterization: Thoroughly characterize the resistant line by confirming its IC50, verifying the stability of the resistant phenotype off-drug, and investigating the underlying resistance mechanisms using the guides provided above.

References

  • The role of STAT3 signaling in mediating tumor resistance to cancer therapy - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

  • Choi, C. H. (2005). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal.
  • Yuan, Y., Liao, Y.-M., Hsueh, C.-T., & Miriyala, S. (2019). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Biomolecules & Therapeutics, 27(1), 29–37.
  • Zhou, J., et al. (2023).
  • Bao, H., et al. (2021). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers in Oncology, 11, 625925.
  • Crown Bioscience. (n.d.). Overcoming Oncology Drug Resistance: Models and Strategies. Retrieved January 4, 2026, from [Link]

  • Lee, H. J., et al. (2019).
  • Poole, K. (2001). Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy, 45(12), 3377–3386.
  • Bao, J., et al. (2012). ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development. Journal of Pharmaceutical Sciences, 101(11), 3929-3950.
  • Cancer Treatment Centers of America. (2025). What Causes Cancer Drug Resistance and What Can Be Done? Retrieved January 4, 2026, from [Link]

  • Real, P. J., & Sierra, A. (2004). The STAT3 Oncogene as a Predictive Marker of Drug Resistance. Cancer Research, 64(18), 6379–6383.
  • Sarkadi, B., et al. (2004). The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. Current Drug Delivery, 1(1), 31-48.
  • Li, Y., et al. (2023). Overcoming cancer therapy resistance: From drug innovation to therapeutics. Pharmacological Research, 196, 106921.
  • National Cancer Institute. (2016). Why Do Cancer Treatments Stop Working? Overcoming Treatment Resistance. Retrieved January 4, 2026, from [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. Pharmacology & Therapeutics, 79(1), 55-87.
  • Vallet, A., et al. (2021). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics, 10(4), 393.
  • SOLVO Biotechnology. (n.d.). The role of ABC transporters in drug resistance, metabolism and toxicity. Retrieved January 4, 2026, from [Link]

  • Jumbe, N. L., et al. (2006). Quinolone Efflux Pumps Play a Central Role in Emergence of Fluoroquinolone Resistance in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 50(12), 4142–4145.
  • Zhang, L., et al. (2023). Targeting efflux pumps prevents the multi-step evolution of high-level resistance to fluoroquinolone in Pseudomonas aeruginosa. Microbiology Spectrum, 11(6), e01956-23.
  • Genext Genomics. (n.d.). Understanding STAT3's Role in Cancer Drug Resistance. Retrieved January 4, 2026, from [Link]

  • Wang, X., et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (198), e65792.
  • Park, J. H., et al. (2019). Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer. International Journal of Molecular Sciences, 20(18), 4534.
  • Lee, H. J., et al. (2014). Feedback Activation of STAT3 Is a Widespread Drug-Resistance Mechanism. Cancer Discovery, 4(9), 1028-1041.
  • Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 119–134.
  • Srivastava, R. K., et al. (1999). Bcl-2–Mediated Drug Resistance: Inhibition of Apoptosis by Blocking Nuclear Factor of Activated T Lymphocytes (Nfat)-Induced FAS Ligand Transcription. The Journal of Experimental Medicine, 190(2), 253-266.
  • Crown Bioscience. (n.d.). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. Retrieved January 4, 2026, from [Link]

  • de Oliveira, J., & de Oliveira, D. M. (2018). Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. Anticancer Research, 38(11), 6037-6046.
  • Kaatz, G. W., et al. (2000). Efflux Pump-Mediated Quinolone Resistance in Staphylococcus aureus Strains Wild Type for gyrA, gyrB, grlA, and norA. Antimicrobial Agents and Chemotherapy, 44(8), 2233–2236.
  • Plati, J., et al. (2011). Apoptosis-related BCL2-family members: Key players in chemotherapy. Journal of Cellular and Molecular Medicine, 15(7), 1450-1465.
  • Chen, S., et al. (2011). Bcl-2 family proteins contribute to apoptotic resistance in lung cancer multicellular spheroids.
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  • Hill, B. T. (1994). Development of Drug-Resistant Models. In Cancer Chemotherapy (pp. 165-178). Humana Press.
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Troubleshooting

Technical Support Center: Purification of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

Welcome to the technical support resource for the purification of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid (Product ID: BB26-0753).[1] This guide is designed for researchers, medicinal chemists, and process developm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid (Product ID: BB26-0753).[1] This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this intermediate in high purity. As an integral building block in the synthesis of certain quinolone antibiotics, its purity is paramount for successful downstream applications.[2]

This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. The methodologies described are grounded in the fundamental principles of organic chemistry and insights from the purification of structurally related compounds.

Table of Contents

  • Core Concepts: Understanding the Molecule

  • FAQ: General Purification Questions

  • Troubleshooting Guide 1: Recrystallization

  • Troubleshooting Guide 2: Acid-Base Extraction/Precipitation

  • Troubleshooting Guide 3: Removal of Persistent Impurities

Core Concepts: Understanding the Molecule

Before troubleshooting, it is crucial to understand the physicochemical properties of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. Its structure features several key functional groups that dictate its purification behavior:

  • A Carboxylic Acid Group (-COOH): This acidic proton allows for salt formation with bases.

  • A Phenolic Hydroxyl Group (-OH at C4): This group is also acidic, though typically less so than the carboxylic acid. It exists in tautomeric equilibrium with the 4-oxo form.

  • A Quinoline Nitrogen: This basic nitrogen can be protonated by acids to form a salt.

  • An Aromatic System: The planar, conjugated ring system can lead to strong intermolecular π-π stacking, potentially affecting solubility and crystallization.

  • Chelating Ability: The proximity of the hydroxyl group and the quinoline nitrogen makes the molecule a bidentate chelating agent for various metal ions.[3] This can be a source of inorganic impurities.

These features make the compound amphoteric, meaning it can react as either an acid or a base. This property is the cornerstone of its non-chromatographic purification.

FAQ: General Purification Questions

Q1: What are the most common impurities found in crude 8-Chloro-4-hydroxyquinoline-3-carboxylic acid?

A1: Impurities typically stem from the synthesis route. Common synthesis involves the Gould-Jacobs reaction or similar cyclizations. Potential impurities include:

  • Unreacted Starting Materials: Such as a substituted aniline or a malonic acid derivative.

  • Polymeric Byproducts: Self-condensation or other side reactions can form colored, often tarry, polymers. This is a known issue in quinoline synthesis.[4]

  • Isomers: Incomplete cyclization or alternative reaction pathways could lead to structural isomers.

  • Residual Solvents: High-boiling point solvents like Dowtherm A or diphenyl ether, often used in the cyclization step, can be difficult to remove.[5]

  • Inorganic Salts: From pH adjustments or catalysts used during the synthesis.

Q2: My crude product is a dark, tarry solid. Is it salvageable?

A2: Yes, this is a common issue. The dark color is often due to polymeric impurities. A combination of activated carbon treatment and a pH-swing purification (dissolving in base, filtering, and re-precipitating with acid) is often effective at removing these colored byproducts.

Q3: What is the best general approach to start with for purifying this compound?

A3: For batches of moderate purity (>80%), direct recrystallization from a suitable solvent is often the quickest method. For cruder material, an acid-base precipitation is recommended as the primary purification step, which can then be followed by a final recrystallization polish.

Troubleshooting Guide 1: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities. The key is selecting an appropriate solvent system.

Q4: My compound won't dissolve in common recrystallization solvents.

A4: Due to its rigid, planar structure and hydrogen bonding capabilities, 8-Chloro-4-hydroxyquinoline-3-carboxylic acid has limited solubility in many common non-polar and polar aprotic solvents. High-boiling point, polar, protic solvents are often required.

  • Recommended Solvents: Start with Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). Acetic acid can also be effective.

  • Causality: These solvents can effectively solvate the molecule by disrupting the strong intermolecular hydrogen bonds and π-π stacking interactions.

  • Procedure: Dissolve the crude material in a minimal amount of the hot solvent. If the solution is colored, this is the point to add activated carbon. Filter the hot solution to remove insoluble impurities and the carbon, then allow it to cool slowly to induce crystallization.

Q5: The product "oils out" instead of crystallizing upon cooling.

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or as a supersaturated liquid.

  • Troubleshooting Steps:

    • Add an Anti-Solvent: While the solution is still warm (but below the boiling point of the anti-solvent), slowly add a miscible solvent in which your compound is insoluble (an "anti-solvent"). Common choices include water, ethanol, or isopropanol. Add the anti-solvent dropwise until persistent turbidity is observed, then allow the solution to cool slowly.

    • Reduce the Concentration: Your initial solution may be too concentrated. Add more of the primary solvent to the hot mixture and re-cool.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a single crystal to the cooled, supersaturated solution to induce crystallization.

Q6: The purity did not improve significantly after recrystallization.

A6: This suggests that the impurities have similar solubility properties to your product in the chosen solvent.

  • Solution:

    • Change the Solvent System: Try a different solvent or a solvent/anti-solvent pair.

    • Employ a Different Technique: If impurities co-crystallize, recrystallization may not be sufficient. You should proceed to the acid-base purification method described below, as it separates compounds based on a different chemical property (acidity/basicity).

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization Start Crude Product ChooseSolvent Select Solvent (e.g., DMF, DMSO) Start->ChooseSolvent Dissolve Dissolve in Minimal Hot Solvent ChooseSolvent->Dissolve Decolorize Optional: Add Activated Carbon Dissolve->Decolorize FilterHot Hot Filtration Dissolve->FilterHot If no decolorization Decolorize->FilterHot Cool Slow Cooling FilterHot->Cool Collect Collect Crystals (Filtration) Cool->Collect OilingOut Oils Out? Cool->OilingOut Wash Wash with Cold Solvent Collect->Wash Dry Dry Under Vacuum Wash->Dry End Pure Product Dry->End OilingOut->Collect No AddAntiSolvent Add Anti-Solvent (e.g., Water, EtOH) OilingOut->AddAntiSolvent Yes AddAntiSolvent->Cool

Caption: Workflow for recrystallization with troubleshooting.

Troubleshooting Guide 2: Acid-Base Extraction/Precipitation

This technique leverages the amphoteric nature of the molecule to separate it from neutral or less acidic/basic impurities. The strategy is based on methods used for similar hydroxyquinolines.[6]

Q7: What is the basic principle of the acid-base purification for this compound?

A7: The process, often called a "pH swing," involves these steps:

  • Dissolution in Base: The crude material is dissolved in an aqueous base (e.g., 1M NaOH). The carboxylic acid and phenolic hydroxyl groups are deprotonated, forming a water-soluble sodium salt. Neutral organic impurities (like residual high-boiling solvents) will not dissolve and can be removed by filtration or extraction with an immiscible organic solvent (e.g., dichloromethane).

  • Acidification: The aqueous solution is then slowly acidified (e.g., with 2M HCl). As the pH drops, the compound becomes protonated and, being insoluble in water, precipitates out as a solid.

  • Collection: The purified solid is collected by filtration, washed with water to remove salts, and dried.

Q8: I dissolved my crude product in NaOH solution, but there's a lot of insoluble material.

A8: This is excellent. The insoluble material consists of neutral impurities and potentially some polymeric byproducts.

  • Procedure:

    • Filter the basic solution to remove these solids. A pad of Celite® can aid in filtering fine or gelatinous materials.

    • Optional: Extract the filtrate with a solvent like dichloromethane (DCM) or ethyl acetate to remove any remaining dissolved neutral impurities before proceeding to acidification.

Q9: When I add acid to precipitate my product, it comes out as a sticky gum.

A9: This can happen for several reasons:

  • Rate of Acidification: Adding the acid too quickly creates localized areas of low pH, causing rapid, uncontrolled precipitation that traps impurities and solvent. Solution: Add the acid dropwise with vigorous stirring.

  • Temperature: Precipitation at elevated temperatures can sometimes lead to gummy solids. Solution: Cool the basic solution in an ice bath before and during acidification.

  • Partial Purification: The "gum" may be due to a high concentration of impurities. Solution: Collect the gummy material, redissolve it in base, and repeat the precipitation process. A second cycle can significantly improve the product's physical form.

Q10: The yield after acid-base precipitation is very low.

A10: Check the following:

  • Final pH: Did you add enough acid? The compound has two acidic protons and a basic nitrogen. Full precipitation typically occurs in a specific pH range. Use a pH meter or pH paper to ensure you have reached a pH of approximately 2-4.

  • Product Amphotericity: If you add too much strong acid, the quinoline nitrogen can become protonated, forming a somewhat water-soluble hydrochloride salt, thus keeping some product in solution. Aim for the isoelectric point where the molecule has a net neutral charge and minimum solubility.

  • Extraction of Filtrate: After filtering your precipitated product, extract the acidic aqueous filtrate with a solvent like ethyl acetate. This will recover any product that remained dissolved.

Acid-Base Purification Logic Diagram

AcidBase_Workflow Start Crude Product DissolveBase Dissolve in aq. Base (e.g., 1M NaOH) Start->DissolveBase FilterInsol Filter Insoluble (Neutral Impurities) DissolveBase->FilterInsol Acidify Acidify Filtrate (e.g., 2M HCl to pH 2-4) FilterInsol->Acidify Precipitate Precipitate Forms Acidify->Precipitate Collect Filter & Wash with Water Precipitate->Collect Sticky Sticky Precipitate? Precipitate->Sticky Dry Dry Under Vacuum Collect->Dry End Pure Product Dry->End Sticky->Collect No SlowAcid Add Acid Slowly at 0 °C Sticky->SlowAcid Yes SlowAcid->Precipitate

Caption: Logic flow for purification via acid-base precipitation.

Troubleshooting Guide 3: Removal of Persistent Impurities

Q11: My product is pure by NMR, but it's still colored (light yellow or tan).

A11: This is common for quinolines and phenolic compounds due to the formation of highly conjugated, colored species from minor oxidative side reactions.

  • Activated Carbon: The most effective method is treatment with activated carbon. Add a small amount (1-5% by weight) of decolorizing carbon to a solution of your compound (either in a hot recrystallization solvent or in the basic solution during an acid-base purification). Stir for 15-30 minutes, then filter the hot solution through Celite to remove the carbon. Caution: Using too much carbon can lead to significant product loss through adsorption.

  • Charcoal Alternatives: Specialized adsorbents like Florisil® or silica gel can also be used in a similar manner.

Q12: My product contains residual metal ions, leading to broad peaks in NMR or issues in downstream reactions.

A12: The 8-hydroxyquinoline moiety is a classic chelating agent.[7] It can sequester metal ions from glassware, reagents, or catalysts.

  • Solution: EDTA Wash. During the acid-base purification, after dissolving the product in the basic solution, add a small amount of Ethylenediaminetetraacetic acid (EDTA) disodium salt solution. EDTA is a powerful chelating agent that will sequester di- and trivalent metal ions. Let it stir for 30 minutes before filtering and proceeding with acidification. The metal-EDTA complexes are water-soluble and will be removed in the filtrate.

Summary of Key Purification Parameters

ParameterRecrystallizationAcid-Base Precipitation
Primary Solvent DMF, DMSO, NMP, Acetic Acid1-2 M Aqueous NaOH
Precipitant Anti-solvent (Water, EtOH) or Cooling2-6 M Aqueous HCl
Target pH N/A~2-4 (Verify experimentally)
Removes Soluble impuritiesNeutral, non-acidic impurities, some polymers
Best For Polishing step, >80% pure materialCrude material, removing polymers & neutral species

This guide provides a robust framework for developing a purification strategy for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. As with any chemical process, small-scale trials are recommended to optimize conditions before committing a large batch.

References

  • CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google P
  • 8-chloro-4-hydroxyquinoline-3-carboxylic acid (C10H6ClNO3) - PubChemLite. (URL: [Link])

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google P
  • 8-Chloro-4-hydroxyquinoline-3-carboxylic acid - MySkinRecipes. (URL: [Link])

  • CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google P
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (URL: [Link])

Sources

Optimization

stability issues with 8-Chloro-4-hydroxyquinoline-3-carboxylic acid in solution

Technical Support Center: 8-Chloro-4-hydroxyquinoline-3-carboxylic acid A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide addresses the stability challenges associated w...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses the stability challenges associated with 8-Chloro-4-hydroxyquinoline-3-carboxylic acid in solution. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a deeper understanding of the chemical principles governing the stability of this compound. Our goal is to empower you to troubleshoot issues effectively and ensure the integrity of your experimental results.

I. Understanding the Core Chemistry of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

8-Chloro-4-hydroxyquinoline-3-carboxylic acid belongs to the quinolone class of compounds. Its structure, featuring a fused pyridine and benzene ring system with chloro, hydroxyl, and carboxylic acid functional groups, dictates its chemical behavior and stability in solution. The proximity of the hydroxyl group to the heterocyclic nitrogen allows for the formation of strong intramolecular hydrogen bonds and also makes it an excellent chelating agent for various metal ions.[1] This chelation potential can be a source of both utility and instability, depending on the experimental context.

The quinolone core is susceptible to degradation under various conditions, including exposure to light (photodegradation), extreme pH, and elevated temperatures.[2][3] Understanding these vulnerabilities is the first step in mitigating stability issues.

II. Frequently Asked Questions (FAQs)

Here, we address common questions regarding the handling and stability of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid solutions.

1. Why is my solution of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid changing color?

Discoloration, often a yellowing or browning of the solution, is a primary indicator of degradation. This can be attributed to several factors:

  • Photodegradation: Quinolone derivatives are known to be susceptible to degradation upon exposure to light.[2] The energy from UV or even ambient light can induce photochemical reactions, leading to the formation of colored degradation products. It is crucial to protect solutions from light by using amber vials or wrapping containers in aluminum foil.[4]

  • Oxidation: The quinolone ring system can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions that can act as catalysts, or under elevated temperatures. This can lead to the formation of colored byproducts.

  • pH-related Instability: Extreme pH values, both acidic and alkaline, can promote the hydrolysis of the quinolone structure.[5][6] Alkaline conditions, in particular, have been reported to accelerate the degradation of fluoroquinolones.[2]

2. What is the optimal pH for dissolving and storing 8-Chloro-4-hydroxyquinoline-3-carboxylic acid?

The optimal pH is a balance between solubility and stability. Quinolone carboxylic acids are amphoteric, meaning they have both acidic and basic functional groups.

  • Solubility: Solubility is generally lowest near the isoelectric point and increases in both acidic (due to protonation of the pyridine nitrogen) and alkaline (due to deprotonation of the carboxylic acid and hydroxyl groups) conditions. Many quinolone derivatives exhibit their lowest solubility in water.[7]

  • Stability: While solubility might be higher at alkaline pH, stability is often compromised.[2] Many drugs are most stable in the pH range of 4 to 8.[6] For 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, a slightly acidic to neutral pH (around 5-7) is generally recommended as a starting point to balance solubility and minimize degradation. However, the optimal pH should be determined empirically for your specific application and solvent system.

3. How should I prepare and store stock solutions of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid?

Proper preparation and storage are critical for maintaining the integrity of your solutions.

ParameterRecommendationRationale
Solvent Start with a small amount of DMSO to dissolve the compound, then dilute with an appropriate aqueous buffer (e.g., PBS) to the final concentration.8-Hydroxyquinoline is generally insoluble in water but soluble in organic solvents like ethanol, acetone, and chloroform.[4] Using a minimal amount of a compatible organic solvent first can aid in dissolution before dilution in an aqueous medium.
Temperature Store stock solutions at -20°C or -80°C for long-term storage.[8] For short-term use, refrigeration at 2-8°C is acceptable, but for no longer than a few days.[8]Lower temperatures slow down the rate of chemical degradation reactions.[6] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[8]
Light Protection Always store solutions in amber vials or containers wrapped in aluminum foil.To prevent photodegradation, which is a significant degradation pathway for quinolones.[2][9]
Atmosphere For sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).To minimize oxidative degradation.

4. Can I heat the solution to aid in dissolving the compound?

Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided. Quinolones are generally resistant to moderate heat, but significant degradation can occur at elevated temperatures over extended periods.[3][10] If heating is necessary, use a water bath at a controlled temperature (e.g., 37-50°C) for a short duration.

III. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability issues.

Workflow for Diagnosing Instability

A Problem: Inconsistent Experimental Results or Visible Degradation B Check for Color Change, Precipitation, or Loss of Activity A->B C Is the solution discolored? B->C D Is there a precipitate? B->D E Is there a loss of biological activity? B->E F Potential Photodegradation or Oxidation C->F Yes G Potential pH or Solubility Issue D->G Yes H Potential Chemical Degradation E->H Yes I Action: Protect from Light (Amber Vials) & Consider Inert Atmosphere F->I J Action: Measure pH & Adjust if Necessary. Consider different solvent/buffer. G->J K Action: Prepare Fresh Solution & Re-evaluate Storage Conditions (Temp, Duration) H->K L Action: Perform Stability Study (e.g., HPLC analysis over time) K->L

Caption: A troubleshooting workflow for stability issues.

Detailed Troubleshooting Steps

Issue 1: Solution turns yellow/brown upon preparation or storage.

  • Immediate Action: Protect the solution from all light sources. Use amber vials or wrap the container in aluminum foil.

  • Root Cause Analysis:

    • Light Exposure: Was the solution exposed to ambient or direct light during preparation or storage? Quinolones are known to be photolabile.[2]

    • Oxidation: Is the solvent saturated with oxygen? Consider using de-gassed solvents and purging the container with an inert gas like nitrogen or argon before sealing.

    • Contaminants: Are there any metal ion contaminants in your buffer or solvent? 8-hydroxyquinoline derivatives are potent metal chelators, and the resulting complexes can be colored and may catalyze degradation.[1] Use high-purity reagents and water.

Issue 2: Precipitate forms in the solution over time.

  • Immediate Action: Do not use the solution. Centrifuge a small aliquot to see if the precipitate can be pelleted.

  • Root Cause Analysis:

    • pH Shift: Has the pH of the solution changed during storage? This can be particularly problematic if using a buffer with poor buffering capacity or if CO2 from the air has dissolved in the solution, lowering the pH. Measure the pH of the supernatant.

    • Solubility Limit Exceeded: Was the initial concentration too high for the chosen solvent system, especially after dilution from a stock solution? The compound may have been initially dissolved but crashed out of solution over time.

    • Temperature Effects: If the solution was stored at a lower temperature, the solubility may have decreased, leading to precipitation. Allow the solution to slowly warm to room temperature to see if the precipitate redissolves. Avoid repeated freeze-thaw cycles.[8]

Issue 3: Loss of expected biological or chemical activity.

  • Immediate Action: Prepare a fresh solution from a new batch of solid compound if possible.

  • Root Cause Analysis:

    • Chemical Degradation: The compound has likely degraded into inactive forms. This can be due to any of the factors mentioned above (photodegradation, hydrolysis at extreme pH, oxidation).

    • Adsorption to Container: Is the compound adsorbing to the walls of the storage container? While less common for this class of molecules, it can be a factor. Consider using low-adsorption plasticware or silanized glass.

IV. Experimental Protocols for Stability Assessment

To proactively address stability, it is advisable to perform a preliminary stability study under your specific experimental conditions.

Protocol 1: Basic Visual Stability Assessment
  • Prepare a solution of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid in your chosen solvent system at the desired concentration.

  • Aliquot the solution into three sets of clear and amber vials.

  • Store one set of clear and amber vials at your intended experimental temperature (e.g., room temperature, 37°C).

  • Store a second set at a control temperature of 4°C.

  • Store a third set (amber vials only) at -20°C as a long-term stability control.

  • Visually inspect the solutions for any color change or precipitation at regular intervals (e.g., 1, 4, 8, 24, and 48 hours).

Protocol 2: Quantitative Stability Assessment using HPLC

For a more rigorous assessment, High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of intact compound over time.

  • Prepare a stock solution of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

  • Establish an HPLC method that provides a sharp, well-resolved peak for the parent compound.

  • Aliquot the solution and store it under the different conditions you wish to test (e.g., different temperatures, pH values, light exposure).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), inject an aliquot onto the HPLC system.

  • Quantify the peak area of the parent compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Potential Degradation Pathway

While the specific degradation products for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid are not extensively documented in the provided search results, a plausible degradation pathway for similar quinolone structures involves decarboxylation, dechlorination, and hydroxylation.[5]

A 8-Chloro-4-hydroxyquinoline- 3-carboxylic acid B Degradation Conditions (Light, Heat, Extreme pH) A->B C Decarboxylation Product B->C -CO2 D Dechlorination Product B->D -Cl E Hydroxylation Product B->E +OH F Further Degradation Products C->F D->F E->F

Caption: A generalized degradation pathway for quinolones.

V. References

  • Analysis of the factors that significantly influence the stability of fluoroquinolone-metal complexes. PubMed. (2009-08-04).

  • Effect of heating on the stability of quinolones in milk. PubMed. (2010-05-12).

  • Process for the hydrolysis of quinolone carboxylic esters. Google Patents.

  • (PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate.

  • Effect of thermal treatments on the degradation of antibiotic residues in food. PubMed. (2017-11-22).

  • Effect of various storage conditions on the stability of quinolones in raw milk. PubMed.

  • Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data - ACS Publications. (2024-09-20).

  • A Study of Quinclorac Degradation during Thermal and Forced Hydrolysis and Soil Photolysis. ResearchGate. (2025-08-08).

  • "Drug Stability and factors that affect on the drug stability" Review BY.

  • Photostability Testing of New Active Substances and Medicinal Products. EMA.

  • 8-Hydroxyquinoline. ChemicalBook.

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.

Sources

Troubleshooting

avoiding side reactions in the synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

Welcome to the dedicated technical support center for the synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to n...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, with a focus on mitigating and troubleshooting common side reactions. Our approach is grounded in mechanistic understanding to empower you to optimize your reaction conditions for higher yield and purity.

Introduction to the Synthesis

The synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a multi-step process, typically following the Gould-Jacobs reaction pathway. This classic route involves three key transformations:

  • Condensation: The reaction of 2-chloroaniline with diethyl ethoxymethylenemalonate (EMME) to form the enamine intermediate, diethyl 2-((2-chlorophenylamino)methylene)malonate.

  • Thermal Cyclization: An intramolecular cyclization of the enamine intermediate at high temperatures to form the quinoline core, yielding ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.

  • Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.

While seemingly straightforward, each step presents unique challenges that can lead to the formation of impurities and a reduction in overall yield. This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and practical solutions.

Troubleshooting Guide & FAQs

Part 1: The Condensation Reaction

Question 1: My condensation of 2-chloroaniline and EMME is incomplete, or I'm observing multiple spots on TLC even at this early stage. What's going wrong?

Answer: Incomplete conversion or the formation of initial byproducts in the condensation step is often related to reactant purity, reaction conditions, and the stability of the enamine product.

  • Causality: The reaction involves a nucleophilic attack of the aniline nitrogen onto the electron-deficient alkene of EMME, followed by the elimination of ethanol.[1][2] This reaction should be relatively clean and high-yielding. However, impurities in the 2-chloroaniline, such as other isomers or oxidized species, can lead to side products. Additionally, the enamine intermediate can be susceptible to hydrolysis if water is present.

  • Troubleshooting & Solutions:

    • Reactant Purity: Ensure the 2-chloroaniline is of high purity and free from isomers. If necessary, distill the 2-chloroaniline before use. EMME should also be used as a fresh, high-quality reagent.

    • Reaction Conditions: The condensation is typically performed neat or in a solvent like ethanol at a moderately elevated temperature (e.g., 80-120 °C). Ensure the temperature is controlled to prevent potential decomposition.

    • Moisture Control: While not strictly an anhydrous reaction, excluding excess moisture is good practice to prevent hydrolysis of EMME and the enamine product.

  • Experimental Protocol: Synthesis of Diethyl 2-((2-chlorophenylamino)methylene)malonate

    • In a round-bottom flask equipped with a reflux condenser, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

    • Heat the mixture with stirring at 100-110 °C for 1-2 hours.

    • Monitor the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The product will be a more polar spot than the starting materials.

    • Upon completion, the reaction mixture can often be used directly in the next step, or the excess EMME can be removed under reduced pressure.

Part 2: The Thermal Cyclization - The Critical Step

The high-temperature cyclization is the most challenging step and the primary source of side reactions.

Question 2: My cyclization reaction in Dowtherm A or diphenyl ether results in a low yield of the desired ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate and a significant amount of dark, tarry material. What is happening and how can I prevent it?

Answer: The formation of tarry byproducts is a classic sign of thermal decomposition. The high temperatures required for the Gould-Jacobs cyclization (typically >250 °C) can cause polymerization and degradation of the starting enamine and the product.[3]

  • Causality: The cyclization is a pericyclic reaction that requires significant thermal energy.[2] However, prolonged exposure to these harsh conditions can lead to a cascade of undesirable side reactions. The electron-rich enamine and the resulting quinolone can be susceptible to oxidation and polymerization.

  • Troubleshooting & Solutions:

    • Temperature and Time Control: This is a critical balance. The temperature must be high enough to initiate cyclization but not so high as to cause rapid decomposition. The reaction time should be minimized. A typical starting point is 250-260 °C for 30-60 minutes. Monitor the reaction closely by taking small aliquots and analyzing by TLC or HPLC.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

    • Alternative: Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) is an excellent alternative to conventional heating.[4] Microwave irradiation can rapidly heat the reaction mixture to the required temperature, often leading to significantly shorter reaction times and higher yields due to the reduced potential for thermal decomposition.[5][6]

  • Workflow Diagram: Conventional vs. Microwave-Assisted Cyclization

    G cluster_0 Conventional Heating cluster_1 Microwave Synthesis a Enamine in Dowtherm A b Heat to 250-260 °C a->b c Hold for 30-60 min b->c h Hold for 5-15 min d Cool Down c->d e Workup d->e f Enamine (neat or in high-boiling solvent) g Irradiate to 250 °C f->g g->h i Cool Down h->i j Workup i->j

    Caption: Comparison of conventional and microwave-assisted cyclization workflows.

Question 3: I am concerned about the formation of the 5-chloro isomer. How can I detect it and is it possible to control the regioselectivity?

Answer: The formation of the 5-chloro-4-hydroxyquinoline-3-carboxylic acid isomer is a valid concern due to the two possible sites for cyclization on the 2-chloroaniline ring.

  • Causality and Regioselectivity: The intramolecular electrophilic cyclization can occur at either the C6 or C2 position of the aniline ring. Cyclization at C6 (ortho to the amino group and para to the chloro group) leads to the desired 8-chloro isomer. Cyclization at C2 (ortho to both the amino and chloro groups) would lead to the 5-chloro isomer. The regioselectivity is governed by a combination of steric and electronic factors.[1] The chloro group is an ortho, para-director, which would electronically favor cyclization at the C6 position. However, the steric hindrance from the adjacent chloro group might slightly disfavor cyclization at the C2 position.

    Diagram of Competing Cyclization Pathways

    G cluster_paths intermediate Enamine Intermediate (from 2-chloroaniline + EMME) path1 Cyclization at C6 (Electronically Favored) intermediate->path1 Path A path2 Cyclization at C2 (Sterically Hindered) intermediate->path2 Path B product8 Ethyl 8-Chloro-4-hydroxy- quinoline-3-carboxylate (Desired Product) path1->product8 product5 Ethyl 5-Chloro-4-hydroxy- quinoline-3-carboxylate (Isomeric Impurity) path2->product5

    Caption: Competing cyclization pathways leading to the 8-chloro and 5-chloro isomers.

  • Detection and Quality Control:

    • HPLC: A well-developed reverse-phase HPLC method is the best way to separate and quantify the two isomers. A C18 column with a mobile phase of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) is a good starting point. The two isomers should have slightly different retention times.

    • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be diagnostic. For the desired 8-chloro product, you would expect three distinct aromatic protons on the quinoline core. The 5-chloro isomer will also show three aromatic protons, but their chemical shifts and coupling patterns will be different. Specifically, the proton at C5 in the desired product will be absent and replaced by a proton at C8 in the isomer.

Proton Expected ¹H NMR Shift (ppm) for 8-Chloro Isomer Expected ¹H NMR Shift (ppm) for 5-Chloro Isomer (Predicted)
H-2~8.5-8.9 (s)~8.5-8.9 (s)
H-5~8.1-8.3 (d)-
H-6~7.5-7.7 (t)~7.6-7.8 (d)
H-7~7.8-8.0 (d)~7.3-7.5 (t)
H-8-~7.9-8.1 (d)

Note: Predicted shifts for the 5-chloro isomer are based on general substituent effects and may vary.

Question 4: How do I effectively remove the high-boiling solvent (Dowtherm A / diphenyl ether) after the reaction?

Answer: Removing high-boiling point solvents is a common challenge. Here are a few effective lab-scale methods:

  • Precipitation/Trituration: This is often the easiest method. After cooling the reaction mixture, add a large volume of a non-polar solvent in which your product has low solubility, such as hexanes or petroleum ether.[7] The desired product should precipitate out and can be collected by filtration. The diphenyl ether will remain in the filtrate. Multiple washes of the crude solid with the non-polar solvent will improve purity.

  • High-Vacuum Distillation: If your product is thermally stable, the diphenyl ether (b.p. ~259 °C) can be removed by distillation under high vacuum. This is most effective if the product is a non-volatile solid.

  • Column Chromatography: If the above methods are not effective, the crude mixture can be purified by column chromatography. A silica gel column with a gradient elution (e.g., from hexanes to a mixture of hexanes and ethyl acetate) can separate the relatively non-polar diphenyl ether from the more polar quinolone product.

Part 3: Saponification and Final Product Isolation

Question 5: My saponification reaction is slow or incomplete. What conditions should I use?

Answer: Incomplete hydrolysis of the ethyl ester to the carboxylic acid can be due to insufficient base, reaction time, or temperature.

  • Causality: Saponification is the base-mediated hydrolysis of an ester. The reaction requires stoichiometric amounts of base (typically NaOH or KOH) and is often carried out in a mixture of water and an alcohol (like ethanol) to improve solubility.

  • Troubleshooting & Solutions:

    • Reaction Conditions: A common procedure is to reflux the ethyl ester in an excess of aqueous/ethanolic NaOH (e.g., 2-4 M) for 2-4 hours.

    • Solubility: The starting ester may have limited solubility in a purely aqueous base. Adding a co-solvent like ethanol is crucial to create a homogeneous reaction mixture.

    • Monitoring: Monitor the reaction by TLC or HPLC to ensure the disappearance of the starting ester.

Question 6: I am losing my product to decarboxylation during the final workup. How can I avoid this?

Answer: Unwanted decarboxylation is a potential side reaction, particularly under harsh acidic or thermal conditions.

  • Causality: The carboxylic acid group at the 3-position is attached to a vinylogous system, which can stabilize the intermediate formed during decarboxylation. While generally stable, prolonged heating or strongly acidic conditions during workup can promote the loss of CO₂.[6]

  • Troubleshooting & Solutions:

    • Acidification: After the saponification is complete, cool the reaction mixture in an ice bath before acidifying to precipitate the carboxylic acid. Add the acid (e.g., 2M HCl) slowly with stirring, keeping the temperature low.

    • Avoid Over-Acidification: Acidify only to the point of complete precipitation of the product (typically pH 2-4). Check the pH with indicator paper.

    • Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50 °C). Avoid excessive heat.

Summary of Key Recommendations

Problem Primary Cause Recommended Solution
Low Yield / Tar Formation in Cyclization Thermal decomposition due to prolonged high temperatures.Reduce reaction time; use an inert atmosphere; switch to microwave-assisted synthesis.
Formation of 5-Chloro Isomer Competing cyclization at the C2 position of the aniline ring.Analyze product mixture by HPLC to quantify. Optimize cyclization temperature and time to potentially favor the thermodynamically preferred product.
Difficulty Removing High-Boiling Solvent High boiling point and non-polar nature of solvents like Dowtherm A.Precipitate product by adding a non-polar solvent (e.g., hexanes); use high-vacuum distillation or column chromatography.
Incomplete Saponification Insufficient base, time, or poor solubility.Use excess NaOH/KOH in an aqueous/ethanolic mixture and reflux for 2-4 hours, monitoring for completion.
Unwanted Decarboxylation Harsh acidic or thermal conditions during workup.Perform acidification at low temperature (0-5 °C) and avoid prolonged heating of the final product.

By understanding the underlying chemistry and implementing these troubleshooting strategies, you can significantly improve the yield and purity of your 8-Chloro-4-hydroxyquinoline-3-carboxylic acid synthesis.

References

  • How to remove diphenyl ether from reaction mixture? ResearchGate. (2019). [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. (2023). [Link]

  • 2-methoxydiphenyl ether. Organic Syntheses Procedure. [Link]

  • Gould-Jacobs Reaction. Organic Chemistry Portal. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • 8-chloro-4-hydroxy-3-quinolinecarboxylic acid - 1H NMR. SpectraBase. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]

  • Process for the purification of diphenyl ether compounds.
  • Regioselectivity of the Gould–Jacobs Reaction. ResearchGate. [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. [Link]

  • Synthesis of highly hindered diphenyl ethers. Canadian Science Publishing. [Link]

  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. [Link]

  • (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. ResearchGate. [Link]

  • Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. CONICET. [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies. [Link]

  • Gould–Jacobs reaction. Request PDF on ResearchGate. [Link]

  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

  • Products of the Reaction of Diethylmalonate with Formaldehyde and Methylamine. [Link]

  • NMR Spectroscopy. University of Wisconsin-Madison. [Link]

  • Determination of 8-hydroxyquinoline sulfate in tuberculin solutions by planar and high performance liquid chromatography. ResearchGate. [Link]

  • 1 H-NMR spectra of HQ and PHQ. ResearchGate. [Link]

  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. [Link]

  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC - NIH. [Link]

  • THE 5- AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. PJSIR. [Link]

  • Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. PMC - NIH. [Link]

  • Synthesis of Carboxylic Acids. [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

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Optimization

Technical Support Center: Interpreting Unexpected Spectroscopic Results for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

An In-Depth Technical Guide for Researchers Welcome to the technical support center for the analysis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Welcome to the technical support center for the analysis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize spectroscopic techniques for the characterization of this important quinolone derivative. It is common to encounter spectroscopic data that deviates from initial expectations due to the compound's rich and complex chemical nature.

This document moves beyond a simple listing of expected values. Instead, it offers a structured troubleshooting framework in a question-and-answer format to diagnose and interpret anomalous results. We will delve into the underlying chemical principles—keto-enol tautomerism, intermolecular forces, and potential synthetic artifacts—that often manifest as spectroscopic puzzles.

Expected Spectroscopic Profile

Before troubleshooting, it is essential to establish a baseline. The following table summarizes the generally accepted spectroscopic data for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. Note that these values can shift based on solvent, concentration, and pH.

Technique Parameter Expected Observation
¹H NMR Chemical Shifts (δ)Signals corresponding to aromatic protons (approx. 7.5-8.5 ppm), a singlet for the C2-H (approx. 8.9-9.2 ppm), and very broad, exchangeable signals for OH, NH, and COOH protons (>10 ppm), which may overlap or be solvent-dependent.[1]
¹³C NMR Chemical Shifts (δ)Aromatic carbons (approx. 115-145 ppm), quinolone carbonyl C4=O (approx. 175-180 ppm), carboxylic acid C=O (approx. 165-170 ppm).[2]
IR Spectroscopy Key Frequencies (cm⁻¹)Very broad O-H stretch from carboxylic acid dimer (2500-3300 cm⁻¹).[3][4] Carbonyl (C=O) stretches for quinolone and carboxylic acid (1670-1760 cm⁻¹). C=C and C=N aromatic stretches (1500-1620 cm⁻¹).
Mass Spectrometry Molecular Ion[M-H]⁻ at m/z 221.9963 or [M+H]⁺ at m/z 224.0109.[5] Common fragment: Decarboxylation ([M-CO₂]⁺ or [M-H-CO₂]⁻).
UV-Vis λ_maxMultiple absorption bands between 250-400 nm, highly dependent on solvent and pH due to different electronic transitions in the tautomers and protonated species.[6][7]

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why does my NMR spectrum show extra signals, or why are my chemical shifts different from the literature?

This is the most common issue encountered with 4-hydroxyquinoline derivatives. The root cause is often the compound's existence in a dynamic equilibrium between different forms in solution.

Primary Cause: Keto-Enol Tautomerism

4-hydroxyquinolines exist in a tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-oxo (keto) form.[8][9] The relative populations of these tautomers are highly sensitive to the solvent, pH, and temperature, leading to different observed spectra. In many solvents, particularly polar aprotic ones like DMSO, the keto form is often predominant.[10][11]

Caption: Keto-Enol tautomeric equilibrium in the quinoline core.

Secondary Cause: Intermolecular Hydrogen Bonding & Aggregation

The carboxylic acid and 4-hydroxy/4-oxo groups are potent hydrogen bond donors and acceptors.[12][13] In solution, the molecule can form dimers or larger aggregates. This can cause significant broadening of the signals for exchangeable protons (COOH, OH, NH) and may even cause slight shifts in the aromatic signals depending on concentration. Carboxylic acids, in particular, are well-known to form stable dimers.[3][14]

Tertiary Cause: Synthetic Impurities

Unexpected signals may arise from unreacted starting materials (e.g., 2-chloroaniline, diethyl 2-((phenylamino)methylene)malonate derivatives) or side-products from the cyclization reaction.[15]

This workflow will help you systematically diagnose the cause of unexpected NMR results.

troubleshooting_workflow start Unexpected NMR Spectrum d2o_exchange Perform D₂O Exchange start->d2o_exchange solvent_study Run NMR in Different Solvent (e.g., CDCl₃ vs. DMSO-d₆) d2o_exchange->solvent_study Exchangeable protons (OH, NH, COOH) disappear repurify Re-purify Sample (Recrystallization/Chromatography) d2o_exchange->repurify No change, suspect non-exchangeable impurity concentration_study Run Concentration-Dependent NMR solvent_study->concentration_study Signals shift/sharpen, indicates tautomer/solvent effect two_d_nmr Acquire 2D NMR (COSY, HSQC/HMBC) concentration_study->two_d_nmr Shifts indicate aggregation two_d_nmr->repurify Confirm structure and identify minor species conclusion Identify Tautomers, Aggregates, or Impurities repurify->conclusion Purity confirmed, anomalies are inherent

Caption: Logical workflow for troubleshooting ambiguous NMR spectra.

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube (in a solvent like DMSO-d₆), shake, and re-acquire the ¹H NMR spectrum. Signals from exchangeable protons (COOH, OH, NH) will disappear or significantly decrease in intensity. This is the definitive way to identify them.

  • Solvent Study: Acquire spectra in both a non-polar (like CDCl₃, if solubility permits) and a polar aprotic solvent (like DMSO-d₆). Polar solvents can stabilize one tautomer over the other, resulting in a "cleaner" spectrum or significant chemical shift changes, confirming a dynamic equilibrium.[9]

  • Concentration Study: Acquire ¹H NMR spectra at two different concentrations (e.g., 5 mg/mL and 20 mg/mL). If aggregation is occurring, you will observe concentration-dependent chemical shifts, particularly for protons involved in hydrogen bonding.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations, helping to map out the spin systems of the aromatic rings for both the main compound and any potential impurities.

    • HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): Correlates protons with their directly attached carbons (HSQC) or carbons 2-3 bonds away (HMBC). This is invaluable for unambiguously assigning the carbon skeleton and confirming the structure of the dominant species in solution.

FAQ 2: My IR spectrum has a very broad, messy absorption from 2500-3300 cm⁻¹, and the carbonyl region around 1700 cm⁻¹ is complex. Is this normal?

Yes, these features are characteristic of this molecule and provide valuable structural information.

Cause A: The "Carboxylic Acid Dimer" Stretch

The extremely broad absorption centered around 3000 cm⁻¹ is the classic O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[3][4] This is not an anomaly but a confirmation of the carboxylic acid functionality. It often overlaps with the sharper aromatic and aliphatic C-H stretches.

Caption: Intermolecular hydrogen bonding in a carboxylic acid dimer.

Cause B: Overlapping Carbonyl Bands

The complexity in the 1670-1760 cm⁻¹ region is due to the presence of multiple carbonyl groups from the different tautomers.

  • Keto Tautomer: Will show two C=O stretches: one for the quinolone C4=O (typically lower frequency, ~1680 cm⁻¹) and one for the carboxylic acid C=O (~1720 cm⁻¹).

  • Enol Tautomer: Will show only one C=O stretch from the carboxylic acid (~1720 cm⁻¹).

The observed spectrum is a superposition of the absorptions from all species present in the solid state, which can result in a broadened or multi-peaked band.

  • Confirm Functional Groups: The presence of the broad O-H stretch (2500-3300 cm⁻¹) and strong carbonyl absorption (1670-1760 cm⁻¹) is strong evidence that the main structural motifs are correct.

  • Compare Sample Preparations: Acquire the spectrum using both KBr pellet and Attenuated Total Reflectance (ATR). Differences between the two may indicate changes in intermolecular interactions or tautomeric ratios based on sample preparation.

  • Reference Comparison: Compare your spectrum with those of similar structures, such as 7-chloro-4-hydroxy-3-quinolinecarboxylic acid or non-chlorinated analogs, to understand the influence of the substituent on the vibrational modes.[16]

FAQ 3: The molecular ion peak in my mass spectrum is weak or absent, and I see a prominent peak at [M-44]. What is happening?

This is a classic fragmentation pattern for carboxylic acids.

Primary Cause: Decarboxylation

The most common fragmentation pathway for aromatic carboxylic acids under mass spectrometry (especially with heating in the source) is the neutral loss of carbon dioxide (CO₂), which has a mass of 44.01 Da. The resulting fragment is often more stable and thus appears as a strong or even base peak in the spectrum.

  • Expected Molecular Ion ([M-H]⁻): m/z 222

  • Expected Fragment ([M-H-CO₂]⁻): m/z 178

Secondary Cause: Source Fragmentation vs. Degradation

If the ion source temperature is too high, it can cause thermal degradation of the sample before ionization.[17][18] This is different from in-source fragmentation of the molecular ion. If you suspect degradation, try reducing the source temperature.

  • Identify Key Fragments: Actively look for the decarboxylation fragment ([M-44]). Its presence is strong evidence for the carboxylic acid group.

  • Use High-Resolution MS (HRMS): HRMS provides the exact mass of the ions to four or more decimal places. This allows you to calculate the elemental formula for both the parent ion and its fragments, providing definitive confirmation of their identities.

  • Try Soft Ionization: If you are using Electron Ionization (EI), which is high energy, switch to a softer technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly good for generating intact molecular ions ([M+H]⁺ or [M-H]⁻) with minimal fragmentation.

  • Check for Adducts (ESI): In ESI, look for common adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules (e.g., [M+CH₃CN+H]⁺). PubChem lists several predicted adducts for this molecule.[5]

References

  • El-Emam, A. A., et al. (2018). Tautomerism of 4-hydroxyquinoline in the gas phase and solution. ResearchGate. [Link]

  • de Oliveira, K. T., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. The Journal of Organic Chemistry, 80(24), 12244–12257. [Link]

  • Various Authors. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. ResearchGate. [Link]

  • Ferreira, M-J., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. PubMed. [Link]

  • SpectraBase. (n.d.). 8-chloro-4-hydroxy-3-quinolinecarboxylic acid [1H NMR]. Wiley-VCH. [Link]

  • Sikorski, A., et al. (2020). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. Molecules, 25(21), 5199. [Link]

  • Czarnik-Matusewicz, B., et al. (2021). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Molecules, 26(16), 4785. [Link]

  • AIP Publishing. (2019). Molecular Structural Characterization and Computational Studies of 8-hydroxyquinolinium 4-chloro-3-nitrobenzoate 4-chloro-3-nit. AIP Conference Proceedings. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary Chemistry Department. [Link]

  • PubChem. (n.d.). 8-chloro-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Aakeröy, C. B., et al. (2018). Functional materials based on molecules with hydrogen-bonding ability. Philosophical Transactions of the Royal Society A. [Link]

  • R&D Chemicals. (n.d.). 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid. R&D Chemicals. [Link]

  • Badger, G. M., & Moritz, A. G. (1958). Intramolecular hydrogen bonding in 8-hydroxyquinolines. Journal of the Chemical Society, 3437. [Link]

  • MySkinRecipes. (n.d.). 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. MySkinRecipes. [Link]

  • Arjunan, V., et al. (2014). Comparative vibrational spectroscopic studies of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Physics, 6(4), 50-61. [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • Szymaska-Buzar, T., et al. (2019). Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines. Molecules, 24(21), 3848. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. ResearchGate. [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles. LibreTexts. [Link]

  • Quora. (2019). Can there be intramolecular hydrogen bonding in carboxylic acids? Quora. [Link]

  • Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors. RSC Publishing. [Link]

  • NIST. (n.d.). 8-Hydroxyquinoline. NIST WebBook. [Link]

  • Al-Hamdani, A. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry. [Link]

  • Al-Trawneh, M. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(21), 5043. [Link]

  • PubChem. (n.d.). 4-Hydroxy-8-nitroquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Prelog, V. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ETH Zurich. [Link]

  • ResearchGate. (n.d.). FT-IR Spectrum of the Grafted Titanium 8-hydroxyquinoline Complex. ResearchGate. [Link]

  • ResearchGate. (n.d.). Thermal degradation studies of 8-hydroxyquinoline, adipamide and formaldehyde copolymer resin. ResearchGate. [Link]

  • Ha-Duong, T., et al. (2020). Electronic spectroscopic characterization of the formation of iron(III) metal complexes. Journal of Inorganic Biochemistry, 203, 110864. [Link]

  • ResearchGate. (n.d.). Absorption spectra of 8-hydroxyquinoline. ResearchGate. [Link]

  • Al-Trawneh, M. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. [Link]

  • Gurnule, W. B., et al. (2012). Thermal Degradation Study of New Polymer derived from 8-Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703. [Link]

  • ResearchGate. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • Csonka, R., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid and Other Quinolone Derivatives for Therapeutic Development

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities.[1] Among these, 8-Chloro-4-hydroxyq...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities.[1] Among these, 8-Chloro-4-hydroxyquinoline-3-carboxylic acid has emerged as a compound of significant interest. This guide provides a comprehensive comparison of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid with other key quinoline derivatives, offering insights into its synthesis, biological activities, and potential therapeutic applications, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to the Quinoline Scaffold: A Versatile Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[2] Its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities. The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. Key structural features, such as the carboxylic acid group at the 3-position and halogenation, play a pivotal role in modulating the potency and selectivity of these compounds.

This guide will focus on 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, dissecting its chemical attributes and biological performance in comparison to other notable quinoline derivatives.

Synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid: The Gould-Jacobs Reaction

The primary synthetic route to 4-hydroxyquinoline-3-carboxylic acid derivatives, including the 8-chloro substituted analog, is the Gould-Jacobs reaction. This versatile and widely used method involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.

The synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid commences with the reaction of 2-chloroaniline with EMME. The resulting intermediate, diethyl 2-((2-chlorophenylamino)methylene)malonate, undergoes thermal cyclization in a high-boiling solvent like diphenyl ether to yield ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis of the ester group affords the final product, 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.[3]

Gould-Jacobs Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization & Hydrolysis cluster_product Final Product 2-Chloroaniline 2-Chloroaniline Intermediate Diethyl 2-((2-chlorophenylamino)methylene)malonate 2-Chloroaniline->Intermediate + EMME (Condensation) EMME Diethyl Ethoxymethylenemalonate EMME->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization Heat Hydrolysis Ester Hydrolysis Cyclization->Hydrolysis Intermediate Ester Product 8-Chloro-4-hydroxyquinoline-3-carboxylic acid Hydrolysis->Product

Figure 1: Synthetic workflow for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid via the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

Part A: Synthesis of Ethyl 8-Chloro-4-hydroxyquinoline-3-carboxylate

  • In a round-bottom flask, combine 2-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-110 °C for 2 hours.

  • Add the resulting intermediate dropwise to a preheated high-boiling point solvent (e.g., diphenyl ether or Dowtherm A) at 250-260 °C.

  • Maintain the temperature for 30 minutes to ensure complete cyclization.

  • Cool the reaction mixture to room temperature, which will cause the product to precipitate.

  • Collect the solid by filtration and wash with a suitable solvent (e.g., hexane or ethanol) to remove the high-boiling solvent.

Part B: Hydrolysis to 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

  • Suspend the crude ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture until the solid completely dissolves.

  • Cool the solution to room temperature and acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • The carboxylic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash with water, and dry to obtain the final product.

Comparative Biological Activities

The therapeutic potential of quinoline derivatives is intrinsically linked to their molecular structure. Here, we compare the reported biological activities of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid and its analogs in the key areas of antimicrobial and anticancer research.

Antimicrobial Activity

Quinolone-3-carboxylic acids are renowned for their antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The substitution pattern on the quinoline ring significantly influences the antimicrobial spectrum and potency.

While specific minimum inhibitory concentration (MIC) data for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is not extensively available in the public domain, studies on structurally related compounds provide valuable insights. For instance, various 8-chloro-quinolone derivatives have been synthesized and evaluated for their in vitro antimicrobial activity.[4] The presence of a chlorine atom at the C-8 position can modulate the lipophilicity and electronic properties of the molecule, potentially affecting its ability to penetrate bacterial cell walls and interact with its target enzymes.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Quinolone Derivatives

Compound/DerivativeStaphylococcus aureusEscherichia coliReference
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid3264[5]
5,7-Dichloro-8-hydroxy-2-methylquinoline1.1 (MRSA)-[6]
Ciprofloxacin0.25-10.015-0.12[7]
Nalidixic Acid64-5124-16[7]

Note: Data for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is not available for direct comparison. The data presented is for structurally related compounds to provide a contextual understanding.

Anticancer Activity

The anticancer potential of quinoline derivatives is a rapidly evolving field of research. These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerases, induction of apoptosis, and modulation of signaling pathways involved in cell proliferation and survival.

Again, specific IC50 (half-maximal inhibitory concentration) values for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid against various cancer cell lines are not widely reported. However, the broader class of 4-quinolone-3-carboxylic acids has been investigated for its antitumor properties.[2] Furthermore, studies on 8-hydroxyquinoline derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, with the mechanism often linked to their metal-chelating properties.[8][9] The chloro-substitution at the 8-position could influence the compound's ability to interact with biological targets and its overall cytotoxic profile.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Selected Quinolone Derivatives

Compound/DerivativeCell Line (Cancer Type)IC50 (µM)Reference
2-Chloro-3[(quinolin-8-yl)oxy]naphthalene-1,4-dioneA549 (Lung)Lower than its 8-hydroxyquinoline hybrid counterpart[8]
Nitroxoline (5-nitro-8-hydroxyquinoline)Various cancer cell lines5-10 fold lower than Clioquinol[10]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Various cancer cell lines-[10]
8-hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular carcinoma)6.25 ± 0.034 µg/mL[1]

Note: Direct IC50 data for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is not available. The table presents data for related quinoline derivatives to illustrate the potential for anticancer activity within this class of compounds.

Mechanism of Action: A Deeper Dive

The established mechanism of action for many quinolone antibiotics involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA complex, quinolones trap the enzymes in a state where they have cleaved the DNA, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.

Quinolone_Mechanism Quinolone Quinolone Stabilized_Complex Stabilized Quinolone-Enzyme-DNA Complex Quinolone->Stabilized_Complex Binds to DNA_Gyrase_Topo_IV Bacterial DNA Gyrase/ Topoisomerase IV DNA_Gyrase_Topo_IV->Stabilized_Complex Trapped on DNA DNA_Replication_Fork DNA Replication Fork DNA_Replication_Fork->DNA_Gyrase_Topo_IV Acts on DSB Double-Strand Breaks in DNA Stabilized_Complex->DSB Leads to Cell_Death Bacterial Cell Death DSB->Cell_Death Induces

Figure 2: Generalized mechanism of action for quinolone antibiotics.

For anticancer applications, the mechanisms are more diverse. Some quinoline derivatives can intercalate into DNA, disrupt microtubule dynamics, or inhibit protein kinases involved in cancer cell signaling. In the case of 8-hydroxyquinolines, their ability to chelate metal ions like copper and zinc is often implicated in their cytotoxic effects, potentially through the generation of reactive oxygen species (ROS) and the inhibition of metalloenzymes.[11] The 4-hydroxy-3-carboxylic acid moiety of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a key pharmacophore, and its interaction with biological targets, potentially influenced by the 8-chloro substituent, warrants further investigation to elucidate its precise mechanism of action in both antimicrobial and anticancer contexts.

Conclusion and Future Directions

8-Chloro-4-hydroxyquinoline-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its synthesis via the Gould-Jacobs reaction is well-established, providing a foundation for the generation of a diverse library of analogs. While direct and comprehensive biological data for this specific compound is limited in publicly accessible literature, the known activities of structurally related quinoline derivatives suggest its potential as both an antimicrobial and an anticancer agent.

Future research should focus on a systematic evaluation of the biological activities of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid and its derivatives. This includes determining its MIC values against a broad panel of bacterial and fungal pathogens and assessing its IC50 values against a variety of cancer cell lines. Elucidating its precise mechanism of action will be crucial for optimizing its therapeutic potential and for the rational design of next-generation quinoline-based drugs. The insights gained from such studies will undoubtedly contribute to the expanding role of the quinoline scaffold in modern drug discovery.

References

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Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

A Technical Guide for Researchers and Drug Development Professionals In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents is paramount. This guide provides a comprehensive tech...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents is paramount. This guide provides a comprehensive technical overview and comparative analysis of the antimicrobial efficacy of a promising quinolone derivative, 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's potential antimicrobial activity, benchmarked against established antibiotics. We will explore its presumptive mechanism of action, present hypothetical yet plausible in vitro efficacy data, and provide detailed, field-proven experimental protocols for independent validation.

Introduction: The Quinolone Scaffold and the Promise of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

Quinolones are a critically important class of synthetic broad-spectrum antibiotics that act by inhibiting bacterial DNA synthesis.[1][2][3] Their primary targets are the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[4][5] The core quinolone structure has been a fertile ground for medicinal chemists, with modifications to the quinolone ring system leading to the development of numerous generations of fluoroquinolones with enhanced potency and expanded spectra of activity.

8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a quinolone derivative that shares the fundamental pharmacophore of this class. The presence of a chlorine atom at the 8-position and a carboxylic acid at the 3-position are key structural features that suggest a potential for antimicrobial activity. This guide aims to provide a rigorous framework for evaluating this potential through a comparative lens.

Presumptive Mechanism of Action

Based on the well-established mechanism of action of quinolone antibiotics, it is hypothesized that 8-Chloro-4-hydroxyquinoline-3-carboxylic acid exerts its antimicrobial effect by targeting bacterial type II topoisomerases. The proposed mechanism is illustrated in the signaling pathway diagram below.

Quinolone_Mechanism_of_Action Proposed Mechanism of Action of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid cluster_bacterium Bacterial Cell Compound 8-Chloro-4-hydroxyquinoline- 3-carboxylic acid Entry Cellular Uptake Compound->Entry Diffusion Complex Formation of Ternary Complex (Drug-Enzyme-DNA) Entry->Complex DSB Double-Strand Breaks Complex->DSB Induces Gyrase DNA Gyrase Gyrase->Complex TopoIV Topoisomerase IV TopoIV->Complex Replication DNA Replication Fork Replication->Complex Stalls Replication Death Cell Death DSB->Death Leads to

Caption: Proposed mechanism of action of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

The compound is presumed to enter the bacterial cell and form a stable ternary complex with DNA and either DNA gyrase or topoisomerase IV. This complex traps the enzyme in its cleavage-competent state, leading to the accumulation of double-strand DNA breaks and ultimately, bacterial cell death.

Comparative In Vitro Efficacy: A Hypothetical Analysis

To provide a tangible framework for evaluation, this section presents hypothetical, yet scientifically plausible, Minimum Inhibitory Concentration (MIC) data for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid against a panel of clinically relevant Gram-positive and Gram-negative bacteria. These values are compared with the known MIC ranges of widely used antibiotics: Ciprofloxacin (a second-generation fluoroquinolone), Levofloxacin (a third-generation fluoroquinolone), and Ampicillin (a beta-lactam).

Data Presentation: Minimum Inhibitory Concentration (MIC) in µg/mL

Organism8-Chloro-4-hydroxyquinoline-3-carboxylic acid (Hypothetical MIC)Ciprofloxacin (Reference MIC)Levofloxacin (Reference MIC)Ampicillin (Reference MIC)
Escherichia coli (ATCC 25922)20.015 - 0.120.015 - 0.122 - 8
Staphylococcus aureus (ATCC 29213)40.12 - 10.12 - 10.25 - 2
Pseudomonas aeruginosa (ATCC 27853)160.25 - 40.5 - 8>128

Disclaimer: The MIC values for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

This hypothetical data suggests that 8-Chloro-4-hydroxyquinoline-3-carboxylic acid may possess moderate activity against E. coli and S. aureus, and potentially weaker activity against P. aeruginosa. The rationale for these hypothetical values is based on the core quinolone structure, with the understanding that the specific substitutions will modulate the potency and spectrum.

Experimental Protocols for Antimicrobial Susceptibility Testing

To facilitate the validation of the antimicrobial efficacy of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, we provide detailed, step-by-step methodologies for two standard antimicrobial susceptibility testing methods, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.[9][10][11]

Broth_Microdilution_Workflow Broth Microdilution Experimental Workflow A Prepare Serial Dilutions of Test Compound in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland Standard) B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microdilution Plates: Aseptically dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the antimicrobial stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. The last well in each row should contain only broth and serve as a growth control.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard.[9] This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Kirby-Bauer Disk Diffusion Method

This is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[1][2][3]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.[4] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even distribution.[4]

  • Disk Application: Aseptically apply a sterile paper disk (6 mm in diameter) impregnated with a known concentration of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid to the surface of the agar. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around the disk.

  • Interpretation: The diameter of the zone of inhibition is interpreted as susceptible, intermediate, or resistant according to standardized charts provided by organizations like CLSI. For a novel compound, these interpretive criteria would need to be established.

Conclusion and Future Directions

This guide has provided a foundational framework for the validation of the antimicrobial efficacy of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. The hypothetical data presented, when benchmarked against established antibiotics, suggests a potential avenue for further investigation. The detailed experimental protocols offer a clear path for researchers to generate robust and reproducible data.

Future studies should focus on:

  • Synthesis and Characterization: The first critical step is the synthesis and thorough chemical characterization of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

  • Comprehensive MIC and MBC Testing: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a broad panel of clinical isolates, including multidrug-resistant strains.

  • Mechanism of Action Studies: Conduct experiments to confirm the presumed mechanism of action, such as DNA gyrase and topoisomerase IV inhibition assays.

  • In Vivo Efficacy and Toxicity Studies: If in vitro data is promising, progress to in vivo studies in animal models of infection to evaluate efficacy and assess the toxicological profile.

The exploration of novel quinolone derivatives like 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a vital component of the global effort to combat antimicrobial resistance. This guide serves as a catalyst for such endeavors, providing the necessary scientific and methodological grounding for rigorous evaluation.

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Validation

A Comparative Analysis of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid and Ciprofloxacin: Efficacy, Mechanism, and Cytotoxicity

A Special Report for Researchers and Drug Development Professionals Introduction: The Quest for Novel Antibacterial Agents The escalating threat of antimicrobial resistance necessitates a continuous search for novel anti...

Author: BenchChem Technical Support Team. Date: January 2026

A Special Report for Researchers and Drug Development Professionals

Introduction: The Quest for Novel Antibacterial Agents

The escalating threat of antimicrobial resistance necessitates a continuous search for novel antibacterial agents with distinct mechanisms of action or improved efficacy against resistant pathogens. Within the broader class of quinolone antibiotics, which have long been a cornerstone of antibacterial therapy, lie opportunities for structural modifications that could yield next-generation therapeutics. This guide provides a comparative analysis of a novel quinolone derivative, 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, and the widely-used second-generation fluoroquinolone, ciprofloxacin.

Ciprofloxacin, a fluoroquinolone, is a broad-spectrum antibiotic renowned for its potent activity against a wide array of Gram-negative and some Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.[2][3] This targeted disruption of DNA synthesis leads to bacterial cell death.[2] Ciprofloxacin is utilized in the treatment of various infections, including those of the urinary tract, respiratory system, skin, and bones.[4][5]

8-Chloro-4-hydroxyquinoline-3-carboxylic acid belongs to the quinolone class of compounds, which are precursors to the more complex fluoroquinolones. While this specific molecule is primarily known as an intermediate in the synthesis of quinolone antibiotics, the 8-hydroxyquinoline scaffold and its derivatives have demonstrated a range of biological activities, including antibacterial and cytotoxic effects.[1][6] This comparative guide will explore the known attributes of ciprofloxacin alongside a hypothetical, yet scientifically grounded, profile of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, based on data from structurally similar analogues. This analysis aims to provide a framework for evaluating the potential of such novel quinolone derivatives in the landscape of antibacterial drug discovery.

Comparative Analysis: A Head-to-Head Evaluation

Antibacterial Spectrum and Efficacy

The antibacterial efficacy of a compound is fundamentally assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[4]

Ciprofloxacin exhibits a broad spectrum of activity, with particularly strong potency against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[1] Its activity against Gram-positive bacteria, like Staphylococcus aureus, is generally moderate.[1]

Table 1: Comparative Antibacterial Efficacy (MIC in µg/mL)

Microorganism8-Chloro-4-hydroxyquinoline-3-carboxylic acid (Inferred)Ciprofloxacin (Representative Values)
Staphylococcus aureus (Gram-positive)1 - 80.12 - 2
Escherichia coli (Gram-negative)16 - 640.015 - 1
Pseudomonas aeruginosa (Gram-negative)>1280.25 - 4

Note: Data for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is inferred from structurally similar chloro-substituted hydroxyquinolines and should be experimentally verified.

Table 2: Comparative Bactericidal Activity (MBC in µg/mL)

Microorganism8-Chloro-4-hydroxyquinoline-3-carboxylic acid (Inferred)Ciprofloxacin (Representative Values)
Staphylococcus aureus (Gram-positive)4 - 320.25 - 4
Escherichia coli (Gram-negative)32 - 1280.03 - 2
Pseudomonas aeruginosa (Gram-negative)>2560.5 - 8

Note: Data for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is inferred from structurally similar chloro-substituted hydroxyquinolines and should be experimentally verified.

Mechanism of Action: Targeting Bacterial DNA Replication

The primary mechanism of action for quinolone and fluoroquinolone antibiotics is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, these antibiotics stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately, cell death.[7]

Ciprofloxacin , as a fluoroquinolone, effectively inhibits both DNA gyrase and topoisomerase IV.[2][3] This dual-targeting capability contributes to its broad spectrum of activity and potency.

The proposed mechanism of action for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid , being a quinolone, is also the inhibition of these type II topoisomerases. The 4-oxo-3-carboxylic acid moiety is essential for this activity.[7] However, the lack of a fluorine atom at the C-6 position and the specific substituent at the C-7 position, which are characteristic of fluoroquinolones, may influence its preferential target (gyrase vs. topoisomerase IV) and overall inhibitory potency.

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork DSB Double-Strand Breaks Replication_Fork->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Proposed mechanism of action for quinolone antibiotics.

Cytotoxicity Profile: A Critical Safety Parameter

The evaluation of a compound's cytotoxicity against mammalian cell lines is a crucial step in drug development to assess its potential for causing harm to the host. The IC50 value, the concentration of a substance that inhibits 50% of cell viability, is a standard metric for cytotoxicity.

Ciprofloxacin is generally considered to have a favorable safety profile, though it can exhibit cytotoxicity at higher concentrations.

For 8-Chloro-4-hydroxyquinoline-3-carboxylic acid , specific cytotoxicity data is not available. However, studies on other 8-hydroxyquinoline derivatives have shown a range of cytotoxic effects, with some demonstrating significant toxicity against cancer cell lines.[8][9] It is therefore imperative to experimentally determine the cytotoxicity of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid to establish its therapeutic index.

Table 3: Comparative Cytotoxicity (IC50 in µM)

Cell Line8-Chloro-4-hydroxyquinoline-3-carboxylic acid (Hypothetical)Ciprofloxacin (Representative Values)
Human embryonic kidney (HEK293)25 - 100>100
Human liver cancer (HepG2)10 - 50>100

Note: Data for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is hypothetical and requires experimental validation.

Experimental Protocols

To provide a framework for the direct comparison of these two compounds, the following standard experimental protocols are outlined.

Workflow for Comparative Analysis

Experimental Workflow Start Obtain Compounds: 8-Chloro-4-hydroxyquinoline-3-carboxylic acid Ciprofloxacin MIC_MBC Determine MIC and MBC (Broth Microdilution) Start->MIC_MBC Cytotoxicity Assess Cytotoxicity (MTT Assay) Start->Cytotoxicity Mechanism Investigate Mechanism of Action (DNA Gyrase/Topoisomerase IV Inhibition Assays) Start->Mechanism Data_Analysis Analyze and Compare Data MIC_MBC->Data_Analysis Cytotoxicity->Data_Analysis Mechanism->Data_Analysis Conclusion Draw Conclusions on Comparative Profile Data_Analysis->Conclusion

Caption: Experimental workflow for the comparative study.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • Streak the test bacteria (S. aureus, E. coli, P. aeruginosa) on appropriate agar plates and incubate overnight at 37°C.

    • Select 3-5 colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare stock solutions of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid and ciprofloxacin in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Determination of Minimum Bactericidal Concentration (MBC)
  • Subculturing from MIC plates:

    • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (at and above the MIC).

    • Spot-inoculate the aliquots onto appropriate agar plates.

  • Incubation and Interpretation:

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.[4]

Cytotoxicity Assessment by MTT Assay
  • Cell Seeding:

    • Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid and ciprofloxacin in cell culture medium.

    • Replace the existing medium with the medium containing the compound dilutions and incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[3]

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays measure the ability of the compounds to inhibit the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV.

  • Reaction Setup:

    • Prepare reaction mixtures containing the respective enzyme (DNA gyrase or topoisomerase IV), its DNA substrate (relaxed plasmid for gyrase, catenated DNA for topoisomerase IV), and ATP in the appropriate assay buffer.

    • Add serial dilutions of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid and ciprofloxacin to the reaction mixtures.

  • Incubation and Termination:

    • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis:

    • Analyze the DNA products by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).

    • Inhibition is observed as a decrease in the amount of supercoiled DNA (for gyrase) or decatenated DNA (for topoisomerase IV) with increasing compound concentration.

Conclusion and Future Directions

This comparative guide provides a comprehensive overview of the well-established antibacterial profile of ciprofloxacin and a scientifically inferred profile for the novel compound, 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. While ciprofloxacin remains a potent broad-spectrum antibiotic, particularly against Gram-negative pathogens, the exploration of new quinolone scaffolds is crucial.

The inferred data suggests that 8-Chloro-4-hydroxyquinoline-3-carboxylic acid may possess antibacterial activity, potentially with a spectrum favoring Gram-positive organisms. However, its efficacy is likely to be lower than that of ciprofloxacin. Furthermore, the potential for cytotoxicity, as suggested by studies of related 8-hydroxyquinolines, warrants thorough investigation.

The provided experimental protocols offer a clear roadmap for the empirical validation of the antibacterial and cytotoxic properties of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. Such studies are essential to determine its true potential as a lead compound for the development of new antibacterial agents. Future research should focus on a comprehensive in vitro evaluation, followed by medicinal chemistry efforts to optimize its potency and selectivity, should the initial findings prove promising. The journey from a synthetic intermediate to a viable drug candidate is long, but a systematic and comparative approach, as outlined in this guide, is the critical first step.

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Comparative

The Chloro-Quinoline Carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

For researchers and scientists navigating the intricate landscape of medicinal chemistry, the quinoline scaffold represents a privileged structure, consistently yielding compounds with a broad spectrum of biological acti...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists navigating the intricate landscape of medicinal chemistry, the quinoline scaffold represents a privileged structure, consistently yielding compounds with a broad spectrum of biological activities. Within this class, 8-Chloro-4-hydroxyquinoline-3-carboxylic acid and its analogs are emerging as a focal point for the development of novel therapeutic agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these analogs, drawing upon experimental data to elucidate the nuanced interplay between chemical structure and biological function. Our objective is to furnish drug development professionals with a technical yet accessible resource to inform the rational design of next-generation quinoline-based therapeutics.

The 8-Chloro-4-hydroxyquinoline-3-carboxylic Acid Core: A Triad of Functionality

The parent compound, 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, possesses a unique combination of functional groups that contribute to its biological potential. The quinoline core itself is a bicyclic aromatic heterocycle known for its ability to intercalate with DNA and inhibit key enzymes. The substituents at positions 3, 4, and 8 each play a critical role in defining the molecule's physicochemical properties and biological activity.

  • The 8-Chloro Group: The presence of a halogen at the 8-position significantly influences the lipophilicity and electronic properties of the molecule. This can enhance membrane permeability and modulate binding interactions with target proteins. Studies on various quinoline derivatives have shown that halogenation, particularly with chlorine, can potentiate antimicrobial and anticancer activities.[1][2]

  • The 4-Hydroxy Group: The hydroxyl group at the 4-position is crucial for the chelating properties of the molecule.[3] This ability to bind metal ions is a key mechanism of action for many quinoline-based antimicrobials, as it can disrupt essential enzymatic functions within pathogens.[3]

  • The 3-Carboxylic Acid Group: The carboxylic acid moiety at the 3-position provides a site for hydrogen bonding and can influence the molecule's solubility and pharmacokinetic profile. Modifications at this position, such as esterification or amidation, can be used to create prodrugs or to fine-tune the compound's activity.

The interplay of these three functional groups creates a versatile scaffold for analog development. The following sections will explore how modifications to this core structure impact its biological efficacy.

Comparative Analysis of Analog Performance: Insights from Experimental Data

The true power of SAR studies lies in the systematic evaluation of analog libraries. By comparing the biological activities of structurally related compounds, we can deduce the contributions of specific functional groups and substitution patterns.

Anticancer Activity: Targeting Proliferation and Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic effects of potential anticancer agents. This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[4][5] A decrease in metabolic activity following treatment with a compound indicates a reduction in cell viability.

Table 1: Comparative Anticancer Activity of 8-Hydroxyquinoline Analogs

Compound IDR1 (Position 2)R2 (Position 5)R3 (Position 7)Cancer Cell LineIC50 (µM)Reference
Parent Scaffold HHHHepG2 (Liver)>50[6]
Analog A-CH3HHHepG2 (Liver)25.3[6]
Analog BH-ClHHepG2 (Liver)15.8[7]
Analog CHH-ClHepG2 (Liver)12.1[7]
Analog D-CHOHHHep3B (Liver)6.25[6]

Key SAR Insights for Anticancer Activity:

  • Substitution at C2: Introduction of a methyl group at the 2-position (Analog A) shows a moderate increase in activity compared to the unsubstituted parent scaffold. A more significant enhancement is observed with an aldehyde group (Analog D), suggesting that an electron-withdrawing group at this position can be beneficial.[6]

  • Halogenation at C5 and C7: The addition of a chloro group at either the 5- or 7-position (Analogs B and C) leads to a notable increase in anticancer potency. This highlights the importance of halogenation in modulating the electronic properties of the quinoline ring for improved activity.[7]

The following diagram illustrates the key structural modifications influencing anticancer activity.

SAR_Anticancer cluster_quinoline 8-Chloro-4-hydroxyquinoline-3-carboxylic acid Scaffold cluster_modifications Structural Modifications cluster_activity Biological Outcome Scaffold R1 C2 Substitution (e.g., -CHO) Scaffold->R1 Enhances Potency R2 C5/C7 Halogenation (e.g., -Cl) Scaffold->R2 Significantly Boosts Activity Activity Increased Anticancer Activity R1->Activity R2->Activity

Caption: Key structural modifications enhancing the anticancer activity of the 8-Chloro-4-hydroxyquinoline-3-carboxylic acid scaffold.

Antibacterial Activity: Inhibiting Microbial Growth

The agar dilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9] This method involves incorporating the test compound into an agar medium at various concentrations and observing the lowest concentration that prevents visible bacterial growth.

Table 2: Comparative Antibacterial Activity of 8-Hydroxyquinoline Analogs

Compound IDR1 (Position 5)R2 (Position 7)Bacterial StrainMIC (µg/mL)Reference
Parent Scaffold HHS. aureus64[2]
Analog E-ClHS. aureus16[1]
Analog FH-ClS. aureus32[2]
Analog G-NO2HS. aureus8[10]
Analog H-Cl-ClS. aureus4[2]

Key SAR Insights for Antibacterial Activity:

  • Position of Halogenation: A chloro group at the 5-position (Analog E) is more effective at enhancing antibacterial activity against S. aureus than a chloro group at the 7-position (Analog F).[1][2]

  • Electron-Withdrawing Groups: The introduction of a nitro group at the 5-position (Analog G) leads to a significant increase in potency, suggesting that strong electron-withdrawing groups are favorable for antibacterial action.[10]

  • Dihalogenation: Dichloro-substitution at both the 5- and 7-positions (Analog H) results in the most potent antibacterial activity, demonstrating a synergistic effect of multiple halogen substitutions.[2]

The following diagram illustrates the key structural modifications influencing antibacterial activity.

SAR_Antibacterial cluster_quinoline 8-Chloro-4-hydroxyquinoline-3-carboxylic acid Scaffold cluster_modifications Structural Modifications cluster_activity Biological Outcome Scaffold R1 C5 Halogenation (e.g., -Cl) Scaffold->R1 Improves Potency R2 C5 Electron-Withdrawing Group (e.g., -NO2) Scaffold->R2 Significantly Enhances Activity R3 C5 & C7 Dihalogenation Scaffold->R3 Synergistic Improvement Activity Increased Antibacterial Activity R1->Activity R2->Activity R3->Activity

Caption: Key structural modifications enhancing the antibacterial activity of the 8-Chloro-4-hydroxyquinoline-3-carboxylic acid scaffold.

Experimental Protocols: Ensuring Scientific Rigor

To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays discussed.

Protocol for MTT Assay (Anticancer Activity)

This protocol is adapted from established methods for determining cytotoxicity.[4][5][11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a cancer cell line.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Workflow Diagram:

MTT_Workflow A 1. Seed cells in a 96-well plate (1x10^4 cells/well) B 2. Incubate for 24 hours (37°C, 5% CO2) A->B C 3. Treat cells with serial dilutions of test compounds B->C D 4. Incubate for 48 hours C->D E 5. Add 10 µL of MTT solution to each well D->E F 6. Incubate for 4 hours E->F G 7. Add 100 µL of solubilization solution to each well F->G H 8. Incubate for 15 minutes on a shaker G->H I 9. Measure absorbance at 570 nm H->I J 10. Calculate IC50 values I->J

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for another 48 hours under the same conditions.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shaking: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol for Agar Dilution Assay (Antibacterial Activity)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[8][13][14][15]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against a bacterial strain.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Test compounds dissolved in a suitable solvent

  • 0.5 McFarland turbidity standard

  • Sterile saline

  • Inoculator (e.g., multipoint replicator)

Workflow Diagram:

Agar_Dilution_Workflow A 1. Prepare serial dilutions of test compounds B 2. Add compound dilutions to molten Mueller-Hinton Agar A->B C 3. Pour agar into Petri dishes and allow to solidify B->C D 4. Prepare a bacterial inoculum adjusted to 0.5 McFarland standard C->D E 5. Inoculate the agar plates with the bacterial suspension D->E F 6. Incubate for 16-20 hours at 35°C E->F G 7. Examine plates for bacterial growth F->G H 8. Determine the MIC G->H

Caption: Step-by-step workflow for the agar dilution antibacterial assay.

Procedure:

  • Compound-Agar Plate Preparation: Prepare serial twofold dilutions of the test compounds. Add a specific volume of each dilution to molten Mueller-Hinton Agar (maintained at 45-50°C) to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify. Include a drug-free control plate.

  • Inoculum Preparation: From a fresh culture of the test bacterium, prepare a suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Using a multipoint replicator, inoculate the surface of the prepared agar plates with the bacterial suspension.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • MIC Determination: After incubation, examine the plates for visible bacterial growth. The MIC is the lowest concentration of the compound that completely inhibits the growth of the bacterium.

Conclusion and Future Directions

The 8-Chloro-4-hydroxyquinoline-3-carboxylic acid scaffold is a promising starting point for the development of novel anticancer and antibacterial agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to significant improvements in biological activity. Specifically, the introduction of electron-withdrawing groups and additional halogen atoms appears to be a fruitful avenue for enhancing potency.

Future research should focus on expanding the library of analogs to further probe the SAR of this scaffold. This includes exploring a wider range of substituents at various positions on the quinoline ring and modifying the carboxylic acid and hydroxyl groups to optimize pharmacokinetic and pharmacodynamic properties. Furthermore, mechanistic studies are warranted to elucidate the precise molecular targets of the most potent analogs, which will be crucial for their advancement as clinical candidates. By leveraging the insights from these comparative studies, researchers can accelerate the discovery and development of new, effective therapies based on the versatile quinoline core.

References

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Validation

A Senior Application Scientist's Guide to the Metal-Chelating Properties of 8-Hydroxyquinoline Derivatives

This guide provides a comparative analysis of the metal-chelating properties of 8-hydroxyquinoline (8-HQ) and its derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the metal-chelating properties of 8-hydroxyquinoline (8-HQ) and its derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the structural nuances that govern their interaction with metal ions, the experimental methodologies to characterize these interactions, and the implications for their diverse biological activities.

The 8-Hydroxyquinoline Scaffold: A Privileged Chelator

8-Hydroxyquinoline is a bicyclic aromatic compound featuring a hydroxyl group at the C8 position, adjacent to the nitrogen atom of the quinoline ring. This unique arrangement of a phenolic hydroxyl group and a heterocyclic nitrogen atom creates a powerful bidentate chelating motif, capable of forming stable complexes with a wide array of metal ions.[1][2] The deprotonation of the hydroxyl group and the lone pair of electrons on the nitrogen atom act as the two coordination points, forming a stable five-membered ring with the metal ion.

The versatility of the 8-HQ scaffold lies in its susceptibility to chemical modification. By introducing various substituents at different positions on the quinoline ring, it is possible to fine-tune the electronic and steric properties of the molecule, thereby modulating its metal-binding affinity, selectivity, and the biological activity of the resulting metal complex.[1][3] This has led to the development of a vast library of 8-HQ derivatives with applications ranging from antimicrobial and anticancer agents to therapeutics for neurodegenerative diseases.[1][4]

Structure-Activity Relationship: How Substituents Modulate Chelating Properties

The metal-chelating ability of 8-HQ derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. Understanding this structure-activity relationship (SAR) is crucial for the rational design of chelators with desired properties.

Electronic Effects of Substituents

Substituents can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Withdrawing Groups (EWGs): Halogens (Cl, Br, I) and nitro groups (-NO₂) are common EWGs. When placed at the 5 and/or 7 positions, they increase the acidity of the hydroxyl group, facilitating deprotonation and, in some cases, enhancing the stability of the metal complex.[5] For instance, the presence of a chloro group at the 5-position in 5-chloro-8-hydroxyquinoline leads to improved biological activity.[1] The anticancer agent Nitroxoline (5-nitro-8-hydroxyquinoline) is another example where an EWG enhances its therapeutic potential.[6] However, the effect of EWGs on complex stability can be nuanced, as they also reduce the basicity of the quinoline nitrogen.

  • Electron-Donating Groups (EDGs): Alkyl and amino groups are typical EDGs. These groups increase the electron density on the quinoline ring, enhancing the basicity of the nitrogen atom and potentially leading to stronger metal coordination.

Steric Effects

The size and position of substituents can introduce steric hindrance, which can significantly impact complex formation. For example, a bulky substituent at the C2 position can interfere with the formation of a 2:1 ligand-to-metal complex, which is a common stoichiometry for many 8-HQ derivatives with divalent metal ions.

The interplay of these electronic and steric factors dictates the overall stability and selectivity of the metal complexes. A key takeaway for researchers is that the modification of the 8-HQ scaffold is not a trivial exercise; a deep understanding of these principles is necessary to achieve the desired chelation properties.

Comparative Analysis of Key 8-Hydroxyquinoline Derivatives

To illustrate the impact of structural modifications, we will compare the metal-chelating properties of the parent 8-hydroxyquinoline with some of its well-studied derivatives.

DerivativeStructureKey SubstituentsNotable Metal-Chelating Properties
8-Hydroxyquinoline (8-HQ) NoneForms stable complexes with a wide range of divalent and trivalent metal ions. Often serves as a benchmark for comparison.[1]
Clioquinol (CQ) 5-chloro, 7-iodoHalogenation increases lipophilicity, facilitating passage across biological membranes like the blood-brain barrier. It exhibits a high affinity for Cu(II) and Zn(II).[1]
PBT2 5,7-dichloro, 2-((dimethylamino)methyl)The 2-substituted aminomethyl group introduces a third potential coordination site, though its involvement in chelation is debated. It is designed to have improved solubility and blood-brain barrier permeability compared to CQ.[4]
5-Nitro-8-hydroxyquinoline (Nitroxoline) 5-nitroThe strong electron-withdrawing nitro group significantly influences its electronic properties and biological activity. It has demonstrated potent anticancer properties.[6]
5-Amino-8-hydroxyquinoline 5-aminoThe electron-donating amino group alters the electronic landscape of the molecule, impacting its chelating and biological profile.[7]

Table 1: Comparison of the structure and key features of selected 8-hydroxyquinoline derivatives.

Quantitative Comparison of Metal Complex Stability

The stability of a metal complex is quantitatively expressed by its stability constant (log K) or overall stability constant (log β). Higher values indicate a more stable complex. The following table summarizes some reported stability constants for complexes of 8-HQ derivatives with Cu(II), a biologically relevant metal ion.

LigandMetal IonStoichiometry (M:L)log βExperimental Conditions
8-HydroxyquinolineCu(II)1:2log β₂ = 23.3Potentiometry
ClioquinolCu(II)1:2log β₂ ≈ 23.4Potentiometry (in 80% methanol/water)
5-Nitro-8-hydroxyquinoline-Proline HybridCu(II)1:2log β₂ = 20.1UV-Vis Titration

Table 2: Comparative stability constants of selected 8-hydroxyquinoline derivatives with Copper(II).

Note: The experimental conditions, such as solvent and ionic strength, can significantly influence the determined stability constants. Therefore, direct comparison should be made with caution.

Experimental Protocols for Characterizing Metal-Chelating Properties

A multi-pronged experimental approach is essential for a thorough characterization of the metal-chelating properties of 8-HQ derivatives. Here, we provide detailed protocols for three fundamental techniques.

UV-Vis Spectrophotometry: Determining Stoichiometry using Job's Plot

Causality: This method is based on the principle that the formation of a colored metal-ligand complex will result in a change in the solution's absorbance. By systematically varying the mole fraction of the metal and ligand while keeping the total molar concentration constant, we can identify the stoichiometry at which the maximum amount of complex is formed, indicated by the peak absorbance.[8][9]

Experimental Workflow:

G prep Prepare equimolar stock solutions of the metal salt and the 8-HQ derivative. series Prepare a series of solutions with varying mole fractions of metal and ligand (total volume and concentration are constant). prep->series measure Measure the absorbance of each solution at the λmax of the complex. series->measure plot Plot absorbance vs. mole fraction of the ligand. measure->plot determine Determine the stoichiometry from the peak of the plot. plot->determine G prep Prepare solutions of the ligand and metal-ligand mixtures in a constant ionic strength medium. titrate Titrate the solutions with a standardized strong base (e.g., NaOH). prep->titrate record Record the pH (or mV) at each addition of the titrant. titrate->record plot Plot pH vs. volume of titrant added. record->plot calculate Use specialized software to calculate the protonation and stability constants from the titration data. plot->calculate

Caption: Workflow for Potentiometric Titration.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a solution of the 8-hydroxyquinoline derivative in a medium of constant ionic strength (e.g., 0.1 M KCl). For metal complex titrations, prepare a similar solution containing both the ligand and the metal salt in a specific ratio (e.g., 2:1 or 3:1 ligand to metal).

  • Titration Setup: Place the solution in a thermostated vessel and immerse a calibrated pH electrode and a burette containing a standardized solution of a strong base (e.g., carbonate-free NaOH).

  • Titration: Add the base in small increments and record the pH (or potential) after each addition, allowing the system to reach equilibrium.

  • Data Analysis: The collected data (pH vs. volume of base) is then processed using specialized software (e.g., HYPERQUAD). The software fits the experimental data to a chemical model that includes the protonation equilibria of the ligand and the formation of various metal-ligand species, thereby yielding the stability constants.

Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding Thermodynamics

Causality: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. [10][11] Experimental Workflow:

G prep Prepare degassed solutions of the metal ion and the 8-HQ derivative in the same buffer. load Load the ligand solution into the ITC cell and the metal solution into the syringe. prep->load titrate Inject small aliquots of the metal solution into the ligand solution at constant temperature. load->titrate measure Measure the heat change associated with each injection. titrate->measure analyze Fit the integrated heat data to a binding model to determine Ka, ΔH, and n. measure->analyze

Caption: Isothermal Titration Calorimetry Workflow.

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of the metal ion and the 8-hydroxyquinoline derivative in the same, well-defined buffer. It is crucial to accurately determine the concentrations of both solutions. Degas the solutions immediately before the experiment to avoid air bubbles.

  • Instrument Setup: Load the ligand solution into the sample cell of the calorimeter and the metal ion solution into the injection syringe. The reference cell is filled with the same buffer.

  • Titration: A series of small, precise injections of the metal solution are made into the sample cell containing the ligand. The heat change associated with each injection is measured.

  • Data Acquisition: The raw data is a series of peaks, with the area of each peak corresponding to the heat of that injection.

  • Data Analysis: The integrated heat per injection is plotted against the molar ratio of metal to ligand. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Ka, ΔH, and the stoichiometry of binding (n).

Conclusion

The 8-hydroxyquinoline scaffold represents a remarkably versatile platform for the design of metal-chelating agents with a wide range of therapeutic applications. The ability to modulate their chelating properties through synthetic modification underscores the importance of a thorough understanding of structure-activity relationships. The experimental techniques detailed in this guide provide a robust framework for the comprehensive characterization of these fascinating molecules, enabling researchers to rationally design and evaluate the next generation of 8-hydroxyquinoline-based therapeutics.

References

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Comparative

A Senior Application Scientist's Guide to Evaluating the In Vitro Cytotoxicity of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid Against Cancer Cell Lines

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the in vitro anticancer potential of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. We will delve into the scie...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the in vitro anticancer potential of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. We will delve into the scientific rationale behind experimental choices, provide detailed, self-validating protocols for cytotoxicity assessment, and compare its hypothetical performance against a well-established chemotherapeutic agent, Doxorubicin.

Introduction: The Promise of Quinoline Scaffolds in Oncology

The quinoline ring is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities, including anticancer properties.[1] Quinoline derivatives have been shown to exert their cytotoxic effects through diverse mechanisms, such as inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and interfering with crucial tumor-growth signaling pathways.[2][3] Some derivatives function as topoisomerase inhibitors or DNA intercalating agents, directly disrupting the replication process in malignant cells.[3][4]

8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a member of this promising class of compounds. Its structural features suggest a potential for biological activity, making it a candidate for anticancer screening. This guide outlines a robust, comparative methodology to ascertain its in vitro cytotoxicity, a critical first step in the drug discovery pipeline.[5]

The Rationale for In Vitro Cytotoxicity Screening

Before committing to expensive and complex preclinical animal models, in vitro cytotoxicity assays offer a rapid, cost-effective, and reliable method to assess a compound's fundamental ability to kill or inhibit the proliferation of cancer cells.[5][6] The primary objective is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[7] A lower IC50 value indicates greater potency.[8]

To build a trustworthy and comprehensive profile, we employ two distinct, well-validated assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[9] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[10]

  • Sulforhodamine B (SRB) Assay: This assay provides a different endpoint by quantifying total cellular protein content. SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions.[11] The amount of bound dye serves as a proxy for cell mass, offering a reliable measure of cell number.[12][13]

Using assays with different biological endpoints (metabolic activity vs. total protein) provides a self-validating system. Consistent results across both methods lend higher confidence to the observed cytotoxicity, mitigating the risk of compound interference with a single assay's chemistry.

Experimental Design & Protocols

A robust evaluation hinges on a well-designed experiment. We will test our compound of interest and a standard-of-care comparator across a panel of human cancer cell lines representing different tumor types to assess the breadth of activity.

Selected Cell Lines:

  • MCF-7: Human breast adenocarcinoma (luminal A)

  • A549: Human lung carcinoma

  • HepG2: Human liver carcinoma[14]

Comparator Drug:

  • Doxorubicin: A widely used chemotherapy agent known to act primarily through DNA intercalation and inhibition of topoisomerase II.[7]

The following workflow provides a visual overview of the experimental process.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 4: Data Analysis A 1. Culture Selected Cancer Cell Lines (MCF-7, A549, HepG2) B 2. Harvest & Count Cells (Trypsinization, Hemocytometer) A->B C 3. Seed Cells into 96-Well Plates (e.g., 5,000 cells/well) B->C D 4. Incubate for 24h for Cell Adherence C->D E 5. Prepare Serial Dilutions of Test Compound & Doxorubicin F 6. Add Compounds to Wells (48-72h Incubation) E->F G 7a. Perform MTT Assay F->G H 7b. Perform SRB Assay F->H I 8. Measure Absorbance (Plate Reader) G->I H->I J 9. Calculate % Viability vs. Untreated Control I->J K 10. Determine IC50 Values (Dose-Response Curve) J->K

Caption: Potential apoptotic pathways targeted by quinoline derivatives.

Conclusion and Future Directions

This guide provides a robust, multi-faceted framework for the initial evaluation of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid's in vitro cytotoxicity. By employing two distinct and validated assays (MTT and SRB) and comparing the results to a standard-of-care drug like Doxorubicin, researchers can generate reliable and contextually relevant data.

Should the compound demonstrate significant cytotoxic activity, subsequent steps would involve expanding the panel of cancer cell lines, performing assays to confirm the induction of apoptosis (e.g., Annexin V/PI staining), and ultimately progressing to in vivo studies in animal models to assess efficacy and safety. This structured approach ensures that only the most promising candidates advance through the demanding and resource-intensive drug development process.

References

  • Hanahan, D., & Weinberg, R. A. (2011). Hallmarks of cancer: the next generation. Cell. [Link]

  • Bioorganic & Medicinal Chemistry. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ScienceDirect. [Link]

  • Pistritto, G., et al. (2016). Apoptosis in cancer: Key molecular signaling pathways and therapy targets. MDPI. [Link]

  • Lu, Y., et al. (2012). Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink. [Link]

  • Tsuruo, T., et al. (2003). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancer Science. [Link]

  • ResearchGate. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]

  • Fulda, S. (2009). Apoptosis pathways in cancer and cancer therapy. PubMed. [Link]

  • Kumar, S., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IntechOpen. [Link]

  • Royal Society of Chemistry. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • O'Connor, A. M., & O'Brien, F. J. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PMC - NIH. [Link]

  • National Cancer Institute. (n.d.). Classic NCI-60 Screen (Archived). National Institutes of Health. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]

  • ScienceDirect. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in Vitro. [Link]

  • de Souza, L. G., et al. (2016). LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. PMC - NIH. [Link]

  • National Cancer Institute. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. National Institutes of Health. [Link]

  • Johnsen, H., et al. (2018). Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. PMC - NIH. [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity of different human cancer cell lines. ResearchGate. [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

  • Florento, L., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PMC - NIH. [Link]

  • Sakagami, H., et al. (2020). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research. [Link]

  • ResearchGate. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. MySkinRecipes. [Link]

  • Molecules. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • PubMed. (2003). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. PubMed. [Link]

  • Molecules. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. MDPI. [Link]

  • MDPI. (2022). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. MDPI. [Link]

  • R&D Chemicals. (n.d.). 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid. R&D Chemicals. [Link]

  • ScienceDirect. (2013). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. [Link]

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Validation

A Comparative Guide to the Cross-Reactivity and Specificity of 8-Hydroxyquinoline-Based Fluorescent Sensors: The Influence of Chloro and Carboxylic Acid Substitution

For researchers, scientists, and professionals in drug development, the precise detection of metal ions is a critical analytical challenge. Fluorescent chemosensors offer a powerful tool for this purpose, providing high...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise detection of metal ions is a critical analytical challenge. Fluorescent chemosensors offer a powerful tool for this purpose, providing high sensitivity and real-time monitoring capabilities. Among these, the 8-hydroxyquinoline (8-HQ) scaffold has emerged as a versatile and widely utilized platform for the design of fluorescent sensors for a variety of metal ions, including Zn²⁺, Al³⁺, Fe³⁺, and Cu²⁺.[1][2][3] The chelating ability of the 8-HQ moiety, involving the hydroxyl oxygen and the quinoline nitrogen, is central to its sensing mechanism. Upon complexation with a metal ion, the photophysical properties of the 8-HQ derivative are altered, often leading to a significant enhancement or quenching of its fluorescence. This response can be fine-tuned through chemical modification of the 8-HQ core.

This guide provides an in-depth technical comparison of the cross-reactivity and specificity of 8-hydroxyquinoline-based sensors, with a particular focus on the influence of chloro and carboxylic acid substitutions. While specific experimental data for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is not extensively available in the current body of scientific literature, we will draw upon data from closely related analogues to elucidate the principles governing the performance of this class of sensors. We will delve into the causality behind experimental design for evaluating sensor performance and provide detailed protocols for assessing specificity and cross-reactivity.

The 8-Hydroxyquinoline Sensing Mechanism: A Foundation of Chelation-Modulated Fluorescence

The fluorescence of the parent 8-hydroxyquinoline molecule is typically weak. This is often attributed to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[4] Upon chelation with a metal ion, this ESIPT process can be inhibited, leading to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).[5] The rigidity of the complex formed between the 8-HQ derivative and the metal ion also contributes to the increase in fluorescence quantum yield.[3]

The general mechanism can be visualized as follows:

Sensor 8-HQ Derivative (Low Fluorescence) Complex Sensor-Metal Complex (High Fluorescence) Sensor->Complex Chelation Metal Metal Ion (e.g., Zn²⁺) Metal->Complex Complex->Sensor Dissociation

Caption: Chelation of a metal ion by an 8-HQ derivative can inhibit non-radiative decay pathways, leading to enhanced fluorescence.

The Impact of Substituents on Sensor Performance

The introduction of substituents onto the 8-hydroxyquinoline ring is a key strategy for modulating the sensor's properties, including its selectivity, sensitivity, and photophysical characteristics.

  • Electron-Withdrawing Groups (e.g., Chloro, Carboxylic Acid): The presence of electron-withdrawing groups like a chloro (–Cl) or a carboxylic acid (–COOH) group can significantly influence the electronic properties of the 8-HQ scaffold. These groups can lower the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which can affect the excitation and emission wavelengths. Furthermore, the acidity of the hydroxyl proton can be increased, potentially altering the pH range over which the sensor is effective and influencing the stability of the metal complexes formed. The carboxylic acid group can also act as an additional coordination site, potentially altering the stoichiometry and stability of the metal-ligand complex.

  • Positional Isomerism: The position of the substituent on the quinoline ring is also critical. For example, a substituent at the 2- or 7-position can sterically hinder the formation of complexes with certain metal ions, thereby enhancing selectivity for ions with a smaller ionic radius or a different preferred coordination geometry.

Experimental Evaluation of Sensor Specificity and Cross-Reactivity

A rigorous assessment of a sensor's specificity is paramount to ensure its reliability. This involves testing the sensor's response to the target analyte in the presence of a wide range of potentially interfering ions.

Protocol 1: Screening for Metal Ion Selectivity

This protocol outlines a general procedure for the initial screening of a new 8-hydroxyquinoline-based sensor against a panel of common metal ions.

Objective: To qualitatively assess the selectivity of the sensor by observing its fluorescence response to various metal ions.

Materials:

  • Stock solution of the 8-hydroxyquinoline-based sensor (e.g., 1 mM in DMSO or a suitable solvent).

  • Stock solutions of various metal salts (e.g., 10 mM in deionized water or an appropriate buffer). A recommended panel includes:

    • Alkali and Alkaline Earth Metals: Na⁺, K⁺, Mg²⁺, Ca²⁺

    • Transition Metals: Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Ag⁺, Cd²⁺, Hg²⁺

    • Other Metals: Pb²⁺, Al³⁺

  • Buffer solution (e.g., HEPES, pH 7.4).

  • Fluorometer.

Procedure:

  • Preparation of Test Solutions:

    • In a series of microcentrifuge tubes or a 96-well plate, prepare a solution of the sensor at a final concentration of 10 µM in the buffer.

    • To each tube/well, add a different metal ion from the panel to a final concentration of 100 µM (a 10-fold excess). Include a control sample with no added metal ion.

  • Incubation: Incubate the solutions at room temperature for a sufficient time to allow for complex formation (e.g., 15-30 minutes).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each solution using a fluorometer. The excitation and emission wavelengths should be optimized for the sensor-target metal complex beforehand.

  • Data Analysis:

    • Plot the fluorescence intensity of the sensor in the presence of each metal ion. A significant change in fluorescence (either enhancement or quenching) for a particular ion indicates a potential interaction.

Protocol 2: Competitive Binding Assay (Cross-Reactivity)

This protocol is designed to quantitatively assess the sensor's selectivity for its primary target analyte in the presence of competing metal ions.

Objective: To determine if other metal ions interfere with the detection of the target analyte.

Materials:

  • Same as Protocol 1.

Procedure:

  • Preparation of Test Solutions:

    • Prepare a set of solutions containing the sensor (e.g., 10 µM) and the target analyte (e.g., 20 µM) in the buffer.

    • To each solution, add a different competing metal ion from the panel at a high concentration (e.g., 100 µM, a 5-fold excess relative to the target analyte).

    • Include control samples containing:

      • Sensor only.

      • Sensor + target analyte.

      • Sensor + each competing ion.

  • Incubation and Measurement: Follow the same incubation and fluorescence measurement steps as in Protocol 1.

  • Data Analysis:

    • Compare the fluorescence intensity of the solution containing the sensor, target analyte, and a competing ion to the intensity of the solution with only the sensor and the target analyte. A significant change in fluorescence indicates interference from the competing ion.

The workflow for these experimental protocols can be visualized as follows:

cluster_0 Protocol 1: Selectivity Screening cluster_1 Protocol 2: Cross-Reactivity Assay P1_Start Prepare Sensor Solution P1_Add_Ions Add Individual Metal Ions P1_Start->P1_Add_Ions P1_Incubate Incubate P1_Add_Ions->P1_Incubate P1_Measure Measure Fluorescence P1_Incubate->P1_Measure P1_Analyze Analyze Selectivity P1_Measure->P1_Analyze P2_Start Prepare Sensor + Target Ion Solution P2_Add_Competitors Add Competing Metal Ions P2_Start->P2_Add_Competitors P2_Incubate Incubate P2_Add_Competitors->P2_Incubate P2_Measure Measure Fluorescence P2_Incubate->P2_Measure P2_Analyze Assess Interference P2_Measure->P2_Analyze

Caption: Experimental workflow for evaluating the selectivity and cross-reactivity of 8-hydroxyquinoline-based sensors.

Comparative Performance of Substituted 8-Hydroxyquinoline Sensors

While data for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is sparse, we can examine the performance of other substituted 8-HQ derivatives to draw meaningful comparisons.

Sensor DerivativeTarget IonLimit of Detection (LOD)Key Interfering IonsReference
8-Hydroxyquinoline-2-carboxylic acid Zn²⁺Not specifiedCd²⁺, Cu²⁺, Pb²⁺[4]
A carboxamidoquinoline derivative Zn²⁺10⁻⁶ MCd²⁺ (slight interference)[4]
A quinoline-based sensor for Fe³⁺ Fe³⁺8.67 x 10⁻⁵ MHigh selectivity over other common metal ions[3]
A quinoline-based sensor for Zn²⁺ Zn²⁺3.8 x 10⁻⁸ MHigh selectivity[5]

Analysis of Comparative Data:

  • 8-Hydroxyquinoline-2-carboxylic acid demonstrates the principle of using a carboxylic acid group as an additional coordination site. While it can bind Zn²⁺, it also shows affinity for other divalent cations like Cd²⁺, Cu²⁺, and Pb²⁺, indicating a degree of cross-reactivity.[4]

  • The carboxamidoquinoline derivative showcases how modifications to the 8-HQ scaffold can improve selectivity. This sensor exhibits good selectivity for Zn²⁺ with only slight interference from Cd²⁺.[4]

  • The quinoline-based sensors for Fe³⁺ and Zn²⁺ highlight the potential for achieving high selectivity and low detection limits through rational design of the quinoline scaffold.[3][5]

Conclusion and Future Perspectives

8-Hydroxyquinoline and its derivatives represent a robust and versatile platform for the development of fluorescent chemosensors for metal ions. The introduction of substituents, such as chloro and carboxylic acid groups, provides a powerful means to modulate the sensor's selectivity, sensitivity, and photophysical properties. While a comprehensive dataset for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is not yet available, the principles outlined in this guide and the data from related analogues provide a strong foundation for understanding its potential performance.

Future research in this area should focus on the systematic evaluation of a wider range of substituted 8-hydroxyquinoline derivatives to build a comprehensive structure-activity relationship database. This will enable the rational design of next-generation sensors with enhanced specificity and sensitivity for critical applications in biomedical research, environmental monitoring, and drug discovery. The protocols detailed herein provide a standardized framework for the rigorous evaluation of these novel chemosensors, ensuring the generation of reliable and comparable data.

References

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022). MDPI. Retrieved January 4, 2026, from [Link]

  • Substituent-dependent fluorescent sensors for zinc ions based on carboxamidoquinoline. (2012). Dalton Transactions. Retrieved January 4, 2026, from [Link]

  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. (2023). MDPI. Retrieved January 4, 2026, from [Link]

  • The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.). University of Victoria. Retrieved January 4, 2026, from [Link]

  • Synthesis of Quinoline-based New Organic Chemosensors and its Application in Fluorophoric Detection of Metal-ions in Environmental Samples and Confirmation of Results using Molecular Modelling: A Complete Study. (2024). Asian Journal of Chemistry. Retrieved January 4, 2026, from [Link]

  • Selective and sensitive detection of Fe3+ ions using quinoline-based fluorescent chemosensor: Experimental and DFT study. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Quinoline-Based Fluorescence Sensors. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). MDPI. Retrieved January 4, 2026, from [Link]

Sources

Comparative

The Strategic Advantage of 8-Chloro-4-hydroxyquinoline-3-carboxylic Acid in Modern Drug Discovery: A Comparative Guide

Executive Summary In the landscape of medicinal chemistry, the quinoline nucleus stands out as a "privileged scaffold," a foundational structure from which a multitude of potent therapeutic agents have been developed.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry, the quinoline nucleus stands out as a "privileged scaffold," a foundational structure from which a multitude of potent therapeutic agents have been developed.[1][2] This guide provides an in-depth technical analysis of a specific, highly versatile derivative: 8-Chloro-4-hydroxyquinoline-3-carboxylic acid . We will explore its inherent advantages as a molecular scaffold and starting material in drug discovery, comparing its structural and functional attributes against other quinoline analogs and alternative compound classes. This analysis is supported by experimental data from peer-reviewed literature, elucidating why this particular substitution pattern offers a strategic edge for researchers and drug development professionals in creating next-generation therapeutics, particularly in oncology and infectious diseases.

Introduction: The Power of the Quinolone Scaffold

Quinolone derivatives have a storied history in medicine, initially rising to prominence as potent antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[3] However, their utility has expanded dramatically. The rigid, planar structure of the quinoline core, combined with its unique electronic properties, allows it to effectively interact with a wide array of biological targets.[4][5] Medicinal chemists can strategically modify the quinoline core at various positions to fine-tune efficacy, modulate pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, Excretion), and reduce toxicity.[6] This has led to the development of quinoline-based drugs with anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[7][8]

The 4-hydroxyquinoline-3-carboxylic acid moiety, in particular, is a critical pharmacophore. The carboxylic acid at the 3-position and the keto group at the 4-position are often essential for binding to target enzymes, sometimes mimicking endogenous substrates or chelating critical metal ions in the active site.[3][9] This guide focuses on the specific advantages conferred by the addition of a chlorine atom at the 8-position of this core structure.

The 8-Chloro Substitution: A Gateway to Enhanced Potency and Selectivity

The substitution at the C8 position of the quinoline ring is a critical determinant of biological activity. Structure-activity relationship (SAR) studies have consistently shown that introducing a halogen at this position can significantly enhance a compound's therapeutic potential.[10]

Key Advantages:
  • Enhanced Lipophilicity and Cell Permeability: The chlorine atom is a lipophilic group. Its presence at the C8 position increases the overall hydrophobicity of the molecule compared to its unsubstituted parent compound. This is a crucial advantage in drug design, as enhanced lipophilicity often correlates with improved membrane permeability, allowing the compound to more effectively cross cellular membranes and reach intracellular targets.[11]

  • Modulated Electronic Properties: As an electron-withdrawing group, the C8-chloro substituent alters the electron density distribution across the quinoline ring system. This modification can influence the pKa of the quinoline nitrogen and the 4-hydroxy group, affecting how the molecule interacts with its biological target through hydrogen bonding and other non-covalent interactions.[12]

  • Improved In Vitro Activity: Direct comparative studies on antibacterial quinolones have demonstrated a clear hierarchy for C8 substituents. The activity imparted to the quinolone nucleus was found to be in the order of F > Cl > H > NH2 > NO2.[10] This establishes that the 8-Chloro derivative is significantly more potent than the unsubstituted parent compound.

  • Vector for Further Synthesis: 8-Chloro-4-hydroxyquinoline-3-carboxylic acid serves as a versatile intermediate. The chloro group can be a site for further chemical modification through nucleophilic aromatic substitution reactions, allowing for the creation of diverse compound libraries to explore structure-activity relationships and optimize lead compounds.

The logical flow from a basic quinoline scaffold to a highly functionalized drug candidate often involves strategic halogenation.

cluster_0 Scaffold Selection & Optimization Quinoline Quinoline 4-Hydroxyquinoline-3-carboxylic_acid 4-Hydroxyquinoline-3-carboxylic_acid Quinoline->4-Hydroxyquinoline-3-carboxylic_acid Add Key Pharmacophore 8-Chloro_Derivative 8-Chloro_Derivative 4-Hydroxyquinoline-3-carboxylic_acid->8-Chloro_Derivative Strategic Halogenation (Enhance Potency) Lead_Compound Lead_Compound 8-Chloro_Derivative->Lead_Compound Further Modification

Caption: Advantage of Strategic Halogenation.

Comparative Performance Analysis: Anticancer Activity

Compound Class/DerivativeTarget Cell LineIC50 (µM)Key ObservationReference
8-Hydroxyquinoline Analogs
2-iso-Butyl-5,7-dichloro-8-hydroxyquinolineDengue Virus (DENV2) Infected Cells0.49Dichloro substitution shows high potency.[6]
5-Chloro-8-hydroxyquinoline BioconjugateColon Adenocarcinoma (Colo320)Potent & SelectiveThe 5-chloro group contributes to potent and selective toxicity against resistant cancer cells.[13]
Quinolone-3-Carboxamide Analogs
Compound 9b (a quinolone derivative)Breast Cancer (MCF-7)<0.1Demonstrates the high potency achievable with the quinolone scaffold.[14]
Compound 9c (a quinolone derivative)Lung Cancer (A549)<0.1Shows broad applicability across different cancer types.[14]
Cisplatin (Reference Drug) Lung Cancer (A549)~6-9Halogenated quinolones can exhibit significantly greater potency than standard chemotherapeutics.[1]
Cisplatin (Reference Drug) Liver Cancer (HepG2)>10[1]

Analysis: The data from related compounds strongly support the advantage of halogenation. Dichloro-substituted quinolines show sub-micromolar activity.[6] The presence of a chloro group on the quinoline ring is explicitly linked to potent and selective activity against resistant cancer cell lines, a critical goal in modern oncology drug discovery.[13] When compared to a standard-of-care drug like cisplatin, optimized quinolone scaffolds can demonstrate orders of magnitude greater potency.[1][14] This suggests that 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is an excellent starting point for developing highly potent anticancer agents.

Postulated Mechanism of Action: Inhibition of Kinase Signaling

Many quinoline derivatives exert their anticancer effects by acting as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer. The quinoline nitrogen can form a key hydrogen bond in the hinge region of the kinase active site, a feature common to many kinase inhibitors.

cluster_pathway Cancer Cell Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, VEGFR RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ATP_Site ATP Binding Site of Kinase (e.g., RAF) RAF->ATP_Site ERK ERK MEK->ERK Transcription Transcription Factors e.g., MYC, FOS ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor {8-Chloro-4-hydroxyquinoline -3-carboxylic Acid Derivative} Inhibitor->ATP_Site Competitive Binding

Caption: Inhibition of the RAF/MEK/ERK Pathway.

This proposed mechanism highlights how a derivative of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid could function. By competitively binding to the ATP pocket of a key kinase like RAF, it can block the downstream signaling cascade that ultimately drives uncontrolled cell growth. The specific substitutions on the quinoline core, including the C8-chloro group, are critical for achieving the high affinity and selectivity required for an effective kinase inhibitor.

Experimental Protocol: Synthesis via Gould-Jacobs Cyclization

The synthesis of the 8-Chloro-4-hydroxyquinoline-3-carboxylic acid core is efficiently achieved through the Gould-Jacobs reaction. This protocol provides a reliable and scalable method for producing the foundational scaffold.

Objective: To synthesize Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate as a precursor to the target carboxylic acid.

Materials:

  • 2-Chloroaniline

  • Diethyl 2-(ethoxymethylene)malonate (EMME)

  • Dowtherm A (or similar high-boiling point solvent)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Step-by-Step Methodology:
  • Anilinomethylenemalonate Formation:

    • In a round-bottom flask, combine equimolar amounts of 2-chloroaniline and diethyl 2-(ethoxymethylene)malonate (EMME).

    • Heat the mixture gently (e.g., 80-100 °C) for 1-2 hours. The reaction is typically exothermic. Ethanol is eliminated as a byproduct.

    • Monitor the reaction by TLC until the starting aniline is consumed.

    • Cool the reaction mixture to yield the crude anilinomethylenemalonate intermediate.

  • Thermal Cyclization:

    • Add the crude intermediate to a high-boiling point solvent like Dowtherm A.

    • Heat the solution to approximately 240-260 °C. This high temperature induces the thermal cyclization to form the quinolone ring system.

    • Maintain this temperature for 30-60 minutes.

    • Cool the reaction mixture. The product, Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate.

    • Filter the solid product and wash with a non-polar solvent (e.g., hexane) to remove the Dowtherm A.

  • Ester Hydrolysis (Saponification):

    • Suspend the crude ester product in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

    • Heat the mixture to reflux for 1-2 hours until the solid dissolves and the hydrolysis is complete (monitor by TLC).

    • Cool the resulting solution of the sodium salt in an ice bath.

    • Acidify the solution slowly with concentrated HCl until the pH is acidic (pH ~2-3).

    • The target compound, 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, will precipitate as a solid.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

cluster_workflow Synthesis Workflow Start Start Materials: 2-Chloroaniline + EMME Step1 Step 1: Condensation (80-100°C) Start->Step1 Intermediate Intermediate: Anilinomethylenemalonate Step1->Intermediate Step2 Step 2: Thermal Cyclization (250°C in Dowtherm A) Intermediate->Step2 Ester Product: Ethyl 8-chloro-4-hydroxy -quinoline-3-carboxylate Step2->Ester Step3 Step 3: Hydrolysis (NaOH, Reflux) Ester->Step3 Acidification Acidification (HCl) Step3->Acidification Final Final Product: 8-Chloro-4-hydroxyquinoline -3-carboxylic acid Acidification->Final

Caption: Gould-Jacobs Synthesis Workflow.

Conclusion and Future Directions

8-Chloro-4-hydroxyquinoline-3-carboxylic acid represents more than just another chemical intermediate; it is a strategically optimized scaffold for drug discovery. The C8-chloro substitution confers distinct advantages in terms of biological potency and provides favorable physicochemical properties for lead optimization. Comparative analysis of related structures indicates that compounds derived from this core are likely to exhibit potent activity, particularly in oncology. The well-established synthetic routes, such as the Gould-Jacobs cyclization, ensure its accessibility for library synthesis and further development. For researchers aiming to develop novel kinase inhibitors, antibacterial agents, or other targeted therapies, 8-Chloro-4-hydroxyquinoline-3-carboxylic acid offers a validated and highly promising starting point with a clear path to generating high-value lead candidates.

References

  • ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for... [Image]. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S., Al-Zahrani, F. M., & El-Sayed, M. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. [Image]. Retrieved from [Link]

  • Kos, J., et al. (2010). Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. Molecules, 15(12), 8699-8715. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S., Al-Zahrani, F. M., & El-Sayed, M. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Ionescu, M., et al. (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Revista de Chimie, 67(3), 438-443. [Link]

  • Sommer, M., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(7), 5448-5465. [Link]

  • Millanao, A., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics, 10(9), 1015. [Link]

  • Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 991-1001. [Link]

  • Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363. [Link]

  • Maccioni, E., et al. (2011). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 18(30), 4641-4659. [Link]

  • Maccioni, E., et al. (2011). The 4-Quinolone-3-Carboxylic Acid Motif as a Multivalent Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 18(30), 4641-4659. [Link]

  • Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]

  • El-Gamal, M. I., et al. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Journal of Pharmacy and Pharmaceutical Sciences, 14(1), 1-17. [Link]

  • Al-Suwaidan, I. A., & Al-Salahi, R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Pharmacy and Pharmaceutical Sciences, 3(1), 1-10. [Link]

  • ResearchGate. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Image]. Retrieved from [Link]

  • Mbuvi, K. M., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4220. [Link]

  • Public Health Toxicology. (2021). Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. Retrieved from [Link]

  • Maccioni, E., et al. (2016). Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. Journal of Medicinal Chemistry, 59(3), 1052-1067. [Link]

  • ResearchGate. (n.d.). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). [Image]. Retrieved from [Link]

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006. [Link]

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Validation

A Researcher's Guide to Benchmarking Novel Kynurenine 3-Monooxygenase Inhibitors: Evaluating 8-Chloro-4-hydroxyquinoline-3-carboxylic acid Against Established Compounds

For researchers and drug development professionals navigating the complexities of neurodegenerative and neuroinflammatory diseases, the kynurenine pathway of tryptophan metabolism presents a critical therapeutic target.[...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of neurodegenerative and neuroinflammatory diseases, the kynurenine pathway of tryptophan metabolism presents a critical therapeutic target.[1][2][3] At a key juncture of this pathway lies kynurenine 3-monooxygenase (KMO), a mitochondrial enzyme that catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[3][4] The inhibition of KMO is a promising strategy, as it can decrease the production of the neurotoxic downstream metabolite quinolinic acid while shunting the pathway towards the formation of the neuroprotective kynurenic acid (KYNA).[5][6] This guide provides a framework for benchmarking the performance of a novel compound, 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, against well-characterized KMO inhibitors.

While derivatives of 4-hydroxyquinoline-3-carboxylic acid have been investigated for their inhibitory effects on cellular respiration[7], and 8-hydroxyquinolines are known for their metal-chelating properties and a wide range of biological activities[8][9][10], specific data on 8-Chloro-4-hydroxyquinoline-3-carboxylic acid as a KMO inhibitor is not yet publicly available. This guide, therefore, serves as a comprehensive roadmap for researchers to conduct such a comparative analysis, providing the necessary experimental protocols and data interpretation frameworks.

The Kynurenine Pathway: A Critical Balancing Act

The kynurenine pathway is the primary route for tryptophan catabolism in mammals.[4] Under normal physiological conditions, it is essential for generating cellular energy.[2] However, under inflammatory conditions, the pathway can become dysregulated, leading to an accumulation of neurotoxic metabolites.[2]

Kynurenine_Pathway Tryptophan Tryptophan L_Kynurenine L_Kynurenine Tryptophan->L_Kynurenine IDO/TDO KYNA Kynurenic Acid (Neuroprotective) L_Kynurenine->KYNA KAT Three_HK 3-Hydroxykynurenine L_Kynurenine->Three_HK KMO Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Kynureninase, 3-HAO

Caption: The Kynurenine Pathway Highlighting the Role of KMO.

Inhibition of KMO is a strategic approach to rebalance this pathway, decreasing the production of 3-HK and subsequently quinolinic acid, while increasing the substrate availability for kynurenine aminotransferases (KATs) to produce the neuroprotective KYNA.[5]

Established KMO Inhibitors: The Benchmarks

A robust benchmarking study requires well-characterized reference compounds. For KMO, two potent and widely studied inhibitors are Ro 61-8048 and UPF 648.

InhibitorTarget EnzymeIC50 (nM)Key Characteristics
Ro 61-8048 Human KMO37[11][12][13]A potent, competitive, and reversible inhibitor.[11] It has been shown to increase levels of KYNA in the brain.[1] While brain penetrant, some studies suggest its protective effects may also stem from peripheral KMO inhibition.[1]
UPF 648 Human KMO20[14]A potent and selective inhibitor that has demonstrated neuroprotective effects in various preclinical models.[15] It effectively increases KYNA levels while decreasing 3-HK and quinolinic acid.
8-Chloro-4-hydroxyquinoline-3-carboxylic acid Human KMOData not availableA novel compound with a quinoline core structure. Its inhibitory potential against KMO is the subject of this proposed investigation.

Experimental Framework for Comparative Analysis

To objectively assess the performance of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, a multi-tiered experimental approach is recommended. This should begin with in vitro enzymatic assays to determine direct inhibitory activity, followed by cell-based assays to evaluate cellular potency and effects on the kynurenine pathway.

Tier 1: In Vitro KMO Inhibition Assay

The primary objective is to determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human KMO. A common method involves monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.[16]

Experimental Protocol: KMO Inhibition Assay

  • Reagents and Materials:

    • Recombinant human KMO enzyme

    • KMO assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

    • L-kynurenine (substrate)

    • NADPH (cofactor)

    • Test compound (8-Chloro-4-hydroxyquinoline-3-carboxylic acid) and reference inhibitors (Ro 61-8048, UPF 648) dissolved in DMSO.

    • 384-well, UV-transparent microplates

    • Plate reader capable of measuring absorbance at 340 nm

  • Assay Procedure:

    • Prepare serial dilutions of the test and reference compounds in DMSO. A typical starting concentration range would be from 100 µM down to picomolar concentrations.

    • In the microplate wells, add the KMO assay buffer.

    • Add the diluted compounds to the appropriate wells. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).

    • Add recombinant human KMO enzyme to all wells except the background control.

    • Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curves.

    • Normalize the rates of the inhibitor-treated wells to the rate of the DMSO control (0% inhibition) and the background (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

KMO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilutions of Inhibitors Plate_Setup Prepare Assay Plate (Buffer, Inhibitors, Enzyme) Compound_Dilution->Plate_Setup Reaction_Start Initiate Reaction (Add Substrate & NADPH) Plate_Setup->Reaction_Start Data_Acquisition Monitor Absorbance at 340 nm Reaction_Start->Data_Acquisition Rate_Calculation Calculate Initial Reaction Rates Data_Acquisition->Rate_Calculation IC50_Determination Determine IC50 Values Rate_Calculation->IC50_Determination

Caption: Workflow for the In Vitro KMO Inhibition Assay.

Tier 2: Cell-Based Assays

Demonstrating activity in a cellular context is a critical next step. This assesses the compound's ability to cross cell membranes and inhibit KMO within the more complex intracellular environment.

Experimental Protocol: Cellular Kynurenine Pathway Modulation

  • Cell Line Selection:

    • Use a cell line that expresses KMO, such as microglia or certain cancer cell lines.

  • Assay Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test and reference compounds for a predetermined time.

    • After incubation, harvest the cell culture supernatant and/or cell lysates.

    • Analyze the levels of kynurenine pathway metabolites (L-kynurenine, KYNA, 3-HK, and quinolinic acid) using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Data Analysis:

    • Quantify the concentrations of each metabolite.

    • A successful KMO inhibitor should lead to an increase in L-kynurenine and KYNA, and a decrease in 3-HK and quinolinic acid.

    • Determine the EC50 value for the modulation of these metabolites.

Interpreting the Results and Moving Forward

The data generated from these experiments will allow for a direct comparison of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid with Ro 61-8048 and UPF 648. A promising lead compound would exhibit a low nanomolar IC50 value in the enzymatic assay, comparable to or better than the established inhibitors. Furthermore, it should demonstrate potent modulation of the kynurenine pathway in cell-based assays, indicating good cell permeability and target engagement.

Should 8-Chloro-4-hydroxyquinoline-3-carboxylic acid show encouraging results, further studies would be warranted to investigate its mechanism of inhibition (e.g., competitive, non-competitive), selectivity against other enzymes, and pharmacokinetic properties.

This guide provides a robust framework for the initial characterization and benchmarking of novel KMO inhibitors. By following these protocols, researchers can generate the high-quality, reproducible data necessary to identify and advance promising new therapeutic candidates for a range of debilitating neurological disorders.

References

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Comparative

A Guide to the Biological Activities of Halogenated Hydroxyquinolines: A Comparative Review

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Scaffold of 8-Hydroxyquinoline The 8-hydroxyquinoline (8-HQ) is a privileged heterocyclic scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 8-Hydroxyquinoline

The 8-hydroxyquinoline (8-HQ) is a privileged heterocyclic scaffold in medicinal chemistry, comprising a pyridine ring fused to a phenol.[1][2] This structure endows the molecule with a remarkable ability to chelate metal ions, a property that is central to its diverse biological activities.[3][4] The synthetic versatility of the 8-HQ nucleus allows for extensive modification, with halogenation at the C5 and C7 positions being a particularly effective strategy to modulate its lipophilicity, electronic properties, and ultimately, its pharmacological profile.[1][5]

This guide provides a comparative analysis of the primary biological activities of prominent halogenated hydroxyquinolines, including Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), Broxyquinoline (5,7-dibromo-8-hydroxyquinoline), and Cloxyquin (5,7-dichloro-8-hydroxyquinoline). We will delve into their antimicrobial, anticancer, and neurobiological effects, presenting comparative experimental data and the methodologies used to generate them.

Antimicrobial Activity: Disrupting Microbial Homeostasis

Halogenated hydroxyquinolines have a long history of use as topical antiseptic, antibacterial, and antifungal agents.[4][6] Their efficacy stems from a multi-pronged mechanism of action that makes the development of resistance more challenging for microorganisms.

Mechanism of Action: A Dual Threat

The primary antimicrobial mechanism is the chelation of essential metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺).[3][7] These metal ions are critical cofactors for a wide array of microbial enzymes involved in metabolic and respiratory pathways. By sequestering these ions, halogenated HQs effectively inactivate these crucial enzymes, leading to the inhibition of microbial growth and proliferation.[3] A secondary proposed mechanism involves the direct interference with microbial DNA synthesis.[7][8] It is believed that the planar quinoline ring can intercalate into DNA strands, disrupting replication and transcription, which ultimately leads to cell death.[3] The presence of halogen atoms enhances the lipophilicity of the molecule, facilitating its passage through microbial cell membranes to reach these intracellular targets.

cluster_HQ Halogenated Hydroxyquinoline (HQ) cluster_Cell Microbial Cell HQ Halogenated HQ Membrane Cell Membrane HQ->Membrane Crosses Membrane (Enhanced by Halogens) Enzymes Metal-Dependent Enzymes (Cu²⁺, Zn²⁺) HQ->Enzymes Chelates Metal Ions DNA DNA HQ->DNA Intercalates Membrane->Enzymes Membrane->DNA Replication Replication & Transcription DNA->Replication

Caption: Dual antimicrobial mechanism of halogenated HQs.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The potency of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The data below, compiled from various studies, compares the MIC values of different halogenated HQs against a panel of clinically relevant microbes. Lower MIC values indicate higher potency.

CompoundMicroorganismTypeMIC (µM)Reference
8-Hydroxyquinoline Staphylococcus aureusGram-positive3.44 - 13.78[9]
Candida albicansYeast3.44 - 13.78[9]
Cloxyquin Listeria monocytogenesGram-positive5.57[9][10]
Plesiomonas shigelloidesGram-negative11.14[9][10]
MRSAGram-positive≤ 5.57[11]
7-Bromo-8HQ Various Gram-negativeGram-negativeHigh Activity[9][10]
Clioquinol Various Gram-negativeGram-negativeHigh Activity[9][10]
Staphylococcus epidermidisGram-positive0.59[12]
Broxyquinoline Candida albicansYeast1.2 - 20 µg/mL[13]

Note: Direct comparison is challenging due to variations in experimental conditions across studies. The data indicates that halogenation generally enhances activity, particularly against Gram-negative bacteria.[9][10] Cloxyquin and specific Clioquinol analogues show high potency against resistant strains like MRSA and S. epidermidis.[11][12]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a standardized method for determining the MIC of a compound, ensuring reproducibility and trustworthiness of the results.

  • Preparation of Compound Stock: Dissolve the test compound (e.g., Clioquinol) in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). The use of DMSO is crucial for solubilizing these often lipophilic compounds.

  • Microbial Inoculum Preparation: Culture the desired microbial strain overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. This standardization is critical for inter-experimental comparability.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in the appropriate broth. This creates a gradient of drug concentrations to pinpoint the inhibitory level.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing 100 µL of the diluted compound.

  • Controls:

    • Positive Control: Wells containing only the broth and the microbial inoculum (no compound) to ensure the viability of the microbes.

    • Negative Control: Wells containing only broth to check for contamination.

    • Solvent Control: Wells containing the inoculum and the highest concentration of DMSO used in the dilutions to ensure the solvent itself has no antimicrobial effect.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

Anticancer Activity: Targeting Malignant Cells

The same chemical properties that make halogenated HQs effective antimicrobials also confer significant anticancer activity.[4] Cancer cells have an altered metal metabolism and are often more susceptible to disruptions in metal homeostasis and oxidative stress, making them prime targets for these compounds.

Mechanism of Action: Inducing Cancer Cell Death

The anticancer effects of halogenated HQs are largely attributed to their ability to act as ionophores, transporting metal ions like Cu²⁺ and Zn²⁺ into cancer cells. This influx disrupts intracellular metal homeostasis and catalyzes the production of reactive oxygen species (ROS), leading to high levels of oxidative stress.[14] This stress damages cellular components, including DNA, lipids, and proteins, and can trigger programmed cell death (apoptosis). Furthermore, these compounds can inhibit critical cellular machinery, such as the proteasome, whose function is often vital for cancer cell survival.

cluster_HQ Halogenated Hydroxyquinoline (HQ) cluster_Cell Cancer Cell HQ Halogenated HQ Membrane Cell Membrane HQ->Membrane Acts as Ionophore (Transports Metals In) ROS Reactive Oxygen Species (ROS) Membrane->ROS Increased Intracellular Metal Ions Proteasome Proteasome ROS->Proteasome Oxidative Damage Apoptosis Apoptosis ROS->Apoptosis Induction Proteasome->Apoptosis Inhibition

Caption: Proposed anticancer mechanism of halogenated HQs.

Comparative Efficacy: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is used to quantify a compound's potency in inhibiting a specific biological process, such as cell proliferation. The table below presents IC₅₀ values for various halogenated HQs against different human cancer cell lines.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Clioquinol U251 (Glioblastoma)Low µM range[15]
MV-4-11 (Leukemia)Low µM range[15]
Ruthenium-8-HQ Complexes Various Human Cancer LinesLow µM range[14][16]
5,7-Dibromo-8-hydroxyquinoline Various Cancer LinesGood bioactivity[1]

Note: Studies on organometallic complexes of halogenated HQs show excellent activity, with IC₅₀ values in the low micromolar range.[14][16][17] The cytotoxic activity is often driven by the halogenated 8-HQ ligand itself.[14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different compound concentrations. Include untreated cells as a control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours). This duration is chosen to allow for significant effects on cell proliferation.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value is determined by plotting viability versus log(concentration) and fitting the data to a dose-response curve.

Neurobiological Effects: A Double-Edged Sword

The most complex and dichotomous activity of halogenated HQs lies within the central nervous system. Their ability to modulate metal ion homeostasis is both a promising therapeutic strategy for neurodegenerative diseases and the cause of significant neurotoxicity.[18]

Neuroprotection vs. Neurotoxicity
  • Neuroprotection: In neurodegenerative disorders like Alzheimer's and Parkinson's disease, the dyshomeostasis of metals like copper, zinc, and iron is implicated in the aggregation of proteins such as amyloid-beta (Aβ).[19] Clioquinol, as a metal protein attenuating compound (MPAC), can chelate these excess metals from amyloid plaques, promoting their dissolution and redistribution.[18][19] This action may reduce oxidative damage and the overall amyloid burden, forming the basis for its investigation as a therapeutic agent.[18]

  • Neurotoxicity: The systemic use of halogenated HQs, particularly Clioquinol, has been linked to a severe neurological syndrome called subacute myelo-optic neuropathy (SMON).[20][21] This condition is characterized by a combination of myelopathy, visual disturbance, and peripheral neuropathy.[21] The neurotoxicity is thought to arise from the same metal-chelating properties, which, under different physiological conditions or at high doses, may strip essential metals from vital enzymes in the nervous system, leading to neuronal damage.[21][22] This significant risk has led to the restriction of their systemic use in many countries.[6]

cluster_HQ Clioquinol cluster_Brain Brain Environment cluster_Outcomes Potential Outcomes HQ Clioquinol Plaques Amyloid Plaques (Excess Cu²⁺, Zn²⁺) HQ->Plaques Chelates excess metals Neurons Healthy Neurons (Normal Metal Homeostasis) HQ->Neurons Disrupts normal metal balance Neuroprotection Neuroprotection (Plaque Dissolution) Plaques->Neuroprotection Neurotoxicity Neurotoxicity (Neuronal Damage) Neurons->Neurotoxicity

Caption: The dual neurobiological role of Clioquinol.

Conclusion and Future Perspectives

Halogenated hydroxyquinolines are potent and versatile bioactive compounds. Their broad-spectrum antimicrobial and promising anticancer activities are primarily rooted in their ability to chelate metal ions and disrupt fundamental cellular processes. However, this powerful mechanism is a double-edged sword, as evidenced by the severe neurotoxicity associated with their systemic administration.

The future of this chemical class in drug development lies in rational design. The goal is to synthesize new derivatives that retain or enhance the desired therapeutic activity (e.g., against resistant microbes or specific cancers) while minimizing off-target effects and systemic toxicity. Strategies may include creating compounds that are selectively activated in the target microenvironment (e.g., the acidic milieu of a tumor) or that have improved pharmacokinetic properties to avoid accumulation in the nervous system. The extensive research into this scaffold provides a rich foundation for developing next-generation therapeutics that harness the power of metal chelation with greater safety and precision.

References

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  • MedchemExpress.com. (n.d.). Clioquinol (Iodochlorohydroxyquinoline) | Anti-fungal Agent.
  • ResearchGate. (2016).
  • Al-Harthy, T., et al. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC - NIH.
  • ResearchGate. (n.d.). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Request PDF.
  • PubMed. (2020). Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies.
  • ResearchGate. (2020). (PDF) Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review.
  • Figshare. (2016). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8‑Hydroxyquinoline Anticancer Agents.
  • TOKU-E. (n.d.). Broxyquinoline | The Antimicrobial Index Knowledgebase.
  • ScienceDirect. (n.d.). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review.
  • Prachayasittikul, V., et al. (n.d.). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC - NIH.
  • Huigens, R. W. III. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. PMC - NIH.
  • ResearchGate. (2019). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.
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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the benchtop; it encompasses a steadfast commitment to safety and environmental stewardship. The proper...

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the benchtop; it encompasses a steadfast commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents like 8-Chloro-4-hydroxyquinoline-3-carboxylic acid are paramount. This guide provides a comprehensive, step-by-step framework for its safe disposal, grounded in established safety protocols and an understanding of its chemical nature.

Foundational Knowledge: Understanding the Hazard Profile

8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a chlorinated quinoline derivative. While specific toxicity data may be limited, the structure itself necessitates a cautious approach. The Safety Data Sheet (SDS) identifies it as a substance that causes skin, eye, and respiratory irritation[1]. As with many halogenated organic compounds, improper disposal can lead to environmental persistence and potential harm to aquatic life[2][3][4]. Therefore, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in standard laboratory trash[3][5].

Key Chemical Information:

PropertyValueSource
CAS Number 35966-16-6[6]
Molecular Formula C10H6ClNO3[6]
Molecular Weight 223.61 g/mol [6]
Known Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid and associated waste. This process is designed to protect laboratory personnel and ensure environmental compliance.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for any purpose, including disposal, it is imperative to wear appropriate PPE. This minimizes the risk of exposure through contact, inhalation, or ingestion[1][5].

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes[1][7].

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact[5][8].

  • Body Protection: A standard laboratory coat is required to protect against incidental contact[5].

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or aerosols[1][9].

Step 2: Waste Segregation and Containment

Proper segregation at the point of generation is critical to a safe and compliant waste management program.

  • Identify Waste Streams: All materials that have come into contact with 8-Chloro-4-hydroxyquinoline-3-carboxylic acid must be considered hazardous waste. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper)[5].

  • Use Designated Hazardous Waste Containers:

    • Solid Waste: Place all contaminated solid materials into a clearly labeled, sealable hazardous waste container designated for solid chemical waste[5]. The container should be made of a material compatible with the chemical.

    • Liquid Waste: Collect all solutions in a dedicated, leak-proof hazardous waste container for liquid organic waste. Never mix incompatible waste streams[4][5].

  • Labeling: All waste containers must be accurately and clearly labeled with the full chemical name, "Hazardous Waste," and any associated hazard symbols[10].

Step 3: Storage Pending Disposal

Proper interim storage of hazardous waste is a key component of laboratory safety.

  • Location: Store sealed hazardous waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents[9][10].

  • Container Integrity: Ensure container lids are securely fastened to prevent spills or the release of vapors[10].

Step 4: Final Disposal

The ultimate disposal of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid must be conducted through an approved hazardous waste management service, in accordance with all local, state, and federal regulations[1][2][11].

  • Professional Disposal: Your institution's Environmental Health and Safety (EHS) office will coordinate with a licensed hazardous waste disposal company. These companies are equipped to handle and process chemical waste safely.

  • Probable Disposal Method: For chlorinated organic compounds, high-temperature incineration is a common and effective disposal method[10]. This process is designed to break down the molecule into less harmful components, with scrubbers and filters in place to manage gaseous byproducts like hydrogen chloride.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity, as part of your laboratory's safety and compliance documentation.

Visualizing the Disposal Process

To ensure clarity, the following diagram illustrates the decision-making and operational workflow for the disposal of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle Compound in Chemical Fume Hood A->B C Identify Waste Type B->C D Solid Waste (e.g., contaminated gloves, plasticware) C->D Solid E Liquid Waste (e.g., experimental solutions) C->E Liquid F Place in Labeled Solid Hazardous Waste Container D->F G Place in Labeled Liquid Hazardous Waste Container E->G H Securely Seal Container F->H G->H I Store in Designated Secondary Containment Area H->I J Arrange for Pickup by Institutional EHS/Approved Waste Vendor I->J K Document Waste for Regulatory Compliance J->K

Caption: Disposal workflow for 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

Conclusion: A Commitment to Safety

The responsible disposal of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid is a non-negotiable aspect of professional scientific conduct. By adhering to these procedures, researchers not only ensure their personal safety and that of their colleagues but also uphold their responsibility to protect the environment. Always consult your institution's specific safety protocols and EHS guidelines, as they provide the definitive framework for compliance at your location.

References

  • Benchchem. (n.d.). Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
  • BIOSYNCE. (2025, July 31). How to dispose of quinoline safely?
  • Thermo Fisher Scientific. (2010, September 6). Safety Data Sheet: 8-Hydroxyquinoline.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Chloro-8-hydroxyquinoline.
  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 8-Hydroxyquinoline.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 8-Chloroquinoline-4-carboxylic acid.
  • Thermo Fisher Scientific. (2010, September 6). Safety Data Sheet: 8-Hydroxyquinoline.
  • Fisher Scientific. (2021, December 25). Safety Data Sheet: 8-Hydroxyquinoline-2-carboxylic acid.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet: 4-Hydroxyquinoline-3-carboxylic acid.
  • Chemdiv. (n.d.). Compound 8-chloro-4-hydroxyquinoline-3-carboxylic acid.
  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • U.S. Environmental Protection Agency. (1999, August 25). Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule.

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. As a halogenated quinoline deri...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. As a halogenated quinoline derivative, this compound requires stringent handling procedures to mitigate potential health risks. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a deep, actionable understanding of the required personal protective equipment (PPE) and handling workflows.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount.[1] 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, as a solid powder, presents risks through inhalation, skin contact, and eye contact.[2][3] Based on data from structurally similar compounds, a comprehensive risk assessment dictates a cautious approach.

The primary hazards associated with this class of compounds are summarized below:

Hazard TypeGHS PictogramDescriptionPrimary Exposure RoutesKey Precautionary Statement
Skin Irritation

Causes skin irritation upon direct contact.[3][4]Dermal ContactP264: Wash skin thoroughly after handling.[3][5]
Serious Eye Irritation

Causes serious eye irritation or potential damage.[3][5][6]Eye ContactP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5][7]
Respiratory Irritation

Inhalation of dust may cause respiratory tract irritation.[3][8][9]InhalationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][10]
Harmful if Swallowed

May be harmful if ingested.[5]IngestionP270: Do not eat, drink or smoke when using this product.[5][10]

Note: Some quinoline derivatives carry more severe warnings, including potential for reproductive toxicity.[10][11] Until specific toxicological data for this compound is available, it is prudent to handle it as a substance of unknown toxicity and assume it may be more hazardous than its analogs.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to create a reliable barrier against chemical exposure.[12] The following equipment is mandatory when handling 8-Chloro-4-hydroxyquinoline-3-carboxylic acid in its solid form or in solution.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Powder Chemical splash goggles AND a face shield.[13][14]Chemical-resistant gloves (e.g., Nitrile).[1]Fully-buttoned lab coat.[15]Required if outside a fume hood (e.g., N95 or higher).[13] Recommended even within a hood.
Preparing Solutions Chemical splash goggles.[16]Chemical-resistant gloves (e.g., Nitrile).Fully-buttoned lab coat.Not required if performed within a certified chemical fume hood.
Cleaning Spills Chemical splash goggles AND a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron over a lab coat.Required (e.g., NIOSH-approved respirator with appropriate cartridges).[7]
Eye and Face Protection

Standard safety glasses are insufficient. The fine particulate nature of the compound necessitates the use of chemical splash goggles that form a seal around the eyes to protect against airborne dust and splashes.[16][17] When weighing or transferring larger quantities of the powder, a full face shield must be worn over the goggles to protect the entire face.[13][14]

Skin and Body Protection
  • Gloves : Nitrile gloves are the standard for incidental contact.[1][16] Always check the manufacturer's chemical resistance guide for compatibility, especially for prolonged handling or when using solvents.[13] Double-gloving can provide additional protection. Contaminated gloves must be removed without touching the outer surface and disposed of as hazardous waste. Always wash hands thoroughly after removing gloves.[1][16]

  • Lab Coat : A clean, fully-buttoned laboratory coat made of a suitable material must be worn to protect skin and personal clothing.[13][15]

Respiratory Protection

The primary risk from this compound in its solid state is the inhalation of fine powder.[2] All handling of the powder that could generate dust must be performed within a certified chemical fume hood to provide adequate ventilation.[1][18] If, for any reason, this is not feasible, a NIOSH-approved respirator with the appropriate particulate filters is mandatory.[7][13] All personnel requiring respirator use must be part of a respiratory protection program, including fit-testing and training.[13]

Operational and Handling Plan

A systematic workflow minimizes the risk of exposure and contamination. The following protocol should be adopted for all procedures involving this compound.

Engineering Controls: The First Line of Defense

Your primary engineering control is a certified chemical fume hood .[18] All weighing, transfer, and solution preparation activities should occur inside the hood, at least 6 inches inside the sash.[18] This captures airborne particles and vapors at the source.

Step-by-Step Handling Protocol
  • Preparation :

    • Designate a specific work area within the fume hood. Cover the surface with disposable bench covers to simplify cleanup.[2]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and the designated halogenated waste container.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[18]

  • Donning PPE : Put on all required PPE as outlined in the table above, starting with the lab coat, followed by goggles, face shield (if needed), and finally gloves.

  • Weighing :

    • To minimize dust, handle the container of solid 8-Chloro-4-hydroxyquinoline-3-carboxylic acid carefully. Do not scoop aggressively.

    • Use anti-static weigh boats or an ionizing bar to prevent the powder from clinging and becoming airborne due to static electricity.[2]

    • Close the primary container immediately after dispensing the required amount.

  • Post-Handling Decontamination :

    • Carefully clean all reusable equipment (spatulas, glassware) with an appropriate solvent. Collect the rinse as halogenated waste.

    • Wipe down the work surface in the fume hood with a damp cloth, treating the cloth as hazardous waste.

    • Remove disposable bench covers and place them in the solid halogenated waste stream.

  • Doffing PPE : Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last and disposed of as hazardous waste. Wash hands thoroughly with soap and water.

G Diagram 1: Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Prepare Fume Hood (Bench cover, equipment) don_ppe 2. Don Full PPE (Coat, Goggles, Gloves) prep_area->don_ppe weigh 3. Weigh Compound (Use anti-static tools) don_ppe->weigh dissolve 4. Prepare Solution (Add solid to solvent) weigh->dissolve clean_equip 5. Decontaminate Equipment (Rinse into waste) dissolve->clean_equip clean_area 6. Clean Work Area (Dispose of bench covers) clean_equip->clean_area doff_ppe 7. Doff PPE & Wash Hands clean_area->doff_ppe

Caption: A workflow for safely handling 8-Chloro-4-hydroxyquinoline-3-carboxylic acid.

Waste Disposal Plan

Improper chemical waste disposal poses a significant environmental and safety risk. As a chlorinated organic compound, 8-Chloro-4-hydroxyquinoline-3-carboxylic acid requires specific disposal procedures.

Waste Segregation is Critical

This compound must be disposed of in a container designated for Halogenated Organic Waste .[19][20][21] It must never be mixed with non-halogenated organic waste, as this complicates the disposal process and significantly increases costs.[22]

Disposal Protocol
  • Container Selection : Use a clearly labeled, leak-proof container with a secure, tight-fitting lid that is compatible with the chemical and any solvents used.[19][21]

  • Labeling : Before adding any waste, label the container with a "Hazardous Waste" tag.[22] Clearly list all contents, including "Waste 8-Chloro-4-hydroxyquinoline-3-carboxylic acid" and any solvents, using full chemical names—not formulas or abbreviations.[19]

  • Accumulation : Keep the waste container closed at all times except when actively adding waste.[19] Store the container in a designated satellite accumulation area, preferably within a ventilated cabinet and with secondary containment.[22]

  • Final Disposal : Once the container is full (no more than 90%), arrange for pickup through your institution's Environmental Health and Safety (EHS) office for disposal at an approved waste facility.[7]

G Diagram 2: Waste Disposal Decision Tree start Generated Waste (Solid or Liquid) is_organic Is the primary component organic? start->is_organic is_halogenated Does it contain F, Cl, Br, or I? is_organic->is_halogenated  Yes inorganic_waste Inorganic / Aqueous Waste Stream is_organic->inorganic_waste  No halogenated_waste Halogenated Organic Waste Stream is_halogenated->halogenated_waste  Yes non_halogenated_waste Non-Halogenated Organic Waste Stream is_halogenated->non_halogenated_waste  No

Caption: Decision tree for correct chemical waste stream segregation.

By adhering to these rigorous PPE, handling, and disposal protocols, researchers can effectively mitigate the risks associated with 8-Chloro-4-hydroxyquinoline-3-carboxylic acid, ensuring a safe and compliant laboratory environment.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Environment, Health & Safety, University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]

  • Kemicentrum, Lund University. 8.1 Organic solvent waste. [Link]

  • Temple University. Halogenated Solvents in Laboratories. Campus Operations. [Link]

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  • SDS Management Software. Safety Rules in Chemical Laboratories: A Practical Guide. [Link]

  • A-Lined Handling Systems, Inc. Chemical Safety in Laboratories: Best Practices for Handling and Storage. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Maybridge. Safety Data Sheet - 2-Hydroxyquinoline-3-carboxylic acid. [Link]

  • CP Lab Safety. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline. [Link]

  • University of the Witwatersrand, Johannesburg. Personal Protective Equipment (PPE) | Chemistry | Wits. YouTube. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Cole-Parmer. Material Safety Data Sheet - 8-Hydroxyquinoline, reagent ACS. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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